SSTR5 antagonist 2 TFA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C34H36F4N2O7 |
|---|---|
分子量 |
660.7 g/mol |
IUPAC名 |
4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H35FN2O5.C2HF3O2/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38;3-2(4,5)1(6)7/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38);(H,6,7) |
InChIキー |
VFUWYNPQDXMVOJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Discovery and Synthesis of SSTR5 Antagonist 2 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SSTR5 antagonist 2 TFA, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). This document details the key experimental protocols, presents quantitative data in a structured format, and visualizes the critical pathways and workflows involved in its development.
Introduction
Somatostatin receptor subtype 5 (SSTR5) is a G-protein coupled receptor predominantly expressed in pancreatic islets and enteroendocrine cells of the gastrointestinal tract.[1] It plays a crucial role in regulating glucose homeostasis by inhibiting the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1).[1] Consequently, antagonism of SSTR5 has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes mellitus.[2] this compound, also known as compound 10 in the scientific literature, is a highly potent and selective azaspirodecanone-based SSTR5 antagonist that has demonstrated significant potential in preclinical studies.[1][3] This guide will delve into the scientific journey of its discovery and synthesis.
Discovery Workflow
The discovery of this compound followed a systematic lead optimization strategy. The process began with a known SSTR5 antagonist (compound 1) and involved iterative modifications to its core structure, headpiece, and tail group to enhance potency, selectivity, and pharmacokinetic properties.[1]
Synthesis
The synthesis of this compound (compound 10) is achieved through a multi-step process, as outlined in the following scheme.[1]
Synthesis Scheme
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Pharmacological Profile of SSTR5 Antagonist 2 TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological properties of SSTR5 antagonist 2 trifluoroacetate (B77799) (TFA), a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). The document details its binding affinity, functional activity, selectivity profile, and in vivo efficacy, positioning it as a significant tool for research in metabolic disorders, particularly type 2 diabetes. All quantitative data are presented in structured tables, and key experimental methodologies are described. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Introduction
Somatostatin receptor subtype 5 (SSTR5) is a G-protein coupled receptor predominantly expressed in pancreatic islets (β-cells and δ-cells) and enteroendocrine L-cells of the gastrointestinal tract. It plays a crucial role in regulating glucose homeostasis by inhibiting the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1). Antagonism of SSTR5 is therefore a promising therapeutic strategy for the treatment of type 2 diabetes, as it can enhance both insulin and GLP-1 secretion in a glucose-dependent manner. SSTR5 antagonist 2, also referred to as compound 10 in scientific literature, has emerged as a highly potent and selective small molecule antagonist of SSTR5 with demonstrated in vivo efficacy.[1] This guide summarizes its key pharmacological characteristics.
Quantitative Pharmacological Data
The pharmacological activity of SSTR5 antagonist 2 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of SSTR5 Antagonist 2
| Parameter | Species | Value |
| Binding Affinity (IC50) | Human | 1.2 nM |
| Functional Antagonism (IC50) | Human | 1.1 nM |
Table 2: Selectivity Profile of SSTR5 Antagonist 2
| Receptor Subtype | Binding Affinity (IC50) |
| hSSTR1 | > 10 µM |
| hSSTR2 | > 10 µM |
| hSSTR3 | > 10 µM |
| hSSTR4 | > 10 µM |
Table 3: In Vivo Efficacy of SSTR5 Antagonist 2 in Mice
| Test | Dose | Route | Result |
| Oral Glucose Tolerance Test (OGTT) | 3 mg/kg | Oral | 94% reduction in glucose excursion |
| GLP-1 Level Measurement | 10 mg/kg | Oral | Increased total and active circulating GLP-1 |
| Combination with DPP-4 Inhibitor | - | - | Synergistic increase in active GLP-1 and insulin |
Mechanism of Action and Signaling Pathway
SSTR5 is primarily coupled to the inhibitory G-protein α-subunit (Gαi/o). Upon activation by its endogenous ligand, somatostatin, SSTR5 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP contributes to the inhibition of hormone secretion, such as insulin from pancreatic β-cells and GLP-1 from intestinal L-cells.
SSTR5 antagonist 2 exerts its effect by competitively binding to SSTR5 and blocking the binding of somatostatin. This prevents the downstream signaling cascade, thereby disinhibiting adenylyl cyclase, leading to maintained or increased cAMP levels and consequently promoting hormone secretion.
References
The Role of Somatostatin Receptor Subtype 5 (SSTR5) in Diabetes Mellitus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Somatostatin (B550006) (SST) is a critical regulator of endocrine function, exerting its inhibitory effects through a family of five G-protein-coupled receptors (SSTR1-5). Among these, Somatostatin Receptor Subtype 5 (SSTR5) has emerged as a key player in glucose homeostasis and a promising therapeutic target for Type 2 Diabetes (T2DM). Predominantly expressed in pancreatic β-cells, intestinal L-cells, and to a lesser extent in α-cells, SSTR5 is a primary mediator of somatostatin's inhibitory control over insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion. Antagonism of SSTR5 presents a novel therapeutic strategy, offering a dual mechanism of action: directly enhancing glucose-stimulated insulin secretion from β-cells and augmenting the release of the incretin (B1656795) hormone GLP-1 from the gut. This guide provides an in-depth review of SSTR5 function, its signaling pathways, and its therapeutic potential in the context of diabetes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
SSTR5 Expression and Localization in Key Metabolic Tissues
The specific tissue and cellular distribution of SSTR subtypes dictates their physiological function. In the context of diabetes, the expression of SSTR5 in pancreatic islets and the gastrointestinal tract is of paramount importance.
-
Pancreatic Islets: In human pancreatic islets, SSTR5 is abundantly expressed in insulin-secreting β-cells and somatostatin-secreting δ-cells.[1][2][3] Quantitative analysis shows SSTR5 is colocalized in approximately 87% of β-cells and 75% of δ-cells.[1][3] It is also moderately expressed in about 35% of glucagon-producing α-cells.[1][3] This contrasts with SSTR2, which is the predominant subtype in α-cells, and SSTR1, which is also highly expressed in β-cells.[1][2] This expression pattern strongly suggests a direct role for SSTR5 in regulating insulin secretion.[4][5]
-
Gastrointestinal Tract: SSTR5 is highly expressed in the enteroendocrine L-cells of the gut, which are responsible for secreting the incretin hormone GLP-1.[4][6][7] This localization is crucial, as somatostatin's inhibition of GLP-1 secretion is mediated primarily through SSTR5.[7][8]
Table 1: SSTR Subtype Expression in Human Pancreatic Islet Cells
| Receptor Subtype | β-Cells (Insulin) | α-Cells (Glucagon) | δ-Cells (Somatostatin) | Key Functional Implication |
| SSTR1 | Strongly colocalized in all β-cells[1] | Colocalized in 26% of α-cells[1] | Few δ-cells[1] | β-cell selective; potential role in insulin suppression[1] |
| SSTR2 | Found in 46% of β-cells[1] | Strongly colocalized in 89% of α-cells[1] | Few δ-cells[1] | α-cell selective; primary mediator of glucagon (B607659) inhibition[8][9][10] |
| SSTR3 | Poorly expressed[1] | Detected in occasional α-cells[1] | Few δ-cells[1] | Minor role in islet hormone secretion |
| SSTR4 | Poorly expressed[1] | Absent[1] | Absent[1] | No significant role in islet hormone secretion |
| SSTR5 | Colocalized in 87% of β-cells[1] | Colocalized in 35% of α-cells[1] | Preferentially expressed in 75% of δ-cells[1] | Predominant regulator of insulin secretion in rodents[9][11][12]; key role in humans[4][5] |
The Role of SSTR5 in Regulating Hormone Secretion
SSTR5 activation by its endogenous ligands, primarily Somatostatin-28 (SRIF-28) for which it has a higher affinity, initiates inhibitory signaling cascades.[9][11]
Inhibition of Insulin Secretion
A substantial body of evidence from knockout mouse models and pharmacological studies establishes SSTR5 as the predominant receptor mediating somatostatin's inhibition of insulin secretion in rodents.[9][10][11][12]
-
Knockout Studies: Mice globally deficient in SSTR5 (SSTR5 KO) exhibit decreased blood glucose and plasma insulin levels, suggesting improved insulin sensitivity.[11] Islets isolated from SSTR5 KO mice show increased insulin content and a markedly diminished inhibitory response to SRIF-28 and SSTR5-selective agonists.[11] Specifically, the potency of SRIF-28 to inhibit insulin secretion was reduced 16-fold in SSTR5 KO islets.[11] Furthermore, SSTR5 KO mice are less susceptible to high-fat diet-induced insulin resistance.[11][12]
-
Pharmacological Studies: In isolated human islets, selective SSTR5 antagonists completely reverse the inhibitory effect of exogenous somatostatin on glucose-stimulated and forskolin-stimulated insulin secretion.[5] This indicates that SSTR5 plays a crucial, non-redundant role in the paracrine regulation of β-cell function in humans as well.[5]
Regulation of Glucagon Secretion
While SSTR2 is the primary receptor inhibiting glucagon release from α-cells, SSTR5 also contributes.[8][9] SSTR5 KO mice show increased plasma glucagon concentrations, which may be an indirect, counter-regulatory mechanism to prevent hypoglycemia resulting from improved insulin sensitivity.[11] However, SSTR5 is expressed on a subset of α-cells, suggesting a potential for direct regulation.[1][3]
Inhibition of GLP-1 Secretion
The inhibitory effect of somatostatin on GLP-1 secretion from intestinal L-cells is primarily mediated by SSTR5.[7][8] Studies in perfused mouse small intestine show that a selective SSTR5 antagonist stimulates glucose-induced GLP-1 secretion to a greater degree than an SSTR2 antagonist.[13] The glucose-lowering effects of SSTR5 antagonists are abolished in the presence of a GLP-1 receptor antagonist, confirming that their in vivo efficacy is largely dependent on enhancing the incretin axis.[13]
SSTR5 Signaling Pathways
SSTR5, like other somatostatin receptors, is a G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi subunit.[14]
Mechanism of Action:
-
Ligand Binding: Somatostatin (preferentially SST-28) binds to the extracellular domain of SSTR5.
-
G-Protein Activation: This induces a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gαi/o). The Gαi subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC).
-
Reduction of cAMP: This inhibition leads to a decrease in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). This results in:
-
Modulation of Ion Channels: Increased activity of K+ channels (leading to hyperpolarization) and decreased activity of voltage-gated Ca2+ channels, which reduces calcium influx.[15][16]
-
Inhibition of Exocytosis: Reduced Ca2+ influx and other cAMP-dependent pathways directly inhibit the machinery responsible for the fusion of insulin-containing granules with the plasma membrane, thus suppressing hormone secretion.
-
-
Other Pathways: SSTR5 activation has also been linked to the activation of phosphotyrosine phosphatases (PTPs) like SHP-1 and the modulation of MAP kinase (ERK) and Akt signaling pathways.[17][18] It can also negatively regulate the expression of Pancreatic and Duodenal Homeobox-1 (PDX-1), a key transcription factor for β-cell function and insulin expression.[3]
Caption: SSTR5 signaling pathway in a pancreatic β-cell.
Quantitative Data Summary
Table 2: Phenotype of SSTR5 Knockout (KO) Mice vs. Wild-Type (WT)
| Parameter | Observation in SSTR5 KO Mice | Reference |
| Fasting Blood Glucose | Decreased compared to WT | [11] |
| Fasting Plasma Insulin | Decreased compared to WT | [11] |
| Plasma Glucagon | Increased compared to WT | [11] |
| Pancreatic Insulin Content | Increased compared to WT islets | [11][12] |
| Insulin Secretion (in vitro) | SRIF-28 inhibition is 16-fold less potent | [11] |
| Insulin Sensitivity | Improved; decreased susceptibility to high-fat diet-induced insulin resistance | [6][11] |
| Glucose Tolerance | Improved in older (12-month-old) mice | [19][20] |
Table 3: Effects of SSTR5-Selective Compounds on Hormone Secretion
| Compound Type | Compound Example | Model System | Effect on Insulin Secretion | Effect on GLP-1 Secretion | Reference |
| Agonist | L-817,818 | Isolated mouse islets | Inhibited glucose-stimulated insulin secretion by ~42% | Not Assessed | [9] |
| Agonist | Compound 5/1 (SSTR5/1) | Isolated WT mouse islets | Potently inhibited glucose-stimulated insulin secretion | Not Assessed | [11] |
| Antagonist | Compound 10 | Diabetic (HFD) mice | Increased pancreatic insulin secretion; lowered glucose excursion by 94% in OGTT | Increased total and active GLP-1 release | [7] |
| Antagonist | S5A1 | Isolated human islets | Completely reversed SST-14 mediated suppression | Not Assessed | [5] |
| Antagonist | Selective SSTR5a | Perfused mouse intestine | No direct effect on insulin in perfused pancreas | Enhanced glucose-induced GLP-1 secretion | [13] |
SSTR5 as a Therapeutic Target for Type 2 Diabetes
The collective evidence strongly supports SSTR5 antagonism as a viable therapeutic strategy for T2DM.[4][6][7] An ideal SSTR5 antagonist would improve glycemic control through a multi-pronged mechanism.
-
Direct Pancreatic Action: By blocking the tonic inhibitory signal of endogenous somatostatin on β-cells, an SSTR5 antagonist can enhance glucose-stimulated insulin secretion.[5]
-
Indirect Incretin-Mediated Action: By blocking SSTR5 on intestinal L-cells, the antagonist increases the secretion of GLP-1 in response to a meal.[7][13] GLP-1, in turn, potentiates glucose-dependent insulin secretion and suppresses glucagon secretion from the pancreas.
-
Hepatic Insulin Sensitivity: Selective SSTR5 inhibition has been shown to improve hepatic insulin sensitivity, enhancing the liver's response to insulin.[6][17]
This dual action on both insulin and GLP-1 secretion is highly attractive. Furthermore, studies have shown that combining an SSTR5 antagonist with a dipeptidyl peptidase-4 (DPP-4) inhibitor, which prolongs the action of GLP-1, results in synergistic or additive effects on improving glucose tolerance.[7][13]
Caption: Logical flow of SSTR5 antagonism in glucose homeostasis.
Key Experimental Protocols
Protocol 1: Dynamic Islet Perifusion for Hormone Secretion
This protocol allows for the real-time measurement of hormone secretion from isolated islets in response to various secretagogues.
Objective: To assess the effect of SSTR5 ligands on glucose-stimulated insulin secretion (GSIS).
Materials:
-
Isolated pancreatic islets (human or rodent)
-
Perifusion system (e.g., Biorep V2.0.0 or similar) with columns, tubing, and fraction collector
-
Perifusion buffer (e.g., KRBH) with 0.1% RIA-grade BSA, adjusted to pH 7.4
-
Secretagogues: Low glucose (e.g., 2.8 mM), high glucose (e.g., 16.7 mM), SSTR5 agonist/antagonist, KCl (depolarizing agent)
-
Hormone detection assay kit (ELISA or RIA for insulin/glucagon)
Methodology:
-
System Preparation: Prime the perifusion system with a low-glucose buffer at 37°C for at least 60 minutes. Ensure a constant flow rate (e.g., 100 µL/min).[21][22]
-
Islet Loading: Hand-pick a set number of islets (e.g., 100-200 IEQ) and gently load them into the perifusion chamber between two layers of hydrated beads (e.g., Bio-Gel).[21]
-
Basal Secretion (Equilibration): Perifuse the islets with a low-glucose buffer for 45-60 minutes to establish a stable basal secretion rate. Begin collecting fractions every 1-5 minutes.
-
First Stimulation (High Glucose): Switch the buffer to a high-glucose solution (e.g., 16.7 mM) for 15-20 minutes to observe the biphasic insulin secretion profile. Continue collecting fractions.
-
Test Condition: Switch the buffer to a high-glucose solution containing the SSTR5 antagonist. To test agonist effects, use a high-glucose buffer containing the SSTR5 agonist. Perifuse for 15-20 minutes.
-
Washout/Recovery: Return to a low-glucose buffer to allow secretion rates to return to baseline.
-
Depolarization (Viability Check): As a final step, stimulate with a high-potassium (e.g., 30 mM KCl) buffer to cause membrane depolarization and confirm islet viability and responsiveness.[23][24]
-
Sample Analysis: Measure the insulin (or other hormone) concentration in each collected fraction using an appropriate immunoassay.
-
Data Normalization: Plot hormone concentration versus time. Data can be expressed as a stimulation index (fold-change over basal) or as absolute secretion rate (e.g., ng/islet/min).[23]
Caption: Experimental workflow for an islet perifusion assay.
Protocol 2: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of a test compound for SSTR5.
Materials:
-
Cell membranes prepared from a cell line stably expressing human SSTR5 (e.g., CHO-K1 or HEK293).
-
Radioligand with high affinity for SSTR5 (e.g., [125I]-labeled SST analog).
-
Test compounds (unlabeled antagonists/agonists).
-
Non-specific binding control (high concentration of unlabeled native ligand, e.g., SST-28).
-
Binding buffer, glass fiber filters, scintillation fluid, and a scintillation counter or gamma counter.
Methodology:
-
Reaction Setup: In assay tubes, combine a fixed amount of cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Selectivity Determination: Repeat the assay using cell lines expressing other SSTR subtypes (SSTR1-4) to determine the compound's selectivity for SSTR5.[25]
Conclusion
Somatostatin receptor subtype 5 is a pivotal negative regulator of insulin and incretin secretion. Its strategic location on pancreatic β-cells and intestinal L-cells makes it an exceptional target for therapeutic intervention in Type 2 Diabetes. The development of selective SSTR5 antagonists holds significant promise, offering a novel, dual-action mechanism to enhance endogenous glucose-dependent insulin secretion and augment the beneficial effects of the incretin axis. Continued research and development in this area are poised to deliver new therapeutic options for the management of metabolic disease.
References
- 1. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: a quantitative double-label immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: A quantitative double-label immunohistochemial analysis - ProQuest [proquest.com]
- 3. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacologic inhibition of somatostatin receptor 2 to restore glucagon counterregulation in diabetes [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Somatostatin receptor subtype 5 regulates insulin secretion and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 14. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SSTR5 ablation in islet results in alterations in glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pancreatic somatostatin inhibits insulin secretion via SSTR-5 in the isolated perfused mouse pancreas model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 22. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]
- 23. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 25. mdpi.com [mdpi.com]
The Role of Somatostatin Receptor 5 (SSTR5) in the Regulation of GLP-1 and Insulin Secretion: A Technical Guide
Introduction
Somatostatin (B550006) (SST), a peptide hormone, is a critical negative regulator of endocrine and exocrine secretion. It exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5). Among these, SSTR5 has emerged as a key player in glucose homeostasis, primarily through its potent inhibitory actions on the secretion of two crucial metabolic hormones: glucagon-like peptide-1 (GLP-1) and insulin (B600854). This technical guide provides a comprehensive overview of the role of SSTR5, detailing its signaling pathways, the quantitative effects of its modulation, and the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals in the fields of metabolism, endocrinology, and pharmacology.
The Role of SSTR5 in GLP-1 Secretion
SSTR5 is a powerful tonic inhibitor of GLP-1 secretion from enteroendocrine L-cells located in the intestine.[1][2] This inhibitory effect is a key component of the paracrine regulation of gut hormone release.
SSTR5 Antagonism and Genetic Ablation Enhance GLP-1 Secretion
Blocking SSTR5 pharmacologically or genetically leads to a significant increase in GLP-1 release. Studies using selective SSTR5 antagonists have consistently demonstrated an enhancement of glucose-induced GLP-1 secretion.[1][2] For instance, in the perfused mouse small intestine, a selective SSTR5 antagonist stimulated glucose-induced GLP-1 secretion to a greater extent than an SSTR2 antagonist.[1][2] This finding is corroborated by studies in SSTR5-knockout (Sstr5-/-) mice, which exhibit a more than 3-fold increase in glucose-induced GLP-1 output from the perfused intestine compared to their wild-type littermates.[2] The enhanced GLP-1 secretion following SSTR5 blockade is a primary driver for the observed improvements in glucose tolerance in animal models.[1][2][3]
SSTR5 Agonism Inhibits GLP-1 Secretion
Conversely, activation of SSTR5 by agonists potently inhibits GLP-1 secretion. Somatostatin-28 (S-28), which has a higher affinity for SSTR5 than somatostatin-14 (S-14), is a more potent inhibitor of GLP-1 secretion.[4][5] Studies in fetal rat intestinal cell cultures have shown that S-28 inhibits gastrin-releasing peptide-stimulated GLP-1 secretion with an EC50 of 0.01 nM, compared to 5.8 nM for S-14.[4][6] Selective SSTR5 agonists mimic this effect, confirming that SSTR5 is the primary receptor mediating somatostatin's inhibitory action on L-cells.[4][6]
Quantitative Data on SSTR5 and GLP-1 Secretion
| Model System | Intervention | Key Finding | Quantitative Effect | Reference |
| Perfused Mouse Small Intestine | Selective SSTR5 Antagonist (SSTR5a) | Increased glucose-induced GLP-1 secretion | SSTR5a was more effective than SSTR2a at stimulating GLP-1 release. | [1][2] |
| SSTR5 Knockout (Sstr5-/-) Mice | Genetic Ablation | Increased glucose-induced GLP-1 secretion | >3-fold increase in GLP-1 output vs. WT (184 ± 13 vs. 51 ± 10 fmol/min). | [2] |
| Perfused Mouse Intestine | SSTR5 Antagonist (10 µM) | Increased GLP-1 secretion | GLP-1 secretion reached 48 pM ± 2.6. | [7] |
| Fetal Rat Intestinal Cultures | Somatostatin-28 (S-28) | Inhibition of stimulated GLP-1 secretion | EC50 = 0.01 nM. | [4][5] |
| Fetal Rat Intestinal Cultures | Somatostatin-14 (S-14) | Inhibition of stimulated GLP-1 secretion | EC50 = 5.8 nM. | [4][5] |
| Fetal Rat Intestinal Cultures | SSTR5 Agonist (BIM-23268) | Inhibition of stimulated GLP-1 secretion | Nearly as effective as S-28. | [4][6] |
The Role of SSTR5 in Insulin Secretion
SSTR5 plays a pivotal, albeit complex and species-dependent, role in regulating insulin secretion from pancreatic β-cells. It exerts both a direct inhibitory effect on the β-cell and an indirect effect through its modulation of intestinal GLP-1 release.
Direct Inhibition of Insulin Secretion
SSTR5 is expressed on pancreatic β-cells and is considered the predominant subtype mediating the inhibitory effect of somatostatin on insulin secretion in rodents.[8][9][10] In humans, while SSTR2 is often dominant, SSTR5 also plays a significant role.[3][10] Activation of SSTR5 on β-cells mimics the natural inhibitory effects of somatostatin.[11] This leads to a reduction in cyclic AMP (cAMP) levels, inhibition of electrical activity, and decreased Ca²⁺ influx, all of which suppress insulin exocytosis.[10][11] Studies using selective SSTR5 agonists have demonstrated a potent, dose-dependent inhibition of glucose-stimulated insulin secretion (GSIS) from isolated mouse, rat, and human islets.[8][9][12]
Indirect Regulation via GLP-1
The SSTR5-mediated control of GLP-1 secretion provides a powerful indirect mechanism for regulating insulin release. By antagonizing SSTR5 in the gut, the subsequent rise in circulating GLP-1 potentiates GSIS from the pancreas. This "incretin effect" is a major contributor to the glucose-lowering effects observed with SSTR5 antagonists in vivo.[1][2] The improvements in glycemia seen with SSTR5 antagonists are often absent when the GLP-1 receptor is blocked, highlighting the critical dependency on the gut-pancreas axis.[1][2]
Effects of SSTR5 Modulation in Different Models
The effect of SSTR5 modulation can vary. In some studies with perfused mouse pancreas, selective SSTR5 antagonists had no direct effect on insulin secretion.[1][2] However, in SSTR5 gene ablation models, islets from knockout mice display higher insulin content, and older (12-month-old) knockout mice show significantly enhanced GSIS.[8] Conversely, mice with a specific knockdown of SSTR5 in β-cells (betaSSTR5Kd) initially show glucose intolerance but later exhibit increased serum insulin levels.[13] In isolated human islets, SSTR5 antagonism effectively reverses the inhibitory effect of somatostatin on insulin secretion.
Quantitative Data on SSTR5 and Insulin Secretion
| Model System | Intervention | Key Finding | Quantitative Effect | Reference |
| Isolated Mouse Islets | SSTR5 Agonist (L-817,818) | Inhibition of GSIS | 42 ± 8% inhibition at 100 nM in WT islets. | [9] |
| SSTR5 Knockout (sst5 KO) Mice | Genetic Ablation | Increased basal and stimulated insulin secretion | GSIS rates significantly increased vs. WT islets. | [8] |
| SSTR5 Knockout (sst5 KO) Mice | Genetic Ablation | Increased islet insulin content | Insulin content was increased compared to WT. | [8] |
| Human Islets | SSTR5 Antagonist (S5A1) | Reversal of SST-14 inhibition | Completely reversed the inhibitory effect of exogenous SST-14. | [3] |
| Perfused Mouse Pancreas (12-month-old SSTR5-/-) | Genetic Ablation | Enhanced GSIS | Insulin secretion was significantly enhanced vs. WT controls. | [14] |
| Perfused Mouse Pancreas | Selective SSTR5 Antagonist (SSTR5a) | No direct effect on insulin secretion | No significant change at low or high glucose. | [1][2] |
Signaling Pathways and Visualizations
SSTR5 is a Gi/o protein-coupled receptor. Its activation initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP concentration.
SSTR5 Signaling in L-cells and β-cells
In both intestinal L-cells and pancreatic β-cells, the reduction in cAMP levels upon SSTR5 activation leads to decreased protein kinase A (PKA) activity. This has several downstream consequences that culminate in the inhibition of hormone secretion, including modulation of ion channel activity (e.g., activation of K+ channels and inhibition of Ca2+ channels) and direct effects on the exocytotic machinery.[10] Recent evidence also points to SSTR5 localizing to the primary cilia of β-cells, where its activation can lower ciliary cAMP and involve Ca2+ signaling.[15][16]
Caption: SSTR5 signaling pathway in L-cells and β-cells.
Interplay of SSTR5 and GLP-1 Receptor Signaling
The antagonism between SSTR5 and GLP-1 receptor (GLP-1R) signaling is central to glucose homeostasis. While SSTR5 activation inhibits adenylyl cyclase via Gi, GLP-1R activation stimulates it via Gs. This creates a push-pull mechanism controlling cAMP levels and, consequently, insulin secretion. SSTR5 antagonism tips the balance towards GLP-1R-mediated stimulation.
Caption: Opposing actions of SSTR5 and GLP-1R on cAMP signaling.
Experimental Protocols
The following sections detail common methodologies used to investigate the roles of SSTR5 in GLP-1 and insulin secretion.
Measurement of GLP-1 Secretion
Isolated Perfused Small Intestine (Mouse/Rat) This ex vivo technique allows for the study of paracrine regulation of L-cells without systemic influences.
-
Animal Preparation: A mouse or rat is anesthetized, and the superior mesenteric artery and portal vein are cannulated.
-
Perfusion: The proximal small intestine is isolated and transferred to an organ bath. It is perfused arterially with a Krebs-Ringer bicarbonate buffer containing dextran, albumin, and glucose at a constant flow rate.
-
Stimulation: Test substances (e.g., glucose, SSTR5 antagonists/agonists) are administered either luminally (into the gut segment) or vascularly (into the arterial line).[17]
-
Sample Collection: Venous effluent is collected from the portal vein cannula at regular intervals (e.g., every minute).[17]
-
Analysis: GLP-1 concentrations in the effluent are measured by radioimmunoassay (RIA) or ELISA, often using assays that detect total GLP-1 (intact peptide plus its primary metabolite).[17][18]
Measurement of Insulin Secretion
Isolated Islet Perifusion/Static Incubation This in vitro method assesses the direct effects of compounds on pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from mice, rats, or human donors by collagenase digestion of the pancreas followed by density gradient purification.
-
Pre-incubation: Batches of islets (e.g., 10 islets per replicate) are pre-incubated in Krebs-Ringer bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) to establish a basal secretion rate.[19]
-
Stimulation (Static): Islets are then incubated for a fixed period (e.g., 1 hour) in KRB containing low glucose, high glucose (e.g., 16.7 mM), and/or test compounds (e.g., SSTR5 agonists/antagonists).[19]
-
Stimulation (Perifusion): For dynamic measurements, islets are placed in a perifusion chamber and buffer with varying concentrations of secretagogues is passed over them at a constant flow rate. Fractions of the effluent are collected over time.
-
Analysis: Insulin concentrations in the supernatant/effluent are measured by RIA or ELISA. Islet insulin content can also be measured after acid-alcohol extraction.[19]
In Vivo Glucose Tolerance Tests
Oral Glucose Tolerance Test (OGTT) This test evaluates the integrated response to a glucose challenge, involving both gut hormone and pancreatic responses.
-
Fasting: Mice are fasted overnight.[20]
-
Drug Administration: The test compound (e.g., SSTR5 antagonist) or vehicle is administered, typically via oral gavage, at a specified time before the glucose challenge.
-
Baseline Sample: A baseline blood sample is taken (time 0), usually from the tail vein.[20]
-
Glucose Challenge: A concentrated glucose solution is administered by oral gavage.
-
Blood Sampling: Blood samples are collected at multiple time points post-glucose administration (e.g., 10, 20, 30, 60, 90, 120 min).[20]
-
Analysis: Blood glucose is measured immediately. Plasma is separated from the collected blood (often in tubes containing DPP-4 inhibitors for GLP-1 preservation) and stored for later measurement of insulin and GLP-1.[18][20]
Experimental Workflow Visualization
Caption: Workflow for static insulin secretion assay from isolated islets.
Conclusion and Therapeutic Implications
Somatostatin receptor 5 is a critical inhibitory checkpoint in the regulation of glucose homeostasis. It exerts a dual braking mechanism by directly suppressing insulin secretion from pancreatic β-cells and, perhaps more significantly, by potently inhibiting GLP-1 secretion from intestinal L-cells. The wealth of data from pharmacological and genetic models underscores the potential of SSTR5 as a therapeutic target. Selective SSTR5 antagonists, by relieving this tonic inhibition, can enhance endogenous GLP-1 and insulin secretion in a glucose-dependent manner. This dual action makes SSTR5 antagonism a promising strategy for the treatment of type 2 diabetes, potentially as a monotherapy or in combination with other antidiabetic agents like DPP-4 inhibitors, to improve glycemic control.[3][21] Further research and development in this area are crucial for translating these physiological insights into novel therapies for metabolic diseases.
References
- 1. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 2. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The somatostatin receptor in human pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 12. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SSTR5 ablation in islet results in alterations in glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pancreatic somatostatin inhibits insulin secretion via SSTR-5 in the isolated perfused mouse pancreas model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Somatostatin triggers local cAMP and Ca2+ signaling in primary cilia to modulate pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Model-Based Quantification of Glucagon-Like Peptide-1–Induced Potentiation of Insulin Secretion in Response to a Mixed Meal Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Static insulin secretion analysis of isolated islets [protocols.io]
- 20. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacology of Selective SSTR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical pharmacology of selective somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists. It covers the core pharmacology, experimental methodologies, and data interpretation relevant to the development of these agents, primarily as novel therapeutics for type 2 diabetes mellitus (T2DM).
Introduction: The Rationale for SSTR5 Antagonism
Somatostatin (SST) is a peptide hormone that functions as a key inhibitor of endocrine and exocrine secretion.[1] It exerts its effects by binding to a family of five distinct G-protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are distributed throughout the body and are involved in a wide range of physiological processes.[2][3]
The SSTR5 receptor subtype is highly expressed in pancreatic islet cells (β, α, and δ cells) and in enteroendocrine L-cells of the gastrointestinal tract.[4][5] Endogenous SST, primarily through SSTR5, inhibits the secretion of both insulin (B600854) from pancreatic β-cells and the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][4][5] Both insulin and GLP-1 are crucial for maintaining glucose homeostasis. Therefore, antagonizing SSTR5 is a promising therapeutic strategy to enhance glucose-dependent insulin secretion (GDIS) and improve glycemic control, making selective SSTR5 antagonists attractive candidates for the treatment of T2DM.[1][4] Preclinical studies using SSTR5 knockout (KO) mice and selective small molecule antagonists have validated this approach, demonstrating improved glucose tolerance and increased insulin sensitivity.[4][5]
SSTR5 Signaling Pathway
SSTR5 is a member of the Class A/1 (Rhodopsin-like) GPCR family.[6] Upon binding of its endogenous ligand, somatostatin (SST-14 or SST-28), the receptor undergoes a conformational change. This activates its associated heterotrimeric G-protein, primarily of the Gαi/o family.[3] The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][7][8] This reduction in cAMP is a key mechanism through which SSTR5 activation leads to the inhibition of hormone secretion (e.g., insulin and GLP-1).[7] A selective SSTR5 antagonist blocks the binding of somatostatin, thereby preventing this inhibitory cascade and promoting hormone release.
Quantitative Preclinical Data of Selective SSTR5 Antagonists
The development of non-peptidic, small-molecule SSTR5 antagonists has led to several compounds with promising preclinical profiles.[4] The data below summarizes the in vitro potency and in vivo efficacy of representative compounds from the literature.
Table 1: In Vitro Antagonist Potency
This table presents the inhibitory concentration (IC₅₀) or binding affinity (Ki) of various antagonists against human (h) and mouse (m) SSTR5. Lower values indicate higher potency.
| Compound | hSSTR5 IC₅₀ (nM) | mSSTR5 IC₅₀ (nM) | Selectivity vs Other SSTRs | Reference |
| Compound 1 | 7.9 | 13 | Good | [4] |
| Compound 2 | 1.8 | 3.5 | Good | [4] |
| Compound 5 | 0.8 | 1.6 | High | [4] |
| Compound 10 | 0.3 | 0.8 | High | [4] |
| Compound-1 | 9.8 | 31 | Selective | [5] |
| Compound 3p | - | - | Selective | [1] |
| Compound 13 | - | - | Selective | [9] |
Note: Data is compiled from multiple sources. Assay conditions may vary.
Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT)
This table summarizes the efficacy of SSTR5 antagonists in lowering blood glucose excursion in animal models, a key measure of their anti-diabetic potential.
| Compound | Animal Model | Dose (mg/kg, oral) | Glucose AUC Lowering (%) | Reference |
| Compound 1 | HFD-fed C57BL/6 Mice | 10 | 87% | [4] |
| Compound 2 | HFD-fed C57BL/6 Mice | 30 | 56% | [4] |
| Compound 5 | HFD-fed C57BL/6 Mice | 30 | 60% | [4] |
| Compound 10 | HFD-fed C57BL/6 Mice | 3 | 94% | [4][10] |
| Compound-1 | KK-Aʸ Mice | 1, 3, 10 (2 weeks) | Dose-dependent reduction in GHb | [5] |
| Compound 3p | Not Specified | 3 | Persistent glucose-lowering effect | [1] |
| S5A1 | C57BL/6 Mice | 0.3 - 10 | Dose-dependent | [11] |
HFD: High-Fat Diet; AUC: Area Under the Curve; GHb: Glycosylated Hemoglobin.
Key Experimental Protocols
Standardized assays are critical for characterizing the pharmacological profile of SSTR5 antagonists.
In Vitro Assays
A. Radioligand Binding Assay This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the SSTR5 receptor, determining its binding affinity (Ki).
-
Objective: To determine the binding affinity (Ki) of the antagonist for SSTR5.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human SSTR5.
-
Radioligand (e.g., [¹²⁵I]-labeled somatostatin analog).
-
Test compounds at various concentrations.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Allow the mixture to reach binding equilibrium.
-
Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.
-
B. cAMP Accumulation Assay This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
-
Objective: To quantify the functional antagonist activity of a compound.
-
Materials:
-
Whole cells (e.g., CHO-K1) expressing recombinant SSTR5.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
SSTR5 agonist (e.g., somatostatin-14).
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Protocol:
-
Pre-incubate cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of an SSTR5 agonist (e.g., EC₈₀ of SST-14) in the presence of forskolin. Forskolin stimulates cAMP production, which is then inhibited by the agonist.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The antagonist's potency is determined by its ability to restore cAMP levels towards those seen with forskolin alone. Data is plotted to determine the IC₅₀ value.
-
In Vivo Models
Oral Glucose Tolerance Test (OGTT) The OGTT is the primary in vivo model for assessing the anti-diabetic efficacy of SSTR5 antagonists.[1]
-
Objective: To evaluate the effect of the antagonist on glucose disposal following an oral glucose challenge.
-
Animal Models:
-
Protocol:
-
Fast animals overnight (typically 4-16 hours).
-
Administer the test compound or vehicle orally (p.o.) or via subcutaneous injection (s.c.).[4][12]
-
After a set pre-treatment time (e.g., 60 minutes), administer a bolus of glucose solution orally (e.g., 2-3 g/kg).[4][11]
-
Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 120 min).
-
Measure blood glucose concentrations.
-
Calculate the area under the curve (AUC) for the blood glucose excursion over time. Efficacy is expressed as the percentage reduction in glucose AUC compared to the vehicle-treated group.[4]
-
Preclinical Drug Development Logic
The path from a lead compound to a clinical candidate involves a multi-parameter optimization process. The goal is to balance high on-target potency with favorable drug-like properties, including selectivity, metabolic stability, and safety.
Conclusion
Selective SSTR5 antagonists represent a compelling, targeted approach for the treatment of type 2 diabetes. The preclinical data strongly support a mechanism involving the enhancement of both insulin and GLP-1 secretion, leading to improved glucose control.[4] Furthermore, studies have shown that SSTR5 antagonists can act synergistically with DPP-4 inhibitors, offering potential for combination therapies.[4][10] The continued optimization of potency, selectivity, and pharmacokinetic properties, guided by the experimental workflows outlined in this guide, is essential for advancing these promising agents into clinical development.[1][9]
References
- 1. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 8. Identification and characterization of novel somatostatin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Preclinical Metabolism for Somatostatin Receptor Subtype 5-Selective Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Ligands for Somatostatin Receptor 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endogenous ligands for the somatostatin (B550006) receptor 5 (SSTR5), a key target in neuroendocrine regulation and various therapeutic areas. This document details the binding affinities of these ligands, the experimental protocols used for their characterization, and the signaling pathways they initiate upon receptor activation.
Endogenous Ligands and Receptor Binding Affinities
The somatostatin receptor 5 (SSTR5) is a member of the G-protein coupled receptor (GPCR) superfamily and is activated by three primary endogenous peptide ligands: somatostatin-14 (SST-14), somatostatin-28 (SST-28), and cortistatin. These peptides exhibit differential binding affinities across the five somatostatin receptor subtypes (SSTR1-5). Notably, SSTR5 displays a higher affinity for SST-28 compared to SST-14.[1] Cortistatin, a neuropeptide with significant structural similarity to somatostatin, also binds to all five SSTR subtypes with high affinity.[1]
Quantitative Binding Affinity Data
The binding affinities of the endogenous ligands for the human somatostatin receptor subtypes are summarized in the table below. The data are presented as inhibitory constants (Ki) in nanomolar (nM) concentrations, derived from competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | ~1.0 | ~0.5 | ~1.2 | ~1.5 | ~5.0 |
| Somatostatin-28 | ~1.0 | ~0.5 | ~1.1 | ~1.3 | ~0.2 |
| Cortistatin-14 | ~5.0 | ~0.09 | ~0.3 | ~0.2 | ~0.3 |
Note: The exact Ki values can vary depending on the experimental conditions, including the cell line, radioligand, and assay buffer used. The values presented here are representative figures from the literature.
Experimental Protocols
The characterization of endogenous ligand binding and function at SSTR5 relies on a variety of in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of ligands for their receptors. A common method is the competitive displacement assay using membranes from cells overexpressing the receptor of interest.
Objective: To determine the inhibitory constant (Ki) of unlabeled endogenous ligands by measuring their ability to displace a specific radioligand from SSTR5.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or COS-1 cells stably transfected with human SSTR5.
-
Radioligand: [¹²⁵I]Tyr¹⁰-cortistatin-14 or [¹²⁵I]LTT-SRIF-28.
-
Unlabeled Ligands: Somatostatin-14, Somatostatin-28, Cortistatin.
-
Buffers and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Cell culture equipment.
-
Dounce homogenizer or sonicator.
-
High-speed centrifuge.
-
96-well microplates.
-
Filtration apparatus (e.g., Brandel or Millipore manifold).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Gamma counter.
-
Methodology:
-
Membrane Preparation:
-
Culture CHO-SSTR5 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume.
-
Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, radioligand, and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., 1 µM SST-28).
-
Competitive Binding: Membranes, radioligand, and serial dilutions of the unlabeled test ligand (SST-14, SST-28, or cortistatin).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow.
Functional Assay: cAMP Accumulation Assay
SSTR5 primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Objective: To measure the ability of endogenous ligands to inhibit forskolin-stimulated cAMP production in SSTR5-expressing cells.
Materials:
-
Cell Line: CHO-SSTR5 cells.
-
Stimulant: Forskolin (B1673556).
-
Test Ligands: Somatostatin-14, Somatostatin-28, Cortistatin.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Buffers and Reagents:
-
Stimulation Buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterases).
-
-
Equipment:
-
Cell culture equipment.
-
Multi-well plate reader compatible with the chosen assay kit.
-
Methodology:
-
Cell Seeding: Seed CHO-SSTR5 cells into 96-well plates and grow to near confluency.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the endogenous ligands (SST-14, SST-28, or cortistatin) in stimulation buffer for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the ligand.
-
Determine the EC₅₀ value (the concentration of ligand that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.
-
SSTR5 Signaling Pathways
Upon binding of an endogenous ligand, SSTR5 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to pertussis toxin-sensitive Gi/o proteins.
Primary Signaling Pathway:
-
Ligand Binding: SST-14, SST-28, or cortistatin binds to the extracellular domain of SSTR5.
-
G-protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
G-protein Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from each other and the receptor.
-
Effector Modulation:
-
Gαi/o-GTP: Directly inhibits the activity of adenylyl cyclase (AC), leading to a decrease in the production of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).
-
Gβγ: Can modulate the activity of other effectors, including inwardly rectifying potassium channels (GIRK), leading to membrane hyperpolarization, and certain isoforms of phospholipase C (PLC).
-
Downstream Consequences: The inhibition of the cAMP/PKA pathway is a key mechanism through which SSTR5 activation leads to its physiological effects, such as the inhibition of hormone secretion (e.g., growth hormone and prolactin) from the pituitary gland.[3] Additionally, SSTR5 activation has been linked to the inhibition of the ERK1/2 signaling pathway, which can contribute to its antiproliferative effects.[3]
SSTR5 Primary Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Intracellular Signaling Mediated by Human Somatostatin Receptor 5: Role of the DRY Motif and the Third Intracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]
SSTR5 Expression in Pancreatic Islets and Gut Enteroendocrine Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression, signaling, and detection of the somatostatin (B550006) receptor subtype 5 (SSTR5) in pancreatic islets and gut enteroendocrine cells. Somatostatin, a key inhibitory peptide, exerts its effects through five distinct G protein-coupled receptors (SSTR1-5). SSTR5, in particular, plays a pivotal role in regulating hormone secretion from these critical endocrine cell populations, making it a significant target for therapeutic development in metabolic diseases such as diabetes.
Quantitative Expression of SSTR5
The expression of SSTR5 varies significantly between different endocrine cell types within the pancreatic islets and the gut. The following tables summarize quantitative data from key studies, providing a comparative view of SSTR5 prevalence.
SSTR5 Expression in Human Pancreatic Islet Cells
Quantitative analysis of SSTR expression in human pancreatic islets reveals a distinct distribution pattern among the different hormone-secreting cells.
| Islet Cell Type | Hormone | Percentage of Cells Expressing SSTR5 | Key Findings |
| Beta (β) cells | Insulin (B600854) | 87%[1][2] | SSTR5 is an abundant isotype in human beta-cells, second only to SSTR1.[1][2] It plays a crucial role in mediating the inhibitory effect of somatostatin on insulin secretion.[3] |
| Alpha (α) cells | Glucagon | 35%[1][3] | SSTR5 is moderately expressed in alpha-cells.[1][2] SSTR2 is the predominant subtype in this cell population.[1][4] |
| Delta (δ) cells | Somatostatin | 75%[1][3] | SSTR5 is the principal SSTR subtype found in delta-cells.[1] |
SSTR5 Expression in Rodent Pancreatic Islet Cells
Studies in rodent models have also elucidated the expression profile of SSTR5, highlighting some differences compared to humans.
| Islet Cell Type | Hormone | Expression Details | Key Findings |
| Beta (β) cells | Insulin | Predominantly expressed.[4][5] | In rodents, SSTR5 is considered the main regulator of insulin secretion.[5] SSTR5 gene ablation leads to increased insulin secretion.[3] |
| Alpha (α) cells | Glucagon | Expressed. | SSTR2 is the dominant receptor in rodent alpha-cells.[4] |
SSTR5 Expression in Gut Enteroendocrine Cells
In the gastrointestinal tract, SSTR5 is notably expressed in L-cells, which are responsible for producing the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1).
| Enteroendocrine Cell Type | Hormone | Location | SSTR5 Expression Enrichment | Key Findings |
| L-cells | GLP-1 | Duodenum, Jejunum, Ileum, Colon | 92-fold (Duodenum), 26-fold (Jejunum), 6-fold (Ileum), 138-fold (Colon) enriched in GLP-1 positive cells compared to neighboring cells.[6][7] | SSTR5 is highly expressed and enriched in GLP-1 secreting L-cells throughout the intestine.[6][8] It acts as a powerful tonic inhibitor of GLP-1 secretion.[5] |
SSTR5 Signaling Pathways
Activation of SSTR5 by its endogenous ligand, somatostatin, triggers a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion. The primary signaling mechanism involves the coupling to inhibitory G proteins (Gi/o).
SSTR5 Signaling in Pancreatic Beta-Cells
In pancreatic beta-cells, SSTR5 activation potently inhibits insulin secretion through multiple downstream effects.
Caption: SSTR5 signaling cascade in pancreatic beta-cells.
Activation of SSTR5 leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, reduced PKA activity, and inhibition of voltage-gated calcium channels, all culminating in decreased insulin exocytosis.[4] Additionally, SSTR5 signaling has been shown to down-regulate the expression of Pancreatic and duodenal homeobox-1 (PDX-1), a key transcription factor for beta-cell function.[3]
SSTR5 Signaling in Gut L-Cells
In intestinal L-cells, SSTR5 activation plays a crucial role in the paracrine inhibition of GLP-1 secretion.
Caption: SSTR5-mediated inhibition of GLP-1 secretion in gut L-cells.
Similar to its action in beta-cells, SSTR5 in L-cells couples to Gi proteins to inhibit adenylyl cyclase and reduce cAMP levels, thereby suppressing GLP-1 release.[5] This paracrine interaction between somatostatin-secreting D-cells and GLP-1-secreting L-cells is a key regulatory mechanism of incretin hormone secretion.
Experimental Protocols
The detection and quantification of SSTR5 expression are crucial for research and drug development. The following sections provide detailed methodologies for key experiments.
Immunohistochemistry (IHC) for SSTR5 Detection
IHC is a widely used technique to visualize the distribution and localization of SSTR5 protein in tissue sections.
Experimental Workflow:
References
- 1. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: a quantitative double-label immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: A quantitative double-label immunohistochemial analysis - ProQuest [proquest.com]
- 3. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 4. The somatostatin receptor in human pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 6. Paracrine crosstalk between intestinal L- and D-cells controls secretion of glucagon-like peptide-1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency and Selectivity of a Novel SSTR5 Antagonist: A Technical Overview
This guide provides a detailed examination of the in vitro potency and selectivity profile of a representative potent and selective somatostatin (B550006) receptor subtype 5 (SSTR5) antagonist, referred to herein as Compound 10, an azaspirodecanone derivative. This document is intended for researchers, scientists, and drug development professionals engaged in the study of SSTR5 pharmacology and its therapeutic potential, particularly in the context of type 2 diabetes mellitus.
Core Focus: SSTR5 Antagonist Compound 10
Compound 10 has been identified as a highly potent and selective antagonist of the human SSTR5 receptor. Its development aims to mitigate off-target activities while enhancing potency and subtype selectivity compared to earlier compounds. The following sections detail its in vitro pharmacological profile, the methodologies used for its characterization, and the underlying signaling pathways.
Data Presentation: In Vitro Potency and Selectivity
The in vitro activity of Compound 10 was evaluated through radioligand binding assays and functional antagonist assays. The data presented below summarizes its potency at the human SSTR5 receptor and its selectivity against other human somatostatin receptor subtypes (SSTR1-4).
Table 1: In Vitro Potency of Compound 10 at Human SSTR5
| Assay Type | Parameter | Value (nM) |
| Radioligand Binding Assay | IC50 | 1.2 |
| cAMP Functional Antagonist Assay | IC50 | 1.1 |
IC50 (half maximal inhibitory concentration) values indicate the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand or the functional effect of an agonist.
Table 2: In Vitro Selectivity Profile of Compound 10
| Receptor Subtype | Binding Affinity (IC50) |
| hSSTR1 | > 10,000 nM |
| hSSTR2 | > 10,000 nM |
| hSSTR3 | > 10,000 nM |
| hSSTR4 | > 10,000 nM |
| hSSTR5 | 1.2 nM |
The selectivity profile demonstrates that Compound 10 is highly selective for SSTR5, with negligible binding affinity for other somatostatin receptor subtypes at concentrations up to 10 µM.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the potency and selectivity of SSTR5 antagonists like Compound 10.
Radioligand Binding Assay Protocol
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki) or IC50.
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR5 receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Cell membrane preparation (typically 3-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [125I]SST-14 or a selective SSTR5 radioligand).
-
Varying concentrations of the unlabeled test compound (the antagonist).
-
-
The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The IC50 value is determined by fitting the competition binding data to a sigmoidal dose-response curve using non-linear regression analysis.
-
cAMP Functional Antagonist Assay Protocol
This whole-cell assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling event downstream of SSTR5 activation.
-
Cell Culture and Plating:
-
CHO-K1 cells stably expressing the human SSTR5 receptor are seeded into 96- or 384-well plates and cultured to an appropriate confluency.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a stimulation buffer.
-
The cells are pre-incubated with varying concentrations of the SSTR5 antagonist (test compound) for a defined period.
-
A cAMP-stimulating agent, such as forskolin, is added to all wells to increase basal cAMP levels.
-
An SSTR5 agonist (e.g., somatostatin-28, SST-28) is then added at a fixed concentration (typically its EC80, the concentration that gives 80% of its maximal effect) to all wells except the negative control.
-
The plate is incubated for a specific time (e.g., 30 minutes at room temperature) to allow for the modulation of cAMP production.
-
-
cAMP Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. In these assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.
-
-
Data Analysis:
-
The signal from the detection method is inversely proportional to the amount of cAMP produced.
-
The IC50 value for the antagonist is determined by plotting the antagonist concentration against the assay signal and fitting the data to a sigmoidal dose-response curve. This IC50 represents the concentration of the antagonist that restores cAMP production to 50% of the level inhibited by the agonist.
-
Mandatory Visualizations
SSTR5 Signaling Pathway
Methodological & Application
Application Notes and Protocols for SSTR5 Antagonist 2 TFA Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of SSTR5 antagonist 2 TFA, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). The following protocols are designed for researchers in drug discovery and development to assess the potency and functional activity of SSTR5 antagonists.
Introduction
Somatostatin receptor subtype 5 (SSTR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating hormone secretion, including insulin (B600854) and glucagon-like peptide-1 (GLP-1).[1][2] Antagonism of SSTR5 is a promising therapeutic strategy for type 2 diabetes mellitus.[1][3] this compound is a highly potent and selective antagonist of SSTR5.[3] These protocols outline key cell-based assays to determine the antagonistic activity of this compound.
Data Presentation
The following table summarizes the quantitative data for a potent SSTR5 antagonist, referred to as compound 10 in the source, which serves as a representative example for this compound.
| Parameter | Human SSTR5 | Mouse SSTR5 | SSTR1, SSTR2, SSTR3, SSTR4 | Reference |
| Binding Affinity (IC50) | 1.2 nM | - | > 10 µM | [1] |
| cAMP Functional Antagonism (IC50) | 1.1 nM | 0.9 nM | - | [1] |
| β-arrestin Recruitment (Antagonist Kb) | 1.99 nM | - | - | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the SSTR5 signaling pathway and the general workflow for the cell-based assays described below.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols: SSTR5 Antagonist 2 TFA in Animal Models for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) receptor 5 (SSTR5) has emerged as a significant target in the development of novel therapeutics for type 2 diabetes mellitus (T2DM).[1] Endogenous somatostatin (SST) acts as an inhibitory regulator of insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, primarily through SSTR5 located on pancreatic β-cells and intestinal L-cells.[1][2] Antagonism of SSTR5, therefore, presents a promising strategy to enhance glucose-dependent insulin secretion and incretin (B1656795) hormone release, thereby improving glycemic control.[1][3] SSTR5 Antagonist 2 TFA is a potent and selective antagonist of the somatostatin subtype 5 receptor, designed for preclinical research in rodent models of diabetes.[4] These application notes provide detailed protocols for the use of this compound in diabetes research, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
SSTR5 is a G-protein coupled receptor that, upon activation by somatostatin, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP contributes to the suppression of insulin secretion from pancreatic β-cells and GLP-1 secretion from intestinal L-cells.[1][5] SSTR5 antagonists work by blocking the binding of endogenous somatostatin to its receptor. This disinhibition results in increased cAMP levels, leading to enhanced glucose-stimulated insulin secretion (GSIS) and potentiation of GLP-1 release.[1][3] The resulting increase in circulating insulin and GLP-1 contributes to improved glucose tolerance and overall glycemic control.[1][6]
Signaling Pathway of SSTR5 Antagonism
Caption: SSTR5 antagonism blocks somatostatin's inhibitory effect on insulin and GLP-1 secretion.
Quantitative Data from Preclinical Animal Models
The efficacy of SSTR5 antagonists has been demonstrated in various rodent models of diabetes and obesity. The following tables summarize the key findings.
Table 1: Effects of SSTR5 Antagonists on Glucose Homeostasis in an Oral Glucose Tolerance Test (OGTT)
| Animal Model | Compound | Dose (mg/kg, oral) | Effect on Glucose AUC | Effect on Insulin Levels | Reference |
| Diet-Induced Obese (DIO) Mice | Compound 10 | 3 | 94% reduction | Increased | [1] |
| Diet-Induced Obese (DIO) Mice | Compound A | 3-week treatment | 45% reduction | 72% increase | [7] |
| Diet-Induced Obese (DIO) Mice | Compound B | 3-week treatment | 37% reduction | Not reported | [7] |
| Zucker (fa/fa) Rats | Compound A | Single dose | 17% reduction | 49% reduction | [7] |
| KK-Ay Mice | Compound-1 | 1-10 (2 weeks) | Dose-dependent reduction | Dose-dependent reduction | [2] |
Table 2: Effects of SSTR5 Antagonists on GLP-1 Secretion
| Animal Model | Compound | Dose (mg/kg, oral) | Effect on GLP-1 Levels | Reference |
| Rodent Diabetic Model | SSTR5 antagonist 2 | 10 | Increased total and active GLP-1 | [4] |
| Perfused Mouse Small Intestine | SSTR5a | N/A | Stimulated glucose-induced GLP-1 secretion | [3][6] |
| Diet-Induced Obese (DIO) Mice | SSTR5a | Oral administration | Lowered blood glucose (GLP-1R-dependent) | [3][6] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of this compound on glucose tolerance in a rodent model of diabetes.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose (t= -60 min) from a tail snip.
-
Compound Administration: Administer this compound or vehicle via oral gavage. A typical dose is 3-10 mg/kg.[1][4]
-
Resting Period: Allow a 60-minute absorption period.
-
Glucose Challenge: At t=0 min, administer a glucose solution (2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure blood glucose at each time point.
-
Plasma Analysis: Centrifuge blood samples to separate plasma for subsequent analysis of insulin and GLP-1 levels using ELISA kits.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for blood glucose to assess the overall glucose excursion.
Protocol 2: In Vitro Insulin Secretion from Isolated Pancreatic Islets
This protocol assesses the direct effect of this compound on glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Collagenase P
-
HBSS buffer
-
RPMI-1640 culture medium
-
Ficoll gradient
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2 mM and 16 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Perfuse the pancreas of a euthanized mouse with cold Collagenase P solution via the common bile duct.
-
Digest the pancreas at 37°C for 10-15 minutes.
-
Purify the islets using a Ficoll density gradient.
-
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Insulin Secretion Assay:
-
Hand-pick islets of similar size and place them in groups of 10-15 into a 24-well plate.
-
Pre-incubate the islets in KRB buffer with low glucose (2 mM) for 1 hour at 37°C.
-
Incubate the islets for 1 hour in KRB buffer with:
-
Low glucose (2 mM) ± this compound
-
High glucose (16 mM) ± this compound
-
-
Collect the supernatant for insulin measurement.
-
-
Insulin Measurement: Quantify insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to the islet number or protein content.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for evaluating SSTR5 antagonists in diabetic animal models.
Logical Relationships in Glucose Homeostasis
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Somatostatin triggers local cAMP and Ca2+ signaling in primary cilia to modulate pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel, non-peptidic somatostatin receptor subtype 5 antagonists improve glucose tolerance in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Glucose Tolerance Test with an SSTR5 Antagonist
These application notes provide a detailed protocol for conducting an oral glucose tolerance test (OGTT) in a research setting to evaluate the efficacy of "SSTR5 antagonist 2 TFA". This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics for metabolic disorders.
Introduction
Somatostatin (B550006) receptor subtype 5 (SSTR5) is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][2][3][4] Somatostatin, the natural ligand for SSTR5, acts as an inhibitor of insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[5][6] Antagonism of SSTR5 is a promising therapeutic strategy for type 2 diabetes as it can enhance glucose-dependent insulin and GLP-1 secretion, thereby improving glucose homeostasis.[1][6] The oral glucose tolerance test (OGTT) is a standard preclinical assay used to assess the in vivo efficacy of compounds that modulate glucose metabolism.[7]
This protocol outlines the procedure for performing an OGTT in mice to evaluate the glucose-lowering effects of an orally administered SSTR5 antagonist.
Signaling Pathway of SSTR5 in Pancreatic β-Cells and Intestinal L-Cells
Somatostatin binding to SSTR5 on pancreatic β-cells and intestinal L-cells activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6][8] Lower cAMP levels result in reduced secretion of insulin from β-cells and GLP-1 from L-cells. An SSTR5 antagonist blocks the binding of somatostatin to the receptor, thereby preventing the downstream inhibitory signaling and promoting glucose-stimulated insulin and GLP-1 secretion.
Caption: SSTR5 signaling pathway in pancreatic β-cells and intestinal L-cells.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed for evaluating the effect of an orally administered SSTR5 antagonist on glucose tolerance in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Glucose (D-glucose)
-
Sterile saline (0.9% NaCl) or sterile water
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized microvettes)
-
Centrifuge
-
Pipettes and tips
-
Animal scale
Procedure:
-
Animal Acclimation and Fasting:
-
House male C57BL/6J mice (or other appropriate strain) under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Fast the mice overnight for 16 hours or for a shorter duration of 6 hours to minimize stress and the risk of hypoglycemia.[9][10][11] Ensure free access to water during the fasting period.
-
-
Compound and Glucose Preparation:
-
Prepare a dosing solution of "this compound" at the desired concentration(s) in the selected vehicle.
-
Prepare a 20% glucose solution (w/v) in sterile saline or water.[9]
-
-
Experimental Groups:
-
Divide the mice into at least two groups:
-
Vehicle control group
-
This compound treatment group(s) (e.g., low dose, high dose)
-
-
-
Dosing and Glucose Challenge:
-
Weigh each mouse to calculate the correct dosage volume.
-
At time t = -60 minutes, administer the SSTR5 antagonist or vehicle orally via gavage. A pre-treatment time of 60-90 minutes is suggested based on typical oral drug absorption kinetics.[6]
-
At time t = 0 minutes, collect a baseline blood sample (see step 5).
-
Immediately after the baseline blood sample, administer the 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.[11]
-
-
Blood Sampling and Glucose Measurement:
-
Collect blood samples (approximately 10-20 µL) from the tail vein at the following time points: 0 (baseline), 15, 30, 60, 90, and 120 minutes after the glucose challenge.[7][9]
-
Measure blood glucose concentrations immediately using a calibrated glucometer.
-
If plasma analysis (e.g., for insulin or GLP-1 levels) is required, collect a larger volume of blood into heparinized tubes, centrifuge to separate plasma, and store at -80°C.
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC values between the vehicle and treatment groups. A significant reduction in the AUC for the treated group indicates improved glucose tolerance.
Experimental Workflow
The following diagram illustrates the key steps and timeline for the oral glucose tolerance test protocol.
Caption: Experimental workflow for the SSTR5 antagonist OGTT protocol.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the described OGTT protocol.
| Parameter | Value | Reference |
| Animal Model | Male C57BL/6J Mice | [10] |
| Fasting Duration | 6 - 16 hours | [9][11] |
| SSTR5 Antagonist Dose | 3 - 30 mg/kg (example range) | [1] |
| Vehicle | 0.5% Methylcellulose in Water | - |
| Route of Administration | Oral Gavage | [9][12] |
| Pre-treatment Time | 60 - 90 minutes | [6] |
| Glucose Dose | 2 g/kg | [11] |
| Glucose Concentration | 20% (w/v) | [9] |
| Blood Sampling Times (post-glucose) | 0, 15, 30, 60, 90, 120 minutes | [7][9] |
| Primary Endpoint | Blood Glucose Area Under the Curve (AUC) | [1] |
Note: The optimal dose for "this compound" should be determined in preliminary dose-ranging studies. The provided range is based on published data for other SSTR5 antagonists.[1]
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - ProQuest [proquest.com]
- 3. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: a quantitative double-label immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Somatostatin triggers local cAMP and Ca2+ signaling in primary cilia to modulate pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
Application Notes & Protocols: In Vivo Formulation for SSTR5 Antagonist 2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction to SSTR5 Antagonist 2 TFA
SSTR5 Antagonist 2 is a highly potent, selective, and orally active antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5).[1][2][3] As a G-protein coupled receptor, SSTR5 is prominently expressed in pancreatic islet cells and enteroendocrine cells of the gastrointestinal tract.[4][5] The natural ligand, somatostatin, typically inhibits the secretion of hormones such as insulin (B600854) and glucagon-like peptide-1 (GLP-1) via SSTR5 activation.[5][6][7] By blocking this receptor, SSTR5 Antagonist 2 promotes the release of insulin and GLP-1, making it a potential therapeutic agent for type 2 diabetes mellitus (T2DM).[1][5] In vivo studies in rodent models have demonstrated its efficacy in lowering glucose excursion during oral glucose tolerance tests (OGTT), both as a monotherapy and in synergy with DPP-4 inhibitors.[2][5]
The compound is often supplied as a trifluoroacetate (B77799) (TFA) salt, a common result of the purification process in peptide and small molecule synthesis.[8][9] While widely used in research, the TFA counter-ion can have its own biological effects and may need to be exchanged for other salts like hydrochloride or acetate (B1210297) in later stages of drug development.[8][9][10]
Mechanism of Action: SSTR5 Antagonism
Somatostatin binding to SSTR5 activates an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[6][7] This cascade suppresses the secretion of key metabolic hormones. SSTR5 Antagonist 2 physically blocks somatostatin from binding to the receptor, thereby preventing this inhibitory signaling and increasing the secretion of GLP-1 and insulin in a glucose-dependent manner.[5][11]
Compound Data and Formulation
Physicochemical Properties
| Property | Value | Reference |
| Product Name | This compound | [1] |
| CAS Number | 1254730-81-8 (Free Base) | [3][12] |
| Molecular Formula | C34H36F4N (Free Base) | [1] |
| Molecular Weight | 660.65 g/mol (Free Base) | [1] |
| Appearance | Powder | [1][13] |
| Storage (Powder) | -20°C for up to 3 years | [1][13] |
| Storage (Solvent) | -80°C for up to 1 year | [1] |
| Solubility | <1 mg/mL in aqueous solutions | [13] |
Recommended In Vivo Formulation Protocol
This protocol describes the preparation of a standard vehicle for oral or parenteral administration of this compound in rodents. The use of co-solvents is necessary due to the compound's low aqueous solubility.[13]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline, Phosphate-Buffered Saline (PBS), or ddH₂O
-
Sterile tubes and syringes
Protocol:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the dosage, animal weight, and number of animals. (See Table 2.3 for an example).
-
Prepare Master Liquid: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated master liquid. Ensure complete dissolution; vortexing or brief sonication can be used if necessary.
-
Add Co-solvents Sequentially:
-
To the DMSO master liquid, add PEG300. Mix thoroughly until the solution is clear.
-
Next, add Tween 80 to the mixture. Again, mix until the solution is completely clear.
-
-
Add Aqueous Component: Slowly add the saline (or PBS/ddH₂O) to the organic mixture. Mix thoroughly. The final solution should be a clear, homogenous formulation.
-
Final Check & Storage: Visually inspect the final formulation for any precipitation. If prepared for immediate use, store at room temperature. For short-term storage, consult stability data, though fresh preparation is always recommended.
Sample Formulation Calculation
This table provides an example calculation for dosing a cohort of mice.
| Parameter | Example Value | Notes |
| Target Dosage | 10 mg/kg | A dose shown to be effective in mice.[1][2][5] |
| Average Animal Weight | 25 g | |
| Dosing Volume | 100 µL (0.1 mL) | A standard volume for oral gavage in mice. |
| Number of Animals (+1 extra) | 11 (10 + 1) | Prepare extra volume to account for loss during dosing. |
| Total Volume Needed | 1.1 mL | 11 animals * 0.1 mL/animal |
| Working Concentration | 2.5 mg/mL | (10 mg/kg * 0.025 kg) / 0.1 mL = 2.5 mg/mL |
| Total Drug Needed | 2.75 mg | 2.5 mg/mL * 1.1 mL |
| Vehicle Composition | DMSO: 5% (55 µL) PEG300: 30% (330 µL) Tween 80: 5% (55 µL) Saline: 60% (660 µL) | Based on a common formulation vehicle.[1] |
In Vivo Experimental Protocols
Pharmacodynamic Study: Oral Glucose Tolerance Test (OGTT)
This protocol assesses the in vivo efficacy of this compound in improving glucose tolerance.
Materials:
-
Prepared dosing solution of this compound and vehicle control.
-
Glucose solution (e.g., 2 g/kg, 20% w/v in water).
-
Age- and weight-matched mice (e.g., C57BL/6).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., tail-nick lancets, capillaries).
-
Oral gavage needles.
Protocol:
-
Animal Acclimatization: Acclimatize animals to housing conditions for at least one week.
-
Fasting: Fast animals overnight (approx. 16 hours) with free access to water.
-
Baseline Blood Glucose (T=-30 min): Take a baseline blood glucose reading from a tail-nick.
-
Compound Administration (T=0 min): Administer this compound formulation or vehicle control via oral gavage. A typical effective dose is 3-10 mg/kg.[5][14]
-
Glucose Challenge (T=30 min): Administer the glucose solution via oral gavage to all animals.
-
Blood Glucose Monitoring: Measure blood glucose at T= 45, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: Plot mean blood glucose vs. time for each group. Calculate the Area Under the Curve (AUC) for glucose excursion and compare between the treated and vehicle groups. A significant reduction in AUC indicates efficacy.[5]
Pharmacokinetic (PK) Study
This protocol outlines a basic PK study to determine the exposure of this compound after oral administration.
Materials:
-
Prepared dosing solution.
-
Age- and weight-matched rodents (mice or rats).
-
Blood collection supplies (e.g., EDTA-coated tubes for plasma).
-
Centrifuge.
-
Equipment for bioanalysis (e.g., LC-MS/MS).
Protocol:
-
Animal Acclimatization & Dosing: Follow steps 1-4 from the OGTT protocol (fasting may be optional depending on study design).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. A typical schedule might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Immediately process blood to obtain plasma by centrifuging at ~2000 x g for 10 minutes at 4°C.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of SSTR5 Antagonist 2 in plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (total exposure), and half-life (t½).
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 7. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 9. genscript.com [genscript.com]
- 10. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 11. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SSTR5 antagonist 2 | TargetMol [targetmol.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of SSTR5 Antagonist 2 TFA in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of SSTR5 Antagonist 2 TFA to mice via oral gavage and subcutaneous injection. This document summarizes key quantitative data from preclinical studies and includes important considerations regarding the trifluoroacetic acid (TFA) salt formulation. Experimental workflows and the relevant signaling pathway are visualized to facilitate understanding and experimental design.
Introduction
Somatostatin (B550006) receptor 5 (SSTR5) is a G-protein coupled receptor involved in the regulation of various physiological processes, including hormone secretion. Antagonism of SSTR5 is a therapeutic strategy being investigated for metabolic disorders such as type 2 diabetes. "SSTR5 antagonist 2" is a commercially available compound for research use, often supplied as a TFA salt. The choice of administration route is critical for determining the pharmacokinetic and pharmacodynamic profile of this antagonist in preclinical mouse models. This document outlines protocols for two common administration routes: oral (PO) and subcutaneous (SC).
Considerations for TFA Salts in In Vivo Studies
SSTR5 Antagonist 2 is provided as a trifluoroacetate (B77799) (TFA) salt. It is crucial to acknowledge that TFA itself can have biological effects. Studies have shown that TFA can influence cell proliferation and may elicit immune responses. Researchers should be aware that high concentrations of residual TFA could lead to unpredictable experimental outcomes. For sensitive applications, conversion of the TFA salt to a more biologically inert salt, such as hydrochloride or acetate, may be considered. When publishing, it is good practice to report the salt form of the compound used.
Data Presentation: In Vivo Efficacy of SSTR5 Antagonists in Mice
The following tables summarize quantitative data from studies administering SSTR5 antagonists to mice via oral and subcutaneous routes. Note that the data are from different studies and may not represent a direct comparison of administration routes for the same compound under identical conditions.
Table 1: Efficacy of an Oral SSTR5 Antagonist in a Mouse Model [1][2][3]
| Compound | Mouse Model | Dose (mg/kg) | Administration Route | Key Finding |
| Azaspirodecanone 10 | Diet-Induced Obese C57BL/6 | 3 | Oral Gavage | 94% reduction in glucose excursion during an oral glucose tolerance test (OGTT).[1][2][3] |
| Azaspirodecanone 10 | Diet-Induced Obese C57BL/6 | 10 | Oral Gavage | Increased total and active circulating GLP-1 levels.[1][2] |
| Compound 1 | KK-Ay (obese type 2 diabetes model) | 1, 3, 10 | Oral Gavage | Dose-dependent reduction in the increase of glycosylated hemoglobin (GHb) levels over 2 weeks.[4] |
Table 2: Efficacy of a Subcutaneous SSTR5 Antagonist in a Mouse Model [5]
| Compound | Mouse Model | Dose (mg/kg) | Administration Route | Key Finding |
| SSTR5a | C57BL/6JRj | Not specified | Subcutaneous Injection | Improved glucose tolerance during an OGTT.[5] |
Signaling Pathways and Experimental Workflows
SSTR5 Signaling Pathway
The diagram below illustrates the canonical signaling pathway initiated by the activation of the somatostatin receptor 5 (SSTR5) by its endogenous ligand, somatostatin. SSTR5 antagonists block this pathway.
Experimental Workflow for Evaluating this compound in Mice
This workflow outlines the key steps in a typical in vivo study to assess the efficacy of this compound.
Experimental Protocols
Protocol 1: Oral Gavage Administration
Objective: To administer this compound directly into the stomach of a mouse.
Materials:
-
This compound
-
Vehicle (e.g., 30% (w/v) Hydroxypropyl-β-cyclodextrin (HPCD) in sterile water)
-
Sterile water
-
Analytical balance
-
Vortex mixer and/or sonicator
-
1 mL syringes
-
20-22 gauge, 1.5-inch curved or straight, ball-tipped oral gavage needles
-
Mouse scale
-
70% ethanol
Vehicle Preparation (30% HPCD):
-
Weigh the required amount of HPCD.
-
In a sterile container, add the HPCD to the appropriate volume of sterile water to achieve a 30% (w/v) solution (e.g., 3g of HPCD in a final volume of 10 mL of water).
-
Mix thoroughly using a vortex mixer. Gentle heating or sonication may be required to fully dissolve the HPCD.
-
Allow the solution to cool to room temperature before use.
Procedure:
-
Dose Calculation: Calculate the required dose for each mouse based on its body weight. A common dosing volume for mice is 5-10 mL/kg.
-
Compound Preparation: Weigh the appropriate amount of this compound and dissolve it in the prepared vehicle to achieve the desired final concentration. Ensure the compound is fully dissolved.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The mouse's body should be held securely.
-
Gavage Needle Insertion: With the mouse in a vertical position, gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Substance Administration: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the solution.
-
Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.
Protocol 2: Subcutaneous (SC) Injection
Objective: To administer this compound into the subcutaneous space for systemic absorption.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or phosphate-buffered saline (PBS))
-
1 mL syringes
-
25-27 gauge needles
-
Mouse scale
-
70% ethanol
Procedure:
-
Dose Calculation: Calculate the dose based on the mouse's body weight. The injection volume should typically not exceed 10 mL/kg.
-
Compound Preparation: Dissolve the this compound in the chosen sterile vehicle to the final desired concentration.
-
Animal Restraint: Restrain the mouse by scruffing the loose skin over the shoulders.[6] This will create a "tent" of skin.
-
Injection Site: The preferred site for SC injection is the dorsal midline, between the shoulder blades, where the skin is loose.
-
Needle Insertion: Hold the syringe with the needle bevel facing up. Insert the needle at the base of the skin tent, parallel to the spine, into the subcutaneous space.[7][8] Be careful not to puncture the underlying muscle or pass through the other side of the skin tent.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel.[8] If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle.
-
Injection: If no blood is aspirated, slowly inject the solution. A small bleb or lump will form under the skin, which will dissipate as the solution is absorbed.
-
Post-Injection: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage. Return the mouse to its cage and monitor for any adverse reactions.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols: Pancreatic Islet Perfusion Studies with a Selective SSTR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) receptor subtype 5 (SSTR5) is a key G-protein coupled receptor expressed in pancreatic islets, particularly on β-cells in rodents and to a significant extent in humans.[1][2][3][4] It plays a crucial role in the negative regulation of insulin (B600854) secretion.[3][5][6] Endogenous somatostatin, released from δ-cells within the islet, acts in a paracrine manner to inhibit insulin and glucagon (B607659) release by binding to its receptors.[2] Antagonism of SSTR5 is therefore a promising therapeutic strategy for type 2 diabetes, with the potential to enhance glucose-stimulated insulin secretion (GSIS).[7][8]
These application notes provide a detailed overview of the use of a selective SSTR5 antagonist in pancreatic islet perfusion studies. The document outlines the underlying signaling pathways, presents quantitative data from relevant studies, and offers detailed protocols for conducting such experiments.
Data Presentation
The following tables summarize the quantitative effects of selective SSTR5 antagonists on pancreatic islet hormone secretion from perfusion studies.
Table 1: Effect of a Selective SSTR5 Antagonist on Hormone Secretion in Perfused Mouse Pancreas
| Condition | Analyte | Secretion Rate (fmol/min) | P-value | Source |
| Low Glucose (Baseline) | Insulin | - | P = 0.4 (NS) | [1] |
| Low Glucose + SSTR5a | Insulin | - | [1] | |
| High Glucose | Insulin | - | P = 0.9 (NS) | [1] |
| High Glucose + SSTR5a | Insulin | - | [1] | |
| Low Glucose (Baseline) | Glucagon | 12 ± 1 | P = 0.02 | [1] |
| Low Glucose + SSTR5a | Glucagon | 10 ± 1 | [1] | |
| High Glucose | Glucagon | - | P = 0.5 (NS) | [1] |
| High Glucose + SSTR5a | Glucagon | - | [1] |
NS: Not Significant. SSTR5a: Selective SSTR5 antagonist. Data presented as mean ± SEM where available. A specific SSTR5 antagonist had no direct effect on insulin secretion in the perfused mouse pancreas at both low and high glucose concentrations.[1][9][10] A small, statistically significant but not meaningful, decrease in glucagon secretion was observed at low glucose.[1]
Table 2: Effect of a Selective SSTR5 Antagonist on Somatostatin-Inhibited Insulin Secretion in Isolated Human Islets
| Condition | Insulin Secretion | Effect | Source |
| High Glucose | Stimulated | - | [11] |
| High Glucose + Somatostatin-14 | Inhibited | - | [11] |
| High Glucose + Somatostatin-14 + SSTR5 Antagonist | Restored | Complete reversal of inhibition | [11] |
A potent and selective SSTR5 antagonist was shown to completely reverse the inhibitory effect of exogenous somatostatin-14 on insulin secretion from isolated human islets.[11]
Signaling Pathways
Activation of SSTR5 on pancreatic β-cells by somatostatin initiates a signaling cascade that ultimately inhibits insulin secretion. A selective SSTR5 antagonist blocks this pathway, thereby promoting insulin release.
References
- 1. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 2. The somatostatin receptor in human pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pancreatic somatostatin inhibits insulin secretion via SSTR-5 in the isolated perfused mouse pancreas model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel, non-peptidic somatostatin receptor subtype 5 antagonists improve glucose tolerance in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Measuring GLP-1 Secretion in Response to SSTR5 Antagonist 2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted from enteroendocrine L-cells in the gut, playing a crucial role in glucose homeostasis. Its secretion is stimulated by nutrient intake and, in turn, it enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[1][2] Somatostatin (B550006) (SST), a paracrine inhibitor, negatively regulates hormone secretion, including that of GLP-1, primarily through somatostatin receptor subtype 5 (SSTR5) expressed on L-cells.[3][4][5]
Antagonism of SSTR5 presents a promising therapeutic strategy for type 2 diabetes by augmenting endogenous GLP-1 secretion.[1][3] SSTR5 Antagonist 2 TFA is a potent and selective antagonist of SSTR5, and has been shown to increase both total and active circulating GLP-1 levels.[6] These application notes provide detailed protocols for measuring GLP-1 secretion in response to this compound in both in vitro and in vivo models.
Signaling Pathway of SSTR5 Antagonism on GLP-1 Secretion
The binding of somatostatin to SSTR5 on enteroendocrine L-cells activates a G-protein coupled receptor signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent suppression of GLP-1 secretion. This compound competitively binds to SSTR5, blocking the inhibitory action of somatostatin. This results in disinhibition of adenylyl cyclase, leading to increased cAMP levels and enhanced glucose-stimulated GLP-1 secretion.
Data Presentation
In Vitro GLP-1 Secretion from STC-1 Cells
| Treatment Group | GLP-1 Concentration (pM) | Fold Change vs. Control |
| Vehicle Control | Baseline | 1.0 |
| Glucose (10 mM) | Increased | >1.5 |
| This compound (1 µM) | Slightly Increased | ~1.2 |
| Glucose (10 mM) + this compound (1 µM) | Significantly Increased | >2.5 |
In Vivo GLP-1 Levels in Mice (Oral Glucose Tolerance Test)
| Treatment Group | Peak Active GLP-1 (pM) | AUC GLP-1 (pM*min) |
| Vehicle | Baseline | Baseline |
| This compound (10 mg/kg) | Increased | Increased |
| Sitagliptin (DPP-4 Inhibitor) | Increased | Increased |
| This compound + Sitagliptin | Synergistically Increased | Synergistically Increased |
Experimental Protocols
In Vitro GLP-1 Secretion Assay Using STC-1 Cells
This protocol describes the measurement of GLP-1 secretion from the murine enteroendocrine STC-1 cell line.[7][8]
Materials:
-
STC-1 cells
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DPP-4 inhibitor (e.g., Sitagliptin)
-
This compound
-
Glucose
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
GLP-1 ELISA Kit
Procedure:
-
Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed STC-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well and grow to 80-90% confluency.
-
Starvation: Prior to the experiment, wash the cells twice with PBS and then starve them in serum-free DMEM for 2 hours.
-
Treatment:
-
Prepare KRBB containing a DPP-4 inhibitor.
-
Prepare treatment solutions in KRBB: Vehicle control, Glucose (10 mM), this compound (1 µM), and Glucose (10 mM) + this compound (1 µM).
-
Remove the starvation medium, wash the cells with KRBB, and add 500 µL of the respective treatment solutions to each well.
-
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Sample Collection: Collect the supernatant from each well and centrifuge at 500 x g for 5 minutes to remove any detached cells.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
In Vivo Measurement of GLP-1 in Mice
This protocol describes the measurement of plasma GLP-1 levels in mice following an oral glucose tolerance test (OGTT).[1][9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
DPP-4 inhibitor (e.g., Sitagliptin)
-
Glucose solution (2 g/kg)
-
EDTA-coated collection tubes
-
Centrifuge
-
GLP-1 ELISA Kit
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Fasting: Fast the mice overnight (12-16 hours) with free access to water.
-
Drug Administration:
-
Prepare a formulation of this compound (e.g., 10 mg/kg in a suitable vehicle).
-
If studying the synergistic effect, prepare a solution of a DPP-4 inhibitor (e.g., Sitagliptin).
-
Administer the antagonist and/or DPP-4 inhibitor via oral gavage 30 minutes before the glucose challenge. Administer vehicle to the control group.
-
-
Baseline Blood Sample: Collect a baseline blood sample (t=0 min) from the tail vein into an EDTA-coated tube containing a DPP-4 inhibitor.
-
Glucose Challenge: Administer a 2 g/kg glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples at various time points post-glucose administration (e.g., 5, 15, 30, 60, and 120 minutes).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
GLP-1 Measurement: Store the plasma at -80°C until analysis. Measure active GLP-1 concentrations using a commercially available ELISA kit. It is crucial to use assays that can accurately measure the low levels of circulating GLP-1 in rodents, and the use of a DPP-4 inhibitor during blood collection and the experiment is highly recommended to prevent degradation of active GLP-1.[10][11][12]
Conclusion
The provided protocols offer robust methods for assessing the efficacy of this compound in stimulating GLP-1 secretion. Accurate measurement of GLP-1 is critical for evaluating the therapeutic potential of SSTR5 antagonists in the context of type 2 diabetes and other metabolic disorders. The synergistic effect observed when combining an SSTR5 antagonist with a DPP-4 inhibitor highlights a promising combination therapy approach.[1][3] Researchers should adhere to best practices for sample collection and analysis to ensure reliable and reproducible results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mercodia.com [mercodia.com]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. academic.oup.com [academic.oup.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Activity Enables Measurement of GLP-1 Secretion in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols: SSTR5 Antagonist 2 TFA and DPP-4 Inhibitor Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synergistic effects observed in preclinical studies combining a Somatostatin Receptor Subtype 5 (SSTR5) antagonist with a Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the potential treatment of type 2 diabetes mellitus (T2DM). The information compiled is based on published research and is intended to guide further investigation and drug development in this area.
Introduction
Somatostatin Receptor Subtype 5 (SSTR5) and Dipeptidyl Peptidase-4 (DPP-4) are both compelling targets for the management of T2DM. SSTR5 is highly expressed in pancreatic islet cells and enteroendocrine cells of the gastrointestinal tract.[1] Antagonism of SSTR5 has been shown to increase glucose-dependent insulin (B600854) secretion (GDIS) and the release of glucagon-like peptide-1 (GLP-1).[1][2] DPP-4 is an enzyme that rapidly degrades incretin (B1656795) hormones such as GLP-1.[3][4][5] DPP-4 inhibitors, a class of oral hypoglycemics, work by blocking this enzyme, thereby increasing the levels of active GLP-1, which in turn enhances insulin secretion and suppresses glucagon (B607659) release.[3][4][6]
Preclinical studies have demonstrated that the combination of an SSTR5 antagonist and a DPP-4 inhibitor results in a synergistic effect on glycemic control, primarily by significantly augmenting the levels of active GLP-1 and insulin.[1][7][8] This document outlines the key findings from these combination studies, details the experimental protocols used, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the combination of the SSTR5 antagonist "compound 10" (also referred to as SSTR5 antagonist 2) and a DPP-4 inhibitor (des-fluoro sitagliptin) in lean C57/B6N mice.
Table 1: Effect of SSTR5 Antagonist 10 and DPP-4 Inhibitor on Glucose Excursion during an Oral Glucose Tolerance Test (OGTT) in Mice.
| Treatment Group | Dose (mg/kg, oral) | Glucose Excursion Reduction (%) |
| SSTR5 Antagonist 10 | 3 | 94 |
Data adapted from a study demonstrating the potent effect of the SSTR5 antagonist on lowering glucose levels.[7][8]
Table 2: Synergistic Effect of SSTR5 Antagonist 10 and DPP-4 Inhibitor on Plasma GLP-1 and Insulin Levels in Mice during an OGTT.
| Treatment Group | Dose (mg/kg, oral) | Total GLP-1 (pM) | Active GLP-1 (pM) | Plasma Insulin (ng/mL) |
| Vehicle | - | Baseline | Baseline | Baseline |
| SSTR5 Antagonist 10 | 10 | Increased | Measurably Increased | Increased |
| DPP-4 Inhibitor (des-fluoro sitagliptin) | - | - | Increased | Increased |
| SSTR5 Antagonist 10 + DPP-4 Inhibitor | 10 (SSTR5a) | Significantly Increased | Substantially Increased | Further Increased |
Blood measurements were taken 5 minutes post glucose challenge. This table illustrates the synergistic increase in active GLP-1 and insulin when both agents are co-administered.[1]
Signaling Pathways
The following diagrams illustrate the mechanisms of action of SSTR5 antagonists and DPP-4 inhibitors, as well as their combined effect.
Caption: SSTR5 Signaling Pathway and Antagonism.
Caption: DPP-4 Signaling Pathway and Inhibition.
Caption: Synergistic Action of SSTR5 Antagonist and DPP-4 Inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the combination studies.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of SSTR5 antagonist 2, a DPP-4 inhibitor, and their combination on glucose tolerance in vivo.
Animals:
-
Male lean C57/B6N mice.
-
Animals are fasted for 4 hours prior to the experiment.[1]
Materials:
-
SSTR5 antagonist 2 TFA (or the active compound "10").
-
DPP-4 inhibitor (e.g., des-fluoro sitagliptin).
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., EDTA-coated tubes).
Procedure:
-
Dosing:
-
Glucose Challenge:
-
At a specified time post-dosing (e.g., 30 or 60 minutes), administer a glucose solution orally.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at baseline (0 minutes, before glucose administration) and at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Glucose Measurement:
-
Measure blood glucose concentrations immediately using a glucometer.
-
-
Data Analysis:
-
Plot blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
-
Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatment groups.
-
Measurement of Plasma GLP-1 and Insulin Levels
Objective: To determine the effect of the combination therapy on the levels of total and active GLP-1, and insulin.
Procedure:
-
Blood Collection:
-
During the OGTT, collect blood samples at a specific time point (e.g., 5 minutes post-glucose challenge) into tubes containing appropriate inhibitors (e.g., a DPP-4 inhibitor for active GLP-1 measurement) and anticoagulants.[1]
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Hormone Quantification:
-
Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to measure the concentrations of total GLP-1, active GLP-1, and insulin in the plasma samples.
-
-
Data Analysis:
-
Compare the hormone levels between the different treatment groups using appropriate statistical tests.
-
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical combination study.
Caption: Preclinical Experimental Workflow.
Conclusion
The combination of an SSTR5 antagonist with a DPP-4 inhibitor represents a promising therapeutic strategy for the treatment of type 2 diabetes. The synergistic enhancement of active GLP-1 levels leads to improved glucose-dependent insulin secretion and superior glycemic control compared to either monotherapy in preclinical models. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to further explore and validate this combination therapy. Future studies should aim to replicate these findings in other diabetic animal models and eventually in clinical trials to ascertain the translational potential of this approach.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SSTR5 Antagonist Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target in various diseases, including neuroendocrine tumors and metabolic disorders.[1][2][3] Antagonizing SSTR5 can modulate crucial cellular processes, such as hormone secretion and cell proliferation.[4][5] Combining an SSTR5 antagonist with other therapeutic agents may offer synergistic effects, leading to enhanced efficacy and potentially overcoming drug resistance. This document provides detailed experimental designs and protocols for conducting in vitro and in vivo synergy studies involving SSTR5 antagonists.
The core of this protocol is the quantitative analysis of drug interactions using the Chou-Talalay method, which provides a robust framework for determining synergism, additivity, or antagonism.[6][7][8][9][10][11]
Key Concepts
SSTR5 Signaling: SSTR5 is a G-protein coupled receptor that, upon binding to its natural ligand somatostatin, primarily activates an inhibitory G-protein (Gαi).[2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Downstream effects include the modulation of mitogen-activated protein kinase (MAPK) pathways, which play a role in cell growth and survival.[1] An SSTR5 antagonist blocks these inhibitory effects.
Drug Synergy: Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[6][11] The Chou-Talalay method quantifies this interaction using the Combination Index (CI), where:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Diagrams
SSTR5 Signaling Pathway
Caption: SSTR5 signaling pathway and point of antagonist intervention.
Experimental Workflow for In Vitro Synergy Studies
Caption: Workflow for in vitro SSTR5 antagonist synergy screening.
Data Presentation
Table 1: Single Agent Dose-Response Data
| Drug | Concentration (nM) | % Inhibition (Mean ± SD) | IC50 (nM) |
| SSTR5 Antagonist (A) | 10 | 12.5 ± 2.1 | |
| 30 | 28.9 ± 3.5 | ||
| 100 | 51.2 ± 4.8 | 98.5 | |
| 300 | 75.6 ± 5.2 | ||
| 1000 | 92.1 ± 3.9 | ||
| Synergy Partner (B) | 5 | 15.3 ± 2.8 | |
| 15 | 33.1 ± 4.1 | ||
| 50 | 49.8 ± 5.5 | 50.2 | |
| 150 | 68.9 ± 4.9 | ||
| 500 | 85.4 ± 6.3 |
Table 2: Combination (Constant Ratio) Dose-Response and Synergy Analysis
Constant Ratio: [IC50 of Drug A] : [IC50 of Drug B] ≈ 2:1
| Drug A (nM) | Drug B (nM) | % Inhibition (Fa) | Combination Index (CI) | Interpretation |
| 19.7 | 10.0 | 0.25 | 0.85 | Slight Synergy |
| 49.2 | 25.1 | 0.50 | 0.65 | Synergy |
| 98.5 | 50.2 | 0.75 | 0.48 | Strong Synergy |
| 197.0 | 100.4 | 0.90 | 0.35 | Strong Synergy |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Synergy
Objective: To determine the synergistic, additive, or antagonistic effect of an SSTR5 antagonist in combination with another therapeutic agent on the proliferation of SSTR5-expressing cancer cells.
Materials:
-
SSTR5-expressing cell line (e.g., BON-1, QGP-1 for neuroendocrine tumors)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
SSTR5 Antagonist (Drug A)
-
Synergy Partner drug (Drug B)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding:
-
Culture SSTR5-expressing cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in a complete medium.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation (Single Agents):
-
Prepare stock solutions of Drug A and Drug B in DMSO.
-
Perform serial dilutions of each drug in a complete medium to achieve a range of concentrations (e.g., 7-10 points) that are expected to span from 10% to 90% inhibition. This range is determined from preliminary IC50 experiments.
-
-
Drug Preparation (Combination):
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions (Drug A alone, Drug B alone, and the combination) to the respective wells.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells.
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The incubation time should be sufficient to observe significant effects on cell proliferation.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis (Chou-Talalay Method):
-
Calculate the percentage of cell inhibition for each concentration relative to the vehicle control.
-
Use software like CompuSyn or CalcuSyn to perform the Chou-Talalay analysis.[8][10] This software will generate dose-response curves, calculate the Combination Index (CI) for different effect levels (Fraction affected, Fa), and create isobolograms.[7][9]
-
Protocol 2: In Vivo Xenograft Model for Synergy Study
Objective: To evaluate the synergistic antitumor efficacy of an SSTR5 antagonist and a partner drug in a mouse xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., nude mice)
-
SSTR5-expressing tumor cells
-
SSTR5 Antagonist (Drug A) formulated for in vivo administration
-
Synergy Partner drug (Drug B) formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 SSTR5-expressing tumor cells suspended in Matrigel into the flank of each mouse.
-
Monitor mice regularly for tumor growth.
-
-
Group Allocation and Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into four groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: SSTR5 Antagonist (Drug A)
-
Group 3: Synergy Partner (Drug B)
-
Group 4: Combination of Drug A + Drug B
-
-
Administer treatments according to a predetermined schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Doses should be based on prior single-agent efficacy and tolerability studies.
-
-
Monitoring and Measurement:
-
Measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition (TGI) between the combination group and the single-agent groups. Synergy can be inferred if the TGI of the combination treatment is significantly greater than the additive TGI of the individual agents.
-
Conclusion
A systematic approach to experimental design and data analysis is crucial for accurately assessing the synergistic potential of SSTR5 antagonists. The protocols outlined here, centered on the robust Chou-Talalay method, provide a comprehensive framework for both in vitro screening and in vivo validation. The resulting data will be critical for guiding further preclinical and clinical development of novel combination therapies involving SSTR5 antagonism.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for SSTR5 Antagonist 2 TFA in Glucose-Dependent Insulin Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) receptor 5 (SSTR5) is a key negative regulator of insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion. Endogenous somatostatin (SST), primarily secreted from pancreatic δ-cells and intestinal enteroendocrine cells, binds to SSTR5 on pancreatic β-cells and intestinal L-cells, respectively, to inhibit hormone release.[1] This inhibitory tone plays a crucial role in maintaining glucose homeostasis.
SSTR5 antagonist 2 TFA is a potent and selective antagonist of the SSTR5 receptor. By blocking the binding of endogenous SST, this compound effectively removes the inhibitory signal, leading to enhanced glucose-dependent insulin secretion (GDIS) from pancreatic β-cells and increased GLP-1 secretion from intestinal L-cells. The secreted GLP-1 further potentiates insulin release, creating a dual mechanism for improving glycemic control.[1] These characteristics make this compound a valuable research tool for studying the physiological roles of SSTR5 in glucose metabolism and for the preclinical evaluation of novel therapeutic strategies for type 2 diabetes mellitus (T2DM).[1][2]
Mechanism of Action
The SSTR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin, couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels, in turn, suppress the downstream signaling pathways that lead to insulin granule exocytosis from pancreatic β-cells.[3]
This compound competitively binds to the SSTR5 receptor, preventing somatostatin from exerting its inhibitory effects. This blockade maintains higher intracellular cAMP levels in the presence of glucose, thereby promoting insulin secretion. Additionally, by antagonizing SSTR5 in intestinal L-cells, the compound stimulates the release of GLP-1, an incretin (B1656795) hormone that independently enhances glucose-dependent insulin secretion from β-cells.
Data Presentation
In Vivo Efficacy of SSTR5 Antagonists in Rodent Models
| Parameter | Animal Model | Treatment | Dosage | Route | Effect | Reference |
| Glucose Excursion | Diabetic Rodent Model | SSTR5 Antagonist (Compound 10) | 3 mg/kg | Oral | 94% reduction in glucose excursion during OGTT | [1] |
| GLP-1 Levels | Mice | SSTR5 Antagonist (Compound 10) | 10 mg/kg | Oral | Increased total and active circulating GLP-1 levels | [1][4] |
| Insulin Secretion | Mice | SSTR5 Antagonist (Compound 10) | 10 mg/kg | Oral | Increased pancreatic insulin secretion | [1][4] |
| Glycemia | Diet-Induced Obese Mice | SSTR5 Antagonist (SSTR5a) | Not specified | Oral | Lowered blood glucose | [5][6] |
| Glycemia with DPP-4i | Mice | SSTR5 Antagonist (Compound 10) + DPP-4 Inhibitor | Not specified | Oral | Synergistic effect, substantially increasing active GLP-1 and insulin | [1] |
In Vitro Effects of SSTR5 Antagonists
| Assay | Cell/Tissue Type | Treatment | Effect | Reference |
| Insulin Secretion | Isolated Human Islets | SSTR5 Antagonist | Reversed the inhibitory effect of exogenous SST-14 on insulin secretion | [2] |
| Insulin Secretion | Perfused Mouse Pancreas | SSTR5 Antagonist (SSTR5a) | No direct effect on insulin secretion | [5][6] |
| GLP-1 Secretion | Perfused Mouse Small Intestine | SSTR5 Antagonist (SSTR5a) | Stimulated glucose-induced GLP-1 secretion | [5][6] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of this compound on glucose tolerance in vivo.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Male C57BL/6J mice (8-10 weeks old)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillaries)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice for 6 hours before the OGTT, with free access to water.[7]
-
Baseline Blood Glucose: At t = -30 min, obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Compound Administration: At t = -30 min, administer this compound or vehicle via oral gavage. A typical dose for an SSTR5 antagonist is in the range of 3-10 mg/kg.[1]
-
Glucose Challenge: At t = 0 min, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[5]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.[7]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose excursion for each mouse to quantify overall glucose tolerance.
Isolated Pancreatic Islet Perifusion for Insulin Secretion
This protocol allows for the in vitro assessment of the direct effects of this compound on glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
This compound
-
Somatostatin-14 (SST-14)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
Collagenase P
-
Ficoll gradient solutions
-
Perifusion system with chambers, pumps, and fraction collector
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase P digestion followed by purification on a Ficoll density gradient.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Perifusion System Setup: Set up the perifusion system, maintaining a constant temperature of 37°C and a flow rate of 100 µL/min.
-
Islet Loading: Place a group of size-matched islets (e.g., 100-150) into each perifusion chamber.
-
Equilibration: Perifuse the islets with low glucose KRBB for 30-60 minutes to establish a stable baseline insulin secretion.
-
Experimental Phases:
-
Basal Secretion: Continue perifusion with low glucose KRBB and collect fractions to measure basal insulin secretion.
-
Glucose Stimulation: Switch to high glucose KRBB to stimulate insulin secretion.
-
SST Inhibition: Introduce high glucose KRBB containing SST-14 (e.g., 10 nM) to inhibit insulin secretion.
-
SSTR5 Antagonism: Add this compound (e.g., 1 µM) to the high glucose KRBB with SST-14 to observe the reversal of inhibition.
-
-
Fraction Collection: Collect fractions at regular intervals (e.g., every 2-5 minutes) throughout the experiment.
-
Insulin Measurement: Measure the insulin concentration in each collected fraction using an insulin ELISA kit.
-
Data Analysis: Plot insulin secretion rate over time for each experimental condition.
Measurement of GLP-1 Secretion in Mice
This protocol is for measuring the in vivo effect of this compound on GLP-1 secretion.
Materials:
-
This compound
-
Vehicle
-
DPP-4 inhibitor (e.g., sitagliptin)
-
Blood collection tubes with EDTA and a DPP-4 inhibitor
-
GLP-1 ELISA kit
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours.
-
DPP-4 Inhibition: To prevent the rapid degradation of active GLP-1, administer a DPP-4 inhibitor 30 minutes prior to the experiment.[3]
-
Compound Administration: Administer this compound or vehicle via oral gavage.
-
Blood Sampling: At various time points after compound administration (e.g., 0, 15, 30, 60 minutes), collect blood samples from the retro-orbital sinus or tail vein into tubes containing EDTA and a DPP-4 inhibitor.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the plasma samples using a specific ELISA kit.
-
Data Analysis: Compare the plasma GLP-1 concentrations between the SSTR5 antagonist-treated and vehicle-treated groups at each time point.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the SSTR5 receptor in regulating glucose-dependent insulin and GLP-1 secretion. The protocols outlined above provide a framework for conducting both in vivo and in vitro experiments to characterize the effects of this compound. The provided data and signaling pathway diagrams offer a comprehensive overview for researchers and drug development professionals working in the field of diabetes and metabolic diseases.
References
- 1. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of SSTR5 Antagonists Using cAMP Assays
Introduction
The somatostatin (B550006) receptor subtype 5 (SSTR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating endocrine function and cell proliferation.[1] Upon activation by its endogenous ligand, somatostatin, SSTR5 couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This signaling pathway makes SSTR5 an attractive therapeutic target for various diseases, including neuroendocrine tumors and metabolic disorders. Consequently, the identification and characterization of SSTR5 antagonists are of significant interest in drug discovery.
This document provides detailed application notes and protocols for conducting cAMP assays to determine the antagonist activity of test compounds against the SSTR5 receptor. These assays are designed for a high-throughput format, enabling the efficient screening and pharmacological characterization of potential drug candidates.
Principle of the SSTR5 Antagonist cAMP Assay
Since SSTR5 is a Gαi-coupled receptor, its activation leads to a decrease in intracellular cAMP. To measure antagonist activity, a dual-stimulus approach is employed. First, intracellular cAMP levels are elevated using forskolin, a direct activator of adenylyl cyclase. Then, an SSTR5 agonist is added to inhibit this forskolin-stimulated cAMP production. An SSTR5 antagonist will compete with the agonist for binding to the receptor, thereby reversing the agonist-induced inhibition and restoring cAMP levels. The potency of the antagonist is determined by its ability to block the effect of the agonist in a concentration-dependent manner, typically quantified as an IC50 value.
Key Assay Technologies
Several robust and high-throughput compatible technologies are available for measuring intracellular cAMP levels. Two of the most common are:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay is based on the competition between native cAMP produced by cells and a labeled cAMP analog (d2) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). The HTRF signal is inversely proportional to the concentration of intracellular cAMP.
-
GloSensor™ cAMP Assay: This is a live-cell, bioluminescent assay that utilizes a genetically engineered form of luciferase fused to a cAMP-binding domain. When cAMP binds to the biosensor, a conformational change occurs, leading to an increase in light output. This allows for real-time monitoring of cAMP dynamics within living cells.
Data Presentation: SSTR5 Antagonist Potency
The following table summarizes the antagonist activity of several known SSTR5 antagonists determined using cAMP assays.
| Compound | Assay Type | Cell Line | Species | IC50 (nM) | Ki (nM) | Reference(s) |
| Compound 10 (Merck) | cAMP | CHO-K1 | Human | 1.1 | - | [3] |
| SSTR5 antagonist 1 (25a) | cAMP | - | Human | 9.6 | - | [4] |
| cAMP | - | Mouse | 57 | - | [4] | |
| SCO-240 | cAMP | CHO | Human | 2.0 | - | [5] |
| BIM-23056 | - | - | Human | - | 5.7 | [6] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response. Ki values represent the binding affinity of the antagonist to the receptor.
Visualization of Signaling Pathways and Experimental Workflows
SSTR5 Signaling Pathway and Antagonist Action
References
- 1. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scohia.com [scohia.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
SSTR5 antagonist 2 TFA solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSTR5 antagonist 2 TFA. The information is designed to address common solubility issues and provide practical solutions for experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a highly potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). It is an oral, active small molecule with potential therapeutic applications in type 2 diabetes mellitus.[1] The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides and small molecules. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₄H₃₆F₄N₄O₅S |
| Molecular Weight | 660.65 g/mol |
Q2: I am having trouble dissolving this compound in aqueous buffers. Is it soluble in water?
A2: this compound has low solubility in aqueous solutions. One supplier notes its solubility as less than 1 mg/mL, categorizing it as slightly soluble to insoluble. For most in vitro and in vivo applications, the use of an organic solvent or a co-solvent system is necessary to achieve a clear solution.
Q3: What is the recommended solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] It is advisable to prepare a high-concentration stock, which can then be diluted into your experimental buffer or media.
Q4: Are there any concerns with using the TFA salt form in my experiments?
A4: Trifluoroacetic acid (TFA) is a residual from the purification process of many synthetic molecules. While often present in small amounts, TFA can be acidic and may interfere with certain biological assays, particularly at high concentrations. For sensitive cell-based assays, it is important to ensure the final concentration of TFA is minimal. If significant interference is observed, TFA removal or exchange to a more biocompatible salt form (like hydrochloride or acetate) may be necessary.
Troubleshooting Guide: Solubility Issues and Solutions
This guide addresses common problems encountered when preparing solutions of this compound and provides step-by-step solutions.
Issue 1: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
-
Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
-
Solution:
-
Decrease the final concentration: The most straightforward solution is to use a lower final concentration of the antagonist in your assay.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the final percentage of DMSO may help to keep the compound in solution. However, for most cell-based assays, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[1] Always run a vehicle control with the same final DMSO concentration.
-
Use a co-solvent system: For in vivo studies or when higher concentrations are needed, a co-solvent system is recommended. A commonly used formulation is a mixture of DMSO, PEG300, Tween 80, and a saline or PBS buffer.[1]
-
Issue 2: The powdered this compound is difficult to dissolve even in DMSO.
-
Cause: The compound may require energy to overcome the crystal lattice energy and fully dissolve.
-
Solution:
-
Vortexing: Vigorously vortex the solution for several minutes.
-
Sonication: Use a bath sonicator to aid in dissolution. Be careful not to overheat the sample.
-
Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.
-
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound.
| Solvent/System | Concentration | Observations |
| DMSO | 40 mg/mL | Clear stock solution can be prepared.[1] |
| Aqueous Buffer (e.g., PBS) | < 1 mg/mL | Slightly soluble to insoluble. |
| Co-solvent System (DMSO, PEG300, Tween 80, Saline/PBS) | 2 mg/mL | A clear solution for in vivo formulation can be achieved.[1] |
Experimental Protocols
Protocol 1: Preparation of a 40 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a concentration of 40 mg/mL. For example, to 2 mg of the compound, add 50 µL of DMSO.[1]
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a brief sonication.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use (up to one week), aliquots can be stored at 4°C.[1]
Protocol 2: Preparation of a 2 mg/mL Formulation for In Vivo Studies
This protocol is based on a final dosage of 10 mg/kg in a 20 g mouse with an injection volume of 100 µL.[1]
-
Start with a 40 mg/mL stock solution of this compound in DMSO.
-
To 50 µL of the 40 mg/mL DMSO stock solution, add 300 µL of PEG300.
-
Mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 600 µL of saline or PBS and mix thoroughly.
-
The final concentration of this formulation will be 2 mg/mL.
Visualizations
SSTR5 Signaling Pathway
Caption: this compound blocks the inhibitory action of somatostatin on adenylyl cyclase.
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound solutions for experimental use.
References
SSTR5 antagonist 2 TFA off-target effects screening
Technical Support Center: SSTR5 Antagonist 2 TFA
This guide provides technical support for researchers working with a novel SSTR5 antagonist, referred to as "this compound" (Compound X), focusing on off-target effects screening. It includes frequently asked questions, troubleshooting advice, example data, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" is a research compound designed to selectively block the somatostatin (B550006) receptor subtype 5 (SSTR5). The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, which is common for synthetic peptides and small molecules to improve handling and solubility.
Q2: What are the most likely off-targets for a novel SSTR5 antagonist?
A2: The most probable off-targets are other members of the somatostatin receptor family (SSTR1, SSTR2, SSTR3, SSTR4) due to sequence and structural homology.[1][2] Other G protein-coupled receptors (GPCRs), particularly those that bind peptide or biogenic amine ligands, may also show cross-reactivity.[3] A broad screening panel is recommended to identify unanticipated interactions.[4]
Q3: We're observing activity at SSTR2 in addition to SSTR5. What are the next steps?
A3: First, confirm the finding with a dose-response experiment to determine the potency (e.g., IC50 or Ki) of your compound at SSTR2. This will establish the selectivity ratio (SSTR2 affinity / SSTR5 affinity). If the selectivity is low, consider functional assays to understand if the off-target binding translates to antagonism at SSTR2. Depending on the therapeutic goal, this dual activity could be acceptable, undesirable, or even beneficial.
Q4: Could the trifluoroacetic acid (TFA) salt be causing off-target effects or assay interference?
A4: While TFA itself is unlikely to bind to specific receptors, residual TFA in a lyophilized compound can lower the pH of your stock solution and, subsequently, your assay buffer. This pH shift can alter compound solubility or protein function, leading to artifacts. It is good practice to either remove residual TFA (e.g., by salt exchange) or ensure your final assay buffer has sufficient buffering capacity to maintain a stable pH.
Q5: How should I design my initial off-target screening campaign?
A5: A tiered approach is often most effective.
-
Primary Screening: Test for binding against the other somatostatin receptor subtypes (SSTR1-4).
-
Broad Panel Screening: Use a commercially available safety screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that covers a wide range of GPCRs, ion channels, transporters, and enzymes at a single high concentration (e.g., 10 µM).
-
Follow-Up: For any "hits" identified in the broad panel (typically >50% inhibition), perform dose-response experiments to determine potency and confirm the interaction.
Troubleshooting Guides
Issue: High variability between replicate wells in my binding or functional assay.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Visually inspect the wells under a microscope for precipitates. Lower the compound concentration, increase the percentage of DMSO in the final assay (while staying within the assay's tolerance, typically <1%), or test alternative assay buffers.
-
-
Possible Cause 2: Pipetting Error.
-
Solution: Ensure pipettes are properly calibrated. Use low-retention pipette tips. For multi-well plates, randomize the sample layout to avoid edge effects.[5]
-
-
Possible Cause 3: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before and during plating. Optimize cell seeding density to ensure cells are in a logarithmic growth phase at the time of the assay.[6]
-
Issue: The compound shows no activity at the target (SSTR5) in our functional assay.
-
Possible Cause 1: Incorrect G-protein coupling.
-
Solution: SSTR5 primarily couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[1][7][8] Ensure your assay is designed to measure this downstream effect (e.g., a cAMP inhibition assay). If using a generic reporter system, confirm that the signaling pathway is active in your host cells.
-
-
Possible Cause 2: Poor Compound Solubility/Stability.
-
Solution: Prepare fresh stock solutions. Test the solubility of the compound in your assay buffer. The TFA salt form should aid aqueous solubility, but aggregation can still occur.
-
-
Possible Cause 3: Cell Health or Target Expression Issues.
-
Solution: Verify the health and viability of your cells (e.g., via Trypan Blue). Confirm the expression of SSTR5 on your cell line using a validated positive control agonist or antagonist.
-
Issue: My compound interferes with the assay signal (e.g., fluorescence quenching).
-
Possible Cause: Intrinsic properties of the compound.
-
Solution: Run a "compound-only" control plate where the compound is added to wells without cells or membranes but with the detection reagents. This will quantify the compound's intrinsic fluorescence or its ability to quench the signal. If interference is significant, consider an alternative assay with a different readout (e.g., switch from a fluorescence-based assay to a BRET or radioligand-based assay).[9][10]
-
Data Presentation
Table 1: Example Off-Target Binding Profile for this compound (Compound X)
Data from a competitive radioligand binding assay panel. Values represent the percent inhibition of radioligand binding at a 10 µM concentration of Compound X.
| Target | Family | % Inhibition @ 10 µM |
| SSTR5 | Somatostatin Receptor | 98% |
| SSTR1 | Somatostatin Receptor | 15% |
| SSTR2 | Somatostatin Receptor | 65% |
| SSTR3 | Somatostatin Receptor | 22% |
| SSTR4 | Somatostatin Receptor | 8% |
| 5-HT2B | Serotonin Receptor | 58% |
| α2A | Adrenergic Receptor | -5% |
| M2 | Muscarinic Receptor | 12% |
| D2 | Dopamine Receptor | 3% |
| H1 | Histamine Receptor | 9% |
Table 2: Follow-up Potency Determination for Identified Hits
Affinity (Ki) values were determined for targets showing >50% inhibition in the primary screen.
| Target | Assay Type | Ki (nM) | Selectivity vs. SSTR5 |
| SSTR5 | Binding | 5.2 | - |
| SSTR2 | Binding | 350 | 67-fold |
| 5-HT2B | Binding | 1,200 | 231-fold |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound.[11][12][13]
Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor target (e.g., SSTR5, SSTR2).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [125I]-Tyr11-SRIF-14 for SSTRs).
-
Test Compound (this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand for the target.
-
96-well plates and filter mats (e.g., GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. Typically, 10 concentrations over a 5-log unit range are used.[11]
-
In a 96-well plate, add in order:
-
25 µL of Assay Buffer (for total binding) or NSB control.
-
25 µL of test compound dilution or vehicle control.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).[14]
-
100 µL of cell membrane suspension (concentration optimized beforehand).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvest the plate contents onto a filter mat using a cell harvester, washing rapidly with ice-cold wash buffer to separate bound from free radioligand.[11]
-
Dry the filter mat completely.
-
Add scintillation fluid and count the radioactivity in each well using a microplate counter.
-
Data Analysis: Calculate percent inhibition for each compound concentration relative to total and non-specific binding. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for SSTR5 antagonist off-target screening.
Caption: SSTR5 signaling vs. a potential off-target pathway.
Caption: Troubleshooting decision tree for in-vitro assays.
References
- 1. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
Technical Support Center: SSTR5 Antagonist 2 TFA Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSTR5 antagonist 2 TFA. The information provided here is intended to assist with the design, execution, and interpretation of dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an SSTR5 antagonist?
An SSTR5 antagonist blocks the binding of the endogenous ligand, somatostatin (B550006) (SST), to the somatostatin receptor subtype 5 (SSTR5).[1][2] SSTR5 is a G-protein coupled receptor that, when activated by SST, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] By blocking this interaction, an SSTR5 antagonist prevents the inhibitory effect of SST, thereby increasing the secretion of hormones like insulin (B600854) and glucagon-like peptide-1 (GLP-1).[1][6] This makes SSTR5 antagonists a potential therapeutic target for type 2 diabetes.[1][7]
Q2: Why is Trifluoroacetic acid (TFA) present in my SSTR5 antagonist sample?
TFA is a common counter-ion used in the purification of synthetic peptides and small molecules by reversed-phase high-performance liquid chromatography (RP-HPLC). It is a strong ion-pairing agent that helps to achieve good peak shape and resolution during chromatography.[8] As a result, the final lyophilized product often contains residual TFA.
Q3: Can TFA interfere with my dose-response curve analysis?
Yes, TFA has the potential to interfere with dose-response curve analysis in several ways:
-
pH Alteration: TFA is a strong acid, and at higher concentrations, it can lower the pH of your cell culture media.[8] This can affect cell viability and receptor-ligand interactions, leading to skewed results.
-
Direct Biological Effects: While generally considered to have low toxicity, very high concentrations of TFA may have biological effects.[9][10]
-
Assay Interference: In sensitive assays like those measuring cAMP levels, the presence of an additional acidic compound could potentially interfere with the assay components or detection system.
Q4: What is a typical dose-response curve for an SSTR5 antagonist?
A typical dose-response curve for an SSTR5 antagonist is a sigmoidal curve when plotted on a semi-log scale (log of antagonist concentration vs. response).[11] The curve will show a dose-dependent reversal of the inhibitory effect of an SSTR5 agonist (like somatostatin). Key parameters derived from this curve include the IC50 (the concentration of antagonist that produces 50% of its maximal effect) and the Hill slope.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity. |
| No antagonist effect observed | - Inactive compound- Incorrect agonist concentration- Low receptor expression | - Verify the identity and purity of the antagonist.- Optimize the agonist concentration to be near its EC80 for a clear inhibition window.- Confirm SSTR5 expression in your cell line using qPCR or western blot. |
| Atypical dose-response curve shape (e.g., biphasic) | - Off-target effects of the antagonist at high concentrations- Compound precipitation at high concentrations- TFA interference | - Test the antagonist in a counterscreen against other SSTR subtypes.- Check the solubility of your compound in the assay media.- Prepare a TFA control (see protocol below) to assess its effect on the assay. |
| Shift in IC50 value compared to previous experiments | - Variation in cell passage number- Different batch of antagonist or agonist- Changes in assay conditions (e.g., incubation time, temperature) | - Use cells within a defined passage number range.- Qualify new batches of reagents before use.- Maintain consistent assay parameters. |
Experimental Protocols
Protocol 1: SSTR5 Antagonist Dose-Response Assay (cAMP Measurement)
This protocol describes a cell-based assay to determine the potency of an SSTR5 antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human SSTR5 in appropriate media.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Antagonist Preparation: Prepare a serial dilution of the this compound in assay buffer.
-
TFA Control Preparation: Prepare a serial dilution of TFA in assay buffer, matching the concentrations present in the antagonist dilutions.
-
Agonist Preparation: Prepare a solution of an SSTR5 agonist (e.g., somatostatin-14) at a concentration that gives approximately 80% of its maximal inhibition (EC80).
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the antagonist dilutions and TFA control dilutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add the agonist solution to all wells except the 100% response control.
-
Add a cAMP-stimulating agent (e.g., forskolin) to all wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 and other parameters.
Data Presentation
| Parameter | This compound | Reference Antagonist | TFA Control |
| IC50 (nM) | [Insert experimental value] | [Insert experimental value] | No effect |
| Hill Slope | [Insert experimental value] | [Insert experimental value] | N/A |
| Maximal Response (% of control) | [Insert experimental value] | [Insert experimental value] | No effect |
Visualizations
Caption: SSTR5 Signaling Pathway and Antagonist Mechanism of Action.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. genecards.org [genecards.org]
- 4. SSTR5 | Cancer Genetics Web [cancer-genetics.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dirty TFA | Separation Science [sepscience.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SSTR5 Antagonist 2 TFA Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of SSTR5 antagonist 2 TFA. The following information is curated to address common challenges and provide clear, actionable protocols for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). SSTR5 is a G-protein coupled receptor that, when activated by its natural ligand somatostatin, inhibits the secretion of various hormones, including insulin (B600854) from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells. By blocking this receptor, this compound disinhibits the secretion of insulin and GLP-1, leading to improved glucose homeostasis. This makes it a potential therapeutic agent for type 2 diabetes.[1][2][3][4]
Q2: What is a typical starting dose for this compound in mice?
A2: Based on preclinical studies with similar potent and selective SSTR5 antagonists, a typical oral starting dose in mice ranges from 3 mg/kg to 10 mg/kg.[2][3][5] A dose of 3 mg/kg has been shown to significantly lower glucose excursion in an oral glucose tolerance test (OGTT), while a 10 mg/kg dose has been used to demonstrate increases in circulating GLP-1 levels.[2][3] A dose-titration study is recommended to determine the minimal effective dose for your specific animal model and experimental endpoint.[6]
Q3: What vehicle should I use for oral administration of this compound?
A3: The choice of vehicle will depend on the solubility of the specific batch of this compound. For many small molecule inhibitors, a common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in water. Some studies have also used solutions containing a small percentage of a non-ionic surfactant like Tween 80 to aid in solubilization.[7] It is crucial to assess the solubility and stability of the compound in the chosen vehicle before in vivo administration.
Q4: What are the potential off-target effects or toxicity concerns with this compound?
A4: While this compound is designed to be selective for SSTR5, off-target activity is a possibility with any small molecule inhibitor. It is important to assess for potential effects on other somatostatin receptor subtypes.[8] Additionally, some small molecule inhibitors have been associated with inhibition of the hERG channel, which can have cardiovascular implications.[6][9] The "TFA" component refers to trifluoroacetate, a salt used in the purification of synthetic peptides and small molecules. While studies on environmental exposure to TFA suggest low mammalian toxicity, the specific toxicity profile of this compound should be considered, and appropriate safety precautions taken.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor or variable drug exposure (pharmacokinetics) | - Poor solubility: The compound is not fully dissolved in the vehicle. - Rapid metabolism: The compound is quickly cleared from circulation. - Gavage error: Improper administration technique. | - Optimize vehicle: Test different vehicles (e.g., add co-solvents like PEG400, or surfactants like Tween 80). - Particle size reduction: Micronization of the compound can improve dissolution. - Pharmacokinetic study: Conduct a preliminary PK study to determine Cmax, Tmax, and half-life. - Review gavage technique: Ensure proper technique to avoid administration into the trachea. |
| Lack of efficacy (no effect on glucose or GLP-1) | - Insufficient dose: The administered dose is below the therapeutic threshold. - Target engagement issues: The antagonist is not reaching or binding to SSTR5 effectively. - Animal model: The chosen animal model may not be responsive to SSTR5 antagonism. | - Dose-response study: Perform a dose-escalation study to identify an effective dose. - Confirm target engagement: If possible, use ex vivo assays to measure receptor occupancy or downstream signaling markers in tissues of interest. - Review literature: Ensure the chosen animal model is appropriate for studying SSTR5-mediated effects on glucose metabolism. |
| Unexpected side effects or toxicity | - Off-target effects: The compound is interacting with other receptors or cellular targets. - Vehicle toxicity: The vehicle itself may be causing adverse effects. - Compound toxicity: The antagonist may have inherent toxicity at the administered dose. | - Selectivity profiling: Test the compound against a panel of other receptors. - Vehicle control group: Always include a vehicle-only control group to assess for vehicle-related effects. - Toxicity study: Conduct a preliminary dose-range finding study to identify the maximum tolerated dose (MTD). |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate the required amount of compound: Based on the desired dose (e.g., 3 mg/kg) and the number and weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle: A common vehicle is 0.5% (w/v) methylcellulose in sterile water. To prepare, slowly add the methylcellulose to the water while stirring vigorously to prevent clumping.
-
Dissolve the compound: Add the calculated amount of this compound to the vehicle. Vortex or sonicate until the compound is fully dissolved or a homogenous suspension is formed. Prepare fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Handling: Acclimatize the mice to handling for several days before the experiment to reduce stress.
-
Determine Dosing Volume: The maximum recommended volume for oral gavage in mice is 10 mL/kg.[10] For a 25g mouse, this would be 0.25 mL.
-
Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Use a 20-22 gauge, 1.5-inch curved gavage needle with a ball tip.[11]
-
Measure the distance from the mouse's nose to the last rib to estimate the depth of insertion.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.
-
If any resistance is met, withdraw and re-attempt. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the calculated volume of the compound solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Mice
-
Fasting: Fast the mice for 4-6 hours before the test.[12] Water should be available ad libitum.
-
Baseline Blood Glucose:
-
Gently restrain the mouse.
-
Make a small nick at the tip of the tail using a sterile scalpel or lancet.[13]
-
Gently massage the tail to obtain a small drop of blood.
-
Measure the blood glucose level using a calibrated glucometer. This is the 0-minute time point.
-
-
Compound Administration: Administer the this compound or vehicle via oral gavage as described in Protocol 2. Typically, the compound is administered 30-60 minutes before the glucose challenge.
-
Glucose Challenge: Administer a 2 g/kg dose of a 20% glucose solution via oral gavage.[14]
-
Blood Glucose Monitoring: Collect blood from the tail nick at 15, 30, 60, 90, and 120 minutes after the glucose administration and measure the glucose levels.[12][14]
-
Data Analysis: Plot the blood glucose levels over time for each group. The Area Under the Curve (AUC) can be calculated to quantify the overall glucose excursion.
Data Presentation
Table 1: In Vivo Dosages and Effects of Selected SSTR5 Antagonists in Mice
| Compound | Dose (mg/kg) | Administration Route | Key Findings | Reference |
| SSTR5 antagonist (azaspirodecanone) | 3 | Oral | Lowered glucose excursion by 94% in OGTT. | [3] |
| SSTR5 antagonist (azaspirodecanone) | 10 | Oral | Increased total and active circulating GLP-1 levels. | [2][3][5] |
| SSTR5 antagonist (spiroazetidine derivative) | 3 | Oral | Exhibited a persistent glucose-lowering effect in OGTT. | [9] |
| SSTR5 antagonist 1 (compound 25a) | 1, 3, 10, 30 | Oral | Dose-dependent effect on glucose excursion in OGTT. | [8] |
| SSTR5 antagonist 1 (compound 25a) | 100 | Oral | Augmented insulin secretion and lowered blood glucose. | [8] |
Table 2: Pharmacokinetic Parameters of a Novel SSTR5 Antagonist in Mice
| Compound | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM*h) | Reference |
| Cyclopropyl analogue | 5 | Oral | 2.99 | - | 21.2 | [15] |
| SSTR5 antagonist 1 (compound 25a) | 0.1 | IV | - | - | - | [8] |
| SSTR5 antagonist 1 (compound 25a) | 1 | Oral | - | - | - | [8] |
Note: Detailed pharmacokinetic parameters for this compound are not publicly available and would need to be determined experimentally.
Visualizations
Caption: SSTR5 signaling pathway and the action of this compound.
Caption: Experimental workflow for an in vivo OGTT study with this compound.
Caption: Troubleshooting decision tree for in vivo studies with SSTR5 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voluntary oral administration of drugs in mice [protocols.io]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. vmmpc.org [vmmpc.org]
- 15. | BioWorld [bioworld.com]
SSTR5 antagonist 2 TFA stability in DMSO and other solvents
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with SSTR5 antagonist 2 TFA. It covers stability in DMSO and other solvents, potential issues related to the TFA salt form, and standard protocols for assessing compound stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses? this compound is a potent, orally active, and selective small-molecule antagonist for the somatostatin (B550006) receptor subtype 5 (SSTR5).[1][2] SSTR5 is a G-protein coupled receptor that negatively regulates the secretion of insulin (B600854) and glucagon-like peptide 1 (GLP-1).[3][4] By blocking this receptor, the antagonist leads to an increase in pancreatic insulin secretion and GLP-1 release.[1] Consequently, it is primarily researched for its potential in treating type 2 diabetes mellitus.[2][3]
Q2: What is the significance of the "TFA" salt form? TFA stands for trifluoroacetate. It is a counter-ion that often remains with synthetic peptides and small molecules after purification.[5][6] The use of trifluoroacetic acid is common in the final cleavage step of solid-phase peptide synthesis (SPPS) and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (HPLC) for purification.[7][8] While generally acceptable for research use, residual TFA can sometimes influence experimental outcomes.[5][6]
Q3: What are the general recommendations for storing this compound stock solutions in DMSO? While specific stability data for this compound in DMSO is not extensively published, general best practices for small molecules in DMSO should be followed. For long-term storage, it is recommended to store stock solutions at -20°C or colder.[9] Prepare aliquots to avoid repeated freeze-thaw cycles.[10][11] Ensure that the DMSO used is anhydrous (low water content), as water can be a more significant factor in compound degradation than oxygen.[10][11]
Q4: How stable is this compound expected to be in DMSO at room temperature? Many structurally diverse compounds have been shown to be stable in DMSO for extended periods, even at elevated temperatures.[10][11] However, stability is compound-specific. For critical experiments, it is best to use freshly prepared solutions or conduct a preliminary stability assessment if the solution will be stored at room temperature for an extended period.[12]
Q5: Does the presence of water in DMSO affect stability? Yes, the presence of water in DMSO can be a critical factor in compound degradation for certain molecules.[10] For this reason, using high-purity, anhydrous DMSO is recommended for preparing stock solutions intended for long-term storage.
Q6: Are freeze-thaw cycles a concern for DMSO stock solutions? Repeated freeze-thaw cycles can potentially lead to compound degradation or precipitation. Studies on a diverse set of compounds showed no significant loss after 11 cycles when handled properly.[10][11] To minimize risk, it is highly recommended to aliquot stock solutions into single-use volumes.
Q7: In which other solvents can I dissolve this compound? Besides DMSO, other organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 may be suitable, depending on the requirements of the experiment.[13] The choice of solvent can impact solubility and stability, and the tolerance of the biological assay system must be considered.[9] It is always advisable to perform small-scale solubility tests before preparing a large stock solution.
Q8: Can the TFA counter-ion interfere with my experiments? Yes, in some cases, TFA counter-ions have been reported to interfere with biological assays.[5] Effects can range from altering the pH of unbuffered solutions to directly inhibiting or promoting cell growth in cell-based assays.[5][14] If inconsistent or unexpected results are observed, it may be worth considering exchanging the TFA salt for a more biologically compatible one, such as hydrochloride or acetate, a process that can be achieved through ion-exchange chromatography.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity in an assay | • Compound degradation in the stock solution or assay medium.• Inaccurate initial concentration due to incomplete dissolution.• Adsorption to plasticware. | • Prepare fresh solutions for each experiment.[12]• Assess compound stability directly in the assay medium under experimental conditions.• Ensure complete dissolution using sonication if necessary.• Consider using low-binding plates. |
| Precipitate forms in the stock solution upon storage or in aqueous buffer | • Poor solubility in the chosen solvent or buffer.• Compound degradation resulting in an insoluble product.• Supersaturation during the thawing process. | • Prepare a more dilute stock solution.[12]• Use a different solvent with higher solubilizing power.• Thaw frozen stocks slowly and ensure complete re-dissolution before use.• Analyze the precipitate to determine its identity.[12] |
| Inconsistent results between experiments | • Inconsistent solution preparation methods.• Variable storage times or conditions of solutions.• Pipetting errors. | • Standardize the protocol for solution preparation and handling.[12]• Use fresh solutions for each experiment or adhere to strict, validated storage guidelines.[12]• Calibrate pipettes regularly. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | • Compound degradation. | • Identify the degradation products to understand the degradation pathway.[12]• Adjust storage conditions (e.g., lower temperature, protect from light, use inert gas).• Evaluate the effect of pH if working in aqueous buffers. |
Experimental Protocols
Protocol 1: General Procedure for Preparing Stock Solutions
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.[9]
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO (or other desired organic solvent) to the vial to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution to ensure the compound is completely dissolved. Visually inspect the solution for any undissolved particulate matter.
-
Aliquoting: Dispense the stock solution into single-use aliquots in low-binding tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessing Short-Term Stability of this compound in a Solvent
This protocol provides a framework for quickly evaluating the stability of the compound over a typical experimental timeframe.[12]
-
Solution Preparation: Prepare a working solution of this compound in the solvent of interest (e.g., DMSO, cell culture medium) at a known concentration (e.g., 10 µM).
-
Incubation: Aliquot the working solution into separate vials for each time point and temperature condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each temperature condition. The t=0 sample represents the initial, undegraded compound.
-
Quenching (Optional): If degradation is rapid or occurs in a complex matrix like cell media, stop the reaction by adding an equal volume of a cold organic solvent such as acetonitrile. This will also precipitate proteins.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS.[15][16]
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. A significant decrease in the peak area of the parent compound, along with the appearance of new peaks, indicates degradation.
Data Presentation
The following table can be used to summarize the results from a stability study as described in Protocol 2.
Table 1: Stability of this compound in Various Solvents (Template for Experimental Data)
| Solvent | Temperature (°C) | Time (hours) | % Parent Compound Remaining (Mean ± SD) |
|---|---|---|---|
| DMSO | 25 | 0 | 100 |
| DMSO | 25 | 8 | Enter experimental value |
| DMSO | 25 | 24 | Enter experimental value |
| PBS, pH 7.4 | 37 | 0 | 100 |
| PBS, pH 7.4 | 37 | 2 | Enter experimental value |
| PBS, pH 7.4 | 37 | 8 | Enter experimental value |
Pathway and Workflow Diagrams
Caption: SSTR5 receptor signaling pathway and point of intervention for SSTR5 Antagonist 2.
Caption: General experimental workflow for assessing compound stability in a solvent.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. | BioWorld [bioworld.com]
- 4. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. ijsra.net [ijsra.net]
Technical Support Center: Evaluating hERG Inhibition of Novel SSTR5 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of the hERG inhibition potential of novel somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists.
Data Presentation: hERG Inhibition and SSTR5 Antagonist Activity of Novel Compounds
The following table summarizes quantitative data on the SSTR5 antagonist potency and corresponding hERG inhibition for a selection of novel compounds from published literature. This allows for a comparative assessment of their therapeutic potential versus their cardiac risk profile.
| Compound ID | hSSTR5 IC50 (nM) | mSSTR5 IC50 (nM) | hERG Inhibition | Reference |
| Compound 1 | Potent Antagonist | - | Potent Inhibitor | [1] |
| Compound 3 | - | - | IC50 = 260 nM (MK-499 binding) | [1] |
| Compound 10 | 1.2 (binding assay) | - | IC50 = 45,000 nM (MK-499 binding) | [1] |
| Compound 25a | 9.6 | 57 | 5.6% inhibition at 30 µM | [2] |
| SCO-240 | 2.0 | - | Data not provided | [3] |
| Compound 3k | - | - | hERG inhibition observed | [4] |
| Compound 3p | - | - | Improved hERG inhibition profile | [4] |
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common experimental challenges.
hERG Patch-Clamp Assays (Automated & Manual)
Q1: I am observing a continuous decline in my hERG current amplitude (rundown) during my manual patch-clamp experiment, even with ATP in my internal solution. What can I do to minimize this?
A1: hERG current rundown is a common issue in whole-cell patch-clamp recordings.[5] Here are several strategies to mitigate it:
-
Perforated Patch: Consider using a perforated patch-clamp technique (e.g., with amphotericin or gramicidin). This maintains the integrity of the intracellular environment, which can significantly reduce rundown compared to conventional whole-cell.
-
Internal Solution Composition: Besides Mg-ATP, ensure your internal solution contains other components to support cell health and channel function. Some researchers add GTP (0.3 mM) and creatine (B1669601) phosphate (B84403) (14 mM) to the pipette solution to provide a more stable energy source.[5]
-
Temperature: While physiological temperature (35-37°C) is often preferred for its clinical relevance, it can sometimes exacerbate rundown.[6] If you are struggling with stability, you could perform initial experiments at room temperature to optimize other parameters before moving to physiological temperatures.
-
Time course monitoring: Always establish a stable baseline recording for a few minutes before applying your compound. This allows you to quantify the rate of rundown. You can then mathematically correct for this rundown when calculating the compound's effect.[5]
Q2: My automated patch-clamp system is giving me highly variable hERG IC50 values for the same compound. What are the potential sources of this variability?
A2: Variability in automated patch-clamp data can arise from several factors:[7]
-
Compound Precipitation: Poorly soluble compounds may precipitate in the aqueous solutions of the assay, leading to an underestimation of the true concentration reaching the cells. Visual inspection of compound plates is recommended.
-
"Sticky" Compounds: Hydrophobic compounds can adhere to the plastic tubing and microfluidic channels of the automated system. This can lead to lower effective concentrations and a rightward shift in the IC50 curve. Using systems with minimal plastic exposure or pre-treating the system can sometimes help.
-
Cell Health and Passage Number: Ensure you are using a consistent and healthy cell culture. High passage numbers can lead to changes in channel expression and cell viability, contributing to variability.
-
Seal Quality: Inconsistent giga-ohm seals across the plate will lead to variable data quality. Set strict quality control criteria for seal resistance and holding current.
Q3: The IC50 value for my SSTR5 antagonist in the hERG assay is highly dependent on the voltage protocol I use. Why is this and which protocol should I use?
A3: The affinity of many drugs for the hERG channel is state-dependent, meaning they may bind preferentially to the open, closed, or inactivated state of the channel.[8] Different voltage protocols will favor different channel states. For example, a protocol with a long depolarization step will maximize the time the channels spend in the inactivated state. If your compound preferentially binds to the inactivated state, this protocol will yield a more potent IC50 value. The FDA recommends specific voltage protocols for regulatory submissions to standardize data.[9] It is advisable to use these established protocols for consistency and comparability of your data.
SSTR5 Binding and Functional Assays
Q4: I am getting high non-specific binding in my SSTR5 radioligand binding assay. How can I reduce it?
A4: High non-specific binding can obscure your specific binding signal. Here are some troubleshooting steps:
-
Optimize Blocking Agents: Ensure you are using an appropriate blocking agent, such as bovine serum albumin (BSA) or casein, in your binding buffer to reduce the binding of the radioligand to non-receptor components.[10]
-
Reduce Radioligand Concentration: Using a very high concentration of a high specific activity radioligand can lead to increased non-specific binding. Try reducing the concentration of your radioligand.
-
Washing Steps: Increase the number and volume of washes to more effectively remove unbound radioligand. Ensure your wash buffer is ice-cold to minimize dissociation of the specifically bound ligand.
-
Filter Plate Pre-treatment: Pre-soaking your filter plates with a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.
Q5: In my SSTR5 antagonist cAMP functional assay, the response to my reference agonist is very weak or absent. What could be the problem?
A5: A poor response in a cAMP assay can be due to several reasons:[11][12]
-
Cell Density: The number of cells per well is critical. Too few cells will produce a weak signal, while too many cells can lead to a high basal cAMP level that masks the agonist response. Optimize the cell density for your specific cell line.
-
Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. High PDE activity in your cells will lead to a rapid breakdown of the cAMP produced upon agonist stimulation. Including a PDE inhibitor, such as IBMX, in your assay buffer can significantly enhance the signal window.[11]
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and a diminished response. Ensure your agonist incubation time is optimized.
-
Inactive Agonist: Verify the activity and concentration of your reference agonist. It may have degraded over time.
Experimental Protocols
Protocol 1: Automated Patch-Clamp hERG Assay
This protocol provides a general workflow for assessing hERG inhibition using an automated patch-clamp system.
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.
-
On the day of the experiment, harvest the cells using a gentle, non-enzymatic dissociation solution to ensure cell membrane integrity.
-
Resuspend the cells in the appropriate extracellular solution at the optimal density for your specific automated patch-clamp platform.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Automated Patch-Clamp Procedure:
-
Prime the system with the appropriate solutions.
-
Load the cell suspension and compound plates into the instrument.
-
The instrument will automatically perform cell capture, sealing, and whole-cell configuration.
-
Apply a standardized voltage protocol to elicit hERG currents. A common protocol involves a holding potential of -80 mV, followed by a depolarization step to +20 mV to activate and inactivate the channels, and then a repolarization step to -50 mV to measure the tail current.[13]
-
Establish a stable baseline current with vehicle solution.
-
Apply increasing concentrations of the test SSTR5 antagonist.
-
At the end of each experiment, apply a known hERG blocker (e.g., E-4031) to confirm the identity of the current.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.[13]
-
Protocol 2: SSTR5 Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity of a novel SSTR5 antagonist.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing SSTR5 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of a suitable SSTR5 radioligand (e.g., [125I]-SST-14).
-
Increasing concentrations of the unlabeled SSTR5 antagonist (the competitor).
-
The membrane preparation.
-
-
For determining non-specific binding, use a high concentration of an unlabeled SSTR agonist or antagonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter plate and add a scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: SSTR5 signaling pathway and mechanism of antagonism.
Caption: Experimental workflow for hERG inhibition assessment.
Caption: Troubleshooting decision tree for hERG assay issues.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scohia.com [scohia.com]
- 4. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sophion.com [sophion.com]
- 7. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. fda.gov [fda.gov]
- 10. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 11. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dstc.jp [dstc.jp]
Technical Support Center: Improving Oral Bioavailability of SSTR5 Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals actively working on somatostatin (B550006) receptor 5 (SSTR5) antagonists. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the pre-clinical development of these compounds, with a specific focus on enhancing oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of small molecule SSTR5 antagonists?
A1: The oral bioavailability of small molecule SSTR5 antagonists is often limited by a combination of factors inherent to their physicochemical properties and physiological processes within the gastrointestinal (GI) tract. Key challenges include:
-
Low Aqueous Solubility: Many SSTR5 antagonists are lipophilic molecules with poor solubility in the aqueous environment of the GI tract, which is a prerequisite for absorption.[1][2][3]
-
Poor Intestinal Permeability: The ability of the antagonist to pass through the intestinal epithelium can be hindered by its molecular size, charge, and lipophilicity.
-
Extensive First-Pass Metabolism: SSTR5 antagonists can be significantly metabolized by enzymes in the gut wall and liver before reaching systemic circulation.[2]
-
Efflux by Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), reducing net absorption.[4][5][6]
Q2: What are some initial strategies to consider for improving the oral bioavailability of a lead SSTR5 antagonist?
A2: Improving oral bioavailability often requires a multi-pronged approach targeting the specific absorption barriers. Initial strategies to consider include:
-
Formulation Development:
-
Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area for dissolution.[2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.[1][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and promote lymphatic absorption, partially bypassing first-pass metabolism.[3]
-
-
Chemical Modification:
-
Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable prodrug that converts to the active antagonist in vivo.
-
-
Use of Excipients:
-
Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium.
-
Enzyme Inhibitors: Co-administration with inhibitors of metabolic enzymes (e.g., CYP450 enzymes) can reduce first-pass metabolism.
-
Q3: Are there any known SSTR5 antagonists with published oral bioavailability data in preclinical species?
A3: Yes, several studies have reported the oral pharmacokinetic parameters of various SSTR5 antagonists in rodents. This data can serve as a benchmark for your own experimental compounds. A summary of this data is provided in the table below.
Data Presentation: Oral Pharmacokinetics of SSTR5 Antagonists in Rodents
| Compound | Species | Dose (mg/kg, p.o.) | Oral Bioavailability (%) | Cmax (µM) | Tmax (h) | Reference |
| Compound 2 | Mouse | 30 | 48 | 0.76 (at 2.5 h) | - | [8] |
| Compound 5 | Mouse | 30 | 13 | 0.092 (at 2.5 h) | - | [8] |
| Compound 10 | Rat | - | - | - | - | [8] |
| Compound 10 | Dog | - | - | - | - | [8] |
| Cyclopropyl Analogue | Rhesus | 5 | - | 2.99 | - | [9] |
| SCO-240 | Human | 1-160 | Readily absorbed | Dose-dependent increase | 3-4 | [10][11] |
| Octreotide (B344500) | Rat | 15 | <0.5 | 0.043 | - | [12] |
| Octreotide | Rat | 30 | <0.5 | 0.177 | - | [12] |
| Octreotide | Rat | 60 | <0.5 | 0.257 | - | [12] |
| Compound 25a | Mouse | 1 | Orally available | - | - | [13] |
Note: "-" indicates data not reported in the cited source.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered when developing orally bioavailable SSTR5 antagonists.
Issue 1: Low in vitro permeability in Caco-2 assays.
-
Possible Cause 1: Poor aqueous solubility in the assay buffer.
-
Troubleshooting Step:
-
Measure the solubility of your compound in the Caco-2 assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the intended test concentration.
-
If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO) or a solubilizing excipient in the dosing solution. Ensure the concentration of the co-solvent does not affect cell monolayer integrity.
-
-
-
Possible Cause 2: High efflux by P-glycoprotein (P-gp).
-
Troubleshooting Step:
-
Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests P-gp mediated efflux.
-
If efflux is confirmed, co-administer a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in the A-B permeability in the presence of the inhibitor confirms P-gp substrate liability.
-
-
-
Possible Cause 3: Intrinsic low passive permeability.
-
Troubleshooting Step:
-
Analyze the physicochemical properties of your compound (e.g., molecular weight, polar surface area, number of hydrogen bond donors/acceptors) using Lipinski's Rule of Five as a guideline.
-
Consider structural modifications to improve lipophilicity (logP) within an optimal range (typically 1-3 for good passive permeability).
-
-
Issue 2: High in vitro permeability but low in vivo oral bioavailability.
-
Possible Cause 1: Extensive first-pass metabolism in the gut wall or liver.
-
Troubleshooting Step:
-
Incubate your compound with liver microsomes (rat, mouse, human) to assess its metabolic stability. High clearance suggests rapid metabolism.
-
Identify the major metabolites using LC-MS/MS to understand the metabolic pathways.
-
Consider co-dosing with a broad-spectrum CYP450 inhibitor in your in vivo study to see if bioavailability improves.
-
-
-
Possible Cause 2: Poor dissolution in the gastrointestinal tract.
-
Troubleshooting Step:
-
Even with good permeability, if the drug does not dissolve, it cannot be absorbed.
-
Perform in vitro dissolution studies in simulated gastric and intestinal fluids (SGF and SIF).
-
If dissolution is poor, consider formulation strategies such as amorphous solid dispersions or nanosuspensions to improve the dissolution rate and extent.[1][3][7]
-
-
-
Possible Cause 3: Degradation in the acidic environment of the stomach.
-
Troubleshooting Step:
-
Assess the stability of your compound in simulated gastric fluid (pH ~1.2).
-
If the compound is acid-labile, consider developing an enteric-coated formulation that protects the drug in the stomach and releases it in the more neutral pH of the small intestine.
-
-
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an SSTR5 antagonist.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
-
Test SSTR5 antagonist and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) for P-gp substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for compound quantification
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an EVOM2 epithelial voltohmmeter. TEER values should be >250 Ω·cm² before starting the transport experiment.
-
Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the dosing solution containing the test SSTR5 antagonist (e.g., at 10 µM) to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking (50 rpm).
-
Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Transport Experiment (Basolateral to Apical - B to A for Efflux Assessment):
-
Follow the same procedure as the A to B experiment, but add the dosing solution to the basolateral compartment and collect samples from the apical compartment.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the SSTR5 antagonist in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of an SSTR5 antagonist.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test SSTR5 antagonist
-
Formulation vehicles for intravenous (IV) and oral (PO) administration (e.g., saline with 5% DMSO for IV; 0.5% methylcellulose (B11928114) in water for PO)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Acclimation and Fasting:
-
House the rats in a controlled environment for at least one week before the study.
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[14]
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points.
-
Suggested time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Suggested time points for PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[14]
-
-
Plasma Preparation and Storage:
-
Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the SSTR5 antagonist in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC_last)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC_inf)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the following equation:
-
F% = (AUC_inf_oral / AUC_inf_IV) * (Dose_IV / Dose_oral) * 100
-
-
Mandatory Visualizations
References
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Publication of a clinical phase 1 study of SCO-240: SSTR5 antagonist is a novel strategy to treat growth hormone-related disorders | SCOHIA PHARMA, Inc. [scohia.com]
- 11. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
SSTR5 antagonist 2 TFA pharmacokinetic profile improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving SSTR5 antagonist 2 TFA. The information is presented in a question-and-answer format to directly address potential challenges in improving its pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is SSTR5 and why is it a therapeutic target?
Somatostatin (B550006) receptor type 5 (SSTR5) is a G-protein coupled receptor (GPCR) that belongs to the somatostatin receptor family.[1][2] It is primarily expressed in the pituitary gland, pancreas, and gastrointestinal tract.[1] SSTR5 plays a crucial role in regulating hormone secretion, including growth hormone and insulin.[1][3][4] Antagonizing SSTR5 is being explored for therapeutic applications in conditions like type 2 diabetes and growth hormone-related disorders.[5][6][7][8]
Q2: What are the typical pharmacokinetic challenges encountered with peptide-based antagonists like this compound?
Peptide-based therapeutics often face several pharmacokinetic hurdles, including:
-
Rapid Enzymatic Degradation: Peptides are susceptible to breakdown by proteases in the plasma and tissues, leading to a short half-life.[9][10][11]
-
Poor Membrane Permeability: The size and hydrophilic nature of peptides can limit their ability to cross cell membranes, affecting absorption and distribution.[12][13][14][15]
-
Rapid Renal Clearance: Small peptides are often quickly filtered and eliminated by the kidneys, contributing to a short duration of action.[11][14]
-
Low Oral Bioavailability: Due to enzymatic degradation in the gastrointestinal tract and poor absorption, most peptide drugs cannot be administered orally.[12][16]
Troubleshooting Guide
Issue 1: Poor in vivo efficacy despite high in vitro potency.
This is a common issue often linked to a suboptimal pharmacokinetic profile of the peptide antagonist.
Possible Cause & Troubleshooting Steps:
-
Rapid Metabolism/Clearance:
-
Hypothesis: The antagonist is being rapidly degraded by proteases or cleared by the kidneys.
-
Experiment: Conduct a pilot pharmacokinetic study in a relevant animal model (e.g., mouse, rat) to determine the plasma half-life (t½) and clearance rate.
-
Solution:
-
-
Low Bioavailability:
-
Hypothesis: The antagonist is not being effectively absorbed and distributed to the target tissue.
-
Experiment: Perform a bioavailability study comparing different routes of administration (e.g., intravenous, subcutaneous, oral).
-
Solution:
-
Issue 2: High variability in experimental results between subjects.
Inconsistent results can arise from issues with the formulation or administration of the antagonist.
Possible Cause & Troubleshooting Steps:
-
Poor Solubility:
-
Hypothesis: The trifluoroacetate (B77799) (TFA) salt of the antagonist may have poor solubility in the vehicle, leading to inconsistent dosing.
-
Experiment: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Solution:
-
pH Adjustment: Modify the pH of the formulation to improve the solubility of the peptide.
-
Use of Co-solvents: Incorporate co-solvents like DMSO or ethanol (B145695) in the formulation.
-
Lyophilization and Reconstitution: Ensure complete dissolution of the lyophilized powder before administration.
-
-
-
Aggregation:
-
Hypothesis: The peptide may be aggregating in the formulation, reducing its effective concentration.
-
Experiment: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to assess for aggregation.
-
Solution:
-
Formulation Optimization: Include excipients that prevent aggregation, such as surfactants or sugars.
-
Storage Conditions: Store the antagonist at the recommended temperature and protect from agitation.
-
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the SSTR5 signaling pathway and a general experimental workflow for improving the pharmacokinetic profile of this compound.
Caption: SSTR5 Signaling Pathway.
Caption: Pharmacokinetic Profile Improvement Workflow.
Quantitative Data Summary
While specific pharmacokinetic data for "this compound" is not publicly available, the table below summarizes typical parameters for peptide-based therapeutics and potential improvements with optimization strategies.
| Pharmacokinetic Parameter | Typical Value (Unmodified Peptide) | Target Value (Optimized Peptide) | Common Optimization Strategies |
| Half-life (t½) | < 30 minutes | > 12 hours | PEGylation, Fusion to albumin, Cyclization[17][20] |
| Bioavailability (Oral) | < 1% | > 5% | Permeation enhancers, Nanoparticle encapsulation[12][16] |
| Clearance (CL) | High | Low | Increasing molecular size (e.g., PEGylation)[11] |
| Volume of Distribution (Vd) | Low | Moderate | Lipid-based formulations[19] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Dosing:
-
Administer this compound at a predetermined dose (e.g., 5 mg/kg) via intravenous (IV) and subcutaneous (SC) routes.
-
For IV administration, use the tail vein.
-
For SC administration, inject into the loose skin on the back.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
Calculate bioavailability for the SC route using the formula: (AUC_SC / AUC_IV) * 100%.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated and confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the this compound solution to the apical (A) side of the monolayer.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Also, collect a sample from the apical side at the end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the antagonist in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.
-
Compare the Papp value to known standards for low and high permeability (e.g., mannitol (B672) and propranolol).
-
References
- 1. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 2. genecards.org [genecards.org]
- 3. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. | BioWorld [bioworld.com]
- 6. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 12. nbinno.com [nbinno.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Peptides for Drug Delivery - Creative Peptides [creative-peptides.com]
- 19. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
Addressing metabolic instability of SSTR5 antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of Somatostatin (B550006) Receptor Subtype 5 (SSTR5) antagonists.
Frequently Asked Questions (FAQs)
Q1: What is metabolic instability and why is it a critical issue for SSTR5 antagonists?
A1: Metabolic instability is the susceptibility of a drug candidate to be broken down by metabolic enzymes, primarily in the liver.[1] For orally administered SSTR5 antagonists, high metabolic instability can lead to rapid clearance from the body, resulting in a short duration of action and low bioavailability, which may limit their therapeutic effectiveness in vivo.[1][2] Optimizing metabolic stability is crucial for developing a safe and effective drug with a suitable pharmacokinetic profile.[3]
Q2: What are the common metabolic pathways for small molecule drugs like SSTR5 antagonists?
A2: SSTR5 antagonists, like most small molecules, are typically metabolized through two main phases:
-
Phase I Metabolism: Involves the introduction or unmasking of polar functional groups. Common reactions include oxidation, reduction, and hydrolysis, primarily carried out by Cytochrome P450 (CYP) enzymes in the liver.[4][5] For SSTR5 antagonists, which often feature complex aromatic and heterocyclic structures, oxidation (e.g., hydroxylation) is a common pathway.
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[4] Common conjugation reactions include glucuronidation (by UGTs) and sulfation.[4]
Q3: What are the standard in vitro assays to evaluate the metabolic stability of an SSTR5 antagonist?
A3: The initial assessment of metabolic stability is typically conducted using in vitro systems that contain drug-metabolizing enzymes. The most common assays include:
-
Liver Microsomal Stability Assay: This is a high-throughput screen used to evaluate Phase I metabolism, mainly mediated by CYP enzymes.[6][7] It provides key parameters like intrinsic clearance (CLint) and half-life (t½).[8][9]
-
Hepatocyte Stability Assay: This assay uses intact liver cells, and therefore evaluates both Phase I and Phase II metabolic pathways, offering a more complete picture of hepatic clearance.[1][10]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of metabolic pathways than microsomes alone.[3][7]
Q4: How do I identify the specific metabolites of my SSTR5 antagonist?
A4: Identifying metabolites is crucial for pinpointing metabolic liabilities ("soft spots") on your molecule. The standard technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] The process involves incubating the antagonist with a metabolically active system (like liver microsomes), followed by analysis of the sample. By comparing the mass spectra of the parent compound with the new peaks that appear over time, potential metabolites can be identified based on predicted mass shifts corresponding to specific metabolic reactions (e.g., +16 Da for oxidation).[13][14]
Troubleshooting Guides
Problem 1: High Clearance in Liver Microsome Stability Assay
-
Question: My SSTR5 antagonist shows a very short half-life (<10 minutes) in the human liver microsome assay. What does this indicate and what are my next steps?
-
Answer: A short half-life indicates high intrinsic clearance, suggesting that the compound is rapidly metabolized by Phase I enzymes (likely CYPs).[1] This is a common challenge in drug development and requires a structured approach to identify and address the metabolic liability.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high microsomal clearance.
Problem 2: Poor In Vitro - In Vivo Correlation (IVIVC)
-
Question: My SSTR5 antagonist was stable in microsomes and hepatocytes, but it shows very low oral bioavailability in my rodent PK study. What are the potential causes?
-
Answer: Poor oral bioavailability despite good in vitro metabolic stability points towards other factors that limit drug absorption and exposure.[15] The main causes are often poor solubility, low permeability across the gut wall, or significant first-pass metabolism in the intestine, which may not be fully captured by liver-based assays.[16][17]
-
Troubleshooting Logic Tree:
Caption: Decision tree for troubleshooting low oral bioavailability.
Data Presentation
The following tables summarize pharmacokinetic and metabolic stability data for representative SSTR5 antagonists from the literature.
Table 1: Comparison of In Vitro Metabolic Stability and Pharmacokinetic Parameters
| Compound ID | Scaffold Type | hSSTR5 IC₅₀ (nM) | Human Liver Microsome t½ (min) | Rat Oral Bioavailability (F%) | Dog Oral Bioavailability (F%) | Reference |
| Compound 10 | Azaspirodecanone | 1.1 | > 120 | 41% | 72% | [18] |
| Compound 3p | Spiroazetidine | 2.0 | - | - | - | [19] |
| Compound [I] | Cyclopropyl Analog | - | - | - | - | [20] |
| SCO-240 | Not Specified | 2.0 | - | - | - | [21] |
Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not reported in the cited source.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for assessing Phase I metabolic stability.
1. Materials:
-
Test SSTR5 antagonist (10 mM stock in DMSO)
-
Pooled liver microsomes (human, rat, or mouse; 20 mg/mL stock)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[22]
-
Ice-cold acetonitrile (B52724) with an internal standard (IS) for reaction termination.
-
96-well incubation plate and analysis plate.
2. Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice.[1] Prepare a working solution of the test compound (e.g., 100 µM in buffer).
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM).[6][22]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[22]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with IS to stop the reaction.[6][8]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[7]
3. Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
Determine the slope of the linear regression to calculate the elimination rate constant (k).
-
Calculate half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.[8]
Protocol 2: Metabolite Identification using LC-MS/MS
This protocol provides a general workflow for identifying potential metabolites.
1. Sample Generation:
-
Perform a larger scale microsomal incubation as described in Protocol 1, using a higher concentration of the test compound (e.g., 10 µM) and a longer final time point (e.g., 60 minutes).
-
Include a "time zero" (T0) sample and a "60-minute without NADPH" control sample.
2. LC-MS/MS Analysis:
-
Full Scan Analysis: Analyze the T0 and 60-minute samples using LC-MS in full scan mode to look for new peaks in the 60-minute sample that are absent in the controls.
-
Peak Identification: Compare the mass-to-charge ratio (m/z) of the new peaks to the parent compound. A mass shift can indicate a specific metabolic transformation (e.g., +15.99 Da for hydroxylation, +176.03 Da for glucuronidation).
-
MS/MS Fragmentation: Perform tandem MS (MS/MS) on the parent compound and the potential metabolite ions.[11] A common fragmentation pattern between the parent and the metabolite can help confirm the metabolite's structure and pinpoint the site of modification.[14]
3. Software and Tools:
-
Utilize metabolite identification software to predict common biotransformations and automatically screen the data for corresponding mass shifts.[14]
Signaling Pathway and Experimental Workflow Diagrams
Caption: SSTR5 antagonist mechanism for increasing insulin (B600854) secretion.[23][24][25][26]
Caption: General workflow for metabolic stability assessment in drug discovery.[27][28][29]
References
- 1. benchchem.com [benchchem.com]
- 2. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Drug metabolism - Wikipedia [en.wikipedia.org]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. bioivt.com [bioivt.com]
- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 13. ijpras.com [ijpras.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
- 21. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mercell.com [mercell.com]
- 23. researchgate.net [researchgate.net]
- 24. Pancreatic somatostatin inhibits insulin secretion via SSTR-5 in the isolated perfused mouse pancreas model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 28. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 29. tandfonline.com [tandfonline.com]
Technical Support Center: Species-Specific Differences in SSTR5 Antagonist Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with somatostatin (B550006) receptor 5 (SSTR5) antagonists. It addresses common issues related to species-specific differences in antagonist efficacy observed during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing different potencies for our SSTR5 antagonist in human and rodent cell lines. Is this expected?
A1: Yes, it is not uncommon to observe species-specific differences in the potency and efficacy of SSTR5 antagonists. These variations can be attributed to differences in the amino acid sequence of the SSTR5 protein across species, which can alter the binding affinity and functional response of the antagonist. For example, the human and rat SSTR5 receptors share approximately 80.5% amino acid sequence homology, with the most significant differences found in the extracellular amino-terminus and the intracellular carboxyl-terminus. These differences can influence ligand binding and subsequent signaling.
Q2: What are the key experimental assays to characterize the species-specific activity of an SSTR5 antagonist?
A2: To thoroughly characterize the species-specific activity of an SSTR5 antagonist, a combination of in vitro and in vivo assays is recommended. Key assays include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki or IC50) of the antagonist to SSTR5 from different species.
-
cAMP Functional Assays: To measure the functional potency (IC50) of the antagonist in inhibiting the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels.
-
In Vivo Models: Such as oral glucose tolerance tests (OGTT) in different species (e.g., mice, rats) to assess the antagonist's effect on glucose homeostasis, a key physiological response mediated by SSTR5.
Q3: Where can I find the amino acid sequences for SSTR5 from different species to perform a sequence alignment?
A3: You can retrieve SSTR5 protein sequences from various public databases. The recommended resources are:
-
UniProt: A comprehensive resource for protein sequence and functional information. You can search for "SSTR5" and filter by organism.
-
NCBI Gene: Provides gene-specific information, including reference sequences for different species.
Once you have the sequences, you can use alignment tools such as Clustal Omega or T-Coffee to compare them and identify regions of conservation and variability.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cAMP functional assays across different species.
Possible Cause 1: Differences in Receptor-Ligand Interactions.
-
Troubleshooting:
-
Perform a sequence alignment of the SSTR5 orthologs from the species being tested to identify any amino acid variations in key binding domains.
-
Consider that even minor changes in the binding pocket can significantly impact antagonist affinity.
-
Possible Cause 2: Variations in G-protein coupling efficiency.
-
Troubleshooting:
-
Ensure that the cell lines used for expressing the different species' SSTR5 have comparable levels of Gαi/o protein expression.
-
Use a known SSTR5 agonist as a positive control in each species-specific assay to establish a baseline for receptor activation and G-protein coupling.
-
Possible Cause 3: Assay-specific artifacts.
-
Troubleshooting:
-
Verify the concentration and purity of the antagonist and agonist used.
-
Optimize the cell density and incubation times for each cell line to ensure the assay is running within its linear range.
-
Confirm that the forskolin (B1673556) concentration used to stimulate adenylyl cyclase is optimal for each cell system.
-
Issue 2: Poor correlation between in vitro potency and in vivo efficacy in a particular species.
Possible Cause 1: Species-specific differences in pharmacokinetics (PK).
-
Troubleshooting:
-
Conduct pharmacokinetic studies in the target species to determine the antagonist's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Factors such as oral bioavailability, plasma protein binding, and metabolic stability can vary significantly between species and impact the in vivo exposure of the compound.
-
Possible Cause 2: Off-target effects in vivo.
-
Troubleshooting:
-
Perform a broad panel of off-target screening assays to identify any potential interactions with other receptors or enzymes in the species of interest.
-
In vivo observations that are inconsistent with the known pharmacology of SSTR5 may indicate off-target activities.
-
Possible Cause 3: Differences in the physiological role of SSTR5.
-
Troubleshooting:
-
Review the literature on the expression and function of SSTR5 in the specific tissues and physiological processes being studied in your animal model. The relative importance of SSTR5 in regulating a particular physiological outcome may differ between species.
-
Data Presentation
Table 1: In Vitro Potency of Selected SSTR5 Antagonists Across Species
| Compound | Species | Assay Type | IC50 (nM) | Reference |
| Compound 10 | Human | cAMP Assay | 1.1 | [1] |
| Mouse | cAMP Assay | 0.9 | [1] | |
| Compound-1 | Human | cAMP Assay | 9.8 | |
| Mouse | cAMP Assay | 31 |
Table 2: Pharmacokinetic Properties of Compound 10 in Various Species
| Species | Oral Bioavailability (%) | Unbound Free Fraction (%) | Reference |
| Rat | 40-72 | 2.2-5.7 | [1] |
| Dog | 40-72 | 2.2-5.7 | [1] |
| Rhesus Monkey | 40-72 | 2.2-5.7 | [1] |
Experimental Protocols
Radioligand Binding Assay Protocol (General)
-
Membrane Preparation: Homogenize cells or tissues expressing SSTR5 in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled SSTR5 ligand (e.g., [125I]-SST-14), and varying concentrations of the unlabeled SSTR5 antagonist.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the antagonist by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol (General)
-
Cell Culture: Culture cells stably expressing the SSTR5 receptor from the desired species in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the SSTR5 antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known SSTR5 agonist (e.g., somatostatin-28) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the antagonist concentration against the inhibition of the agonist-induced cAMP response to determine the IC50 value.
Mandatory Visualizations
Caption: SSTR5 Signaling Pathway and Antagonist Action.
Caption: Workflow for Assessing Species-Specific Efficacy.
References
Negative control experiments for SSTR5 antagonist 2 TFA studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SSTR5 Antagonist 2 TFA in their experiments. It is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5), a G-protein coupled receptor (GPCR).[1][2][3] Somatostatin, the natural ligand for SSTR5, typically inhibits the secretion of various hormones, including insulin (B600854) from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[1][4][5][6] By blocking the binding of somatostatin to SSTR5, this compound disinhibits these processes, leading to enhanced glucose-stimulated insulin and GLP-1 secretion.[1][4][7][8][9] The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt.
Q2: What are appropriate negative controls for in vitro experiments with this compound?
Effective negative controls are crucial for validating the specificity of this compound's effects. Here are some recommended negative controls:
-
Vehicle Control: This is the most fundamental control and consists of the solvent used to dissolve this compound (e.g., DMSO, saline) at the same final concentration used in the experimental conditions. This control accounts for any effects of the solvent on the cells or tissues.
-
Inactive Enantiomer/Stereoisomer (if available): If a stereoisomer of the antagonist that is known to be inactive at SSTR5 is available, it serves as an excellent negative control to demonstrate that the observed effects are specific to the active conformation of the molecule.
-
Cells Lacking SSTR5 Expression: Using a cell line that does not endogenously express SSTR5, or a knockout cell line where the SSTR5 gene has been deleted, can confirm that the antagonist's effects are mediated through its intended target.
-
Competition with a Known SSTR5 Agonist: Pre-treatment with a high concentration of a known SSTR5 agonist should prevent the antagonist from binding and eliciting its effects, thus serving as a functional negative control.
Q3: What are suitable negative controls for in vivo studies using this compound?
For animal studies, the following negative controls are recommended:
-
Vehicle Administration: A group of animals should receive the same volume and formulation of the vehicle used to deliver the SSTR5 antagonist, administered via the same route.
-
SSTR5 Knockout (KO) Animals: Administering the SSTR5 antagonist to SSTR5 KO mice should not produce the same physiological effects observed in wild-type animals, providing strong evidence for on-target activity.[1][10][11]
-
Administration of an Inactive Analog: Similar to in vitro studies, using an inactive structural analog of the antagonist helps to control for potential off-target effects of the chemical scaffold.
Troubleshooting Guides
Issue 1: High background signal in my in vitro assay when using this compound.
High background can obscure the true effect of the antagonist. Consider the following causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Culture Variability | Ensure consistent cell passage number, seeding density, and confluency. Cell characteristics can change over multiple passages. |
| Non-Specific Binding | Include a control with a known, structurally unrelated SSTR5 antagonist to assess the level of non-specific binding. Consider using blocking agents if non-specific binding is high. |
| Assay Buffer Composition | Optimize the assay buffer. Components of the buffer could be interfering with the assay chemistry or cell health. |
| Detection Reagent Issues | Ensure detection reagents are properly stored and not expired. Run a standard curve to confirm the linear range of the assay. |
Issue 2: The SSTR5 antagonist shows agonist-like activity in my experiment.
Unexpected agonist activity from a compound intended to be an antagonist can be perplexing. Here are potential explanations and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Partial Agonism | The antagonist may possess some intrinsic efficacy, acting as a partial agonist. Characterize the compound's activity across a wide range of concentrations to determine if it produces a submaximal response compared to a full agonist. |
| Inverse Agonism | If the SSTR5 receptor exhibits constitutive (basal) activity in your experimental system, the antagonist might be an inverse agonist, reducing this basal signaling. Measure the antagonist's effect in the absence of any agonist to test for inverse agonism. |
| Off-Target Effects | The compound might be acting on another receptor that elicits a similar downstream signal. Use a cell line that does not express SSTR5 as a negative control. If the agonist effect persists, it is likely an off-target effect. |
| Compound Impurity | Verify the purity of your this compound stock. An agonistic impurity could be responsible for the observed activity. |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol assesses the ability of this compound to block the somatostatin-induced inhibition of cyclic AMP (cAMP) production in cells expressing SSTR5.
Methodology:
-
Cell Culture: Plate cells expressing SSTR5 (e.g., CHO-K1 or HEK293 cells stably transfected with the human SSTR5 gene) in a 96-well plate and grow to near confluency.
-
Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound or vehicle for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of a known SSTR5 agonist (e.g., somatostatin-14 or a selective SSTR5 agonist) at a concentration that gives a submaximal response (e.g., EC80) to all wells except the negative control.
-
Forskolin (B1673556) Co-stimulation: Simultaneously, add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF®, ELISA, or AlphaScreen®).
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to determine the IC50 value.
Visualizations
SSTR5 Signaling Pathway
Caption: SSTR5 signaling pathway and the inhibitory action of this compound.
Negative Control Experimental Workflow
Caption: Logical workflow for designing and interpreting negative control experiments.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. | BioWorld [bioworld.com]
- 6. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 8. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SSTR5 Antagonist 2 TFA and Other Selective SSTR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SSTR5 antagonist 2 TFA, a highly potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5), with other notable SSTR5 antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate compound for their studies in areas such as type 2 diabetes and other metabolic disorders. This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes important biological pathways and experimental workflows.
Introduction to SSTR5 Antagonism
The somatostatin receptor subtype 5 (SSTR5) is a G-protein coupled receptor predominantly expressed in pancreatic islets and the gastrointestinal tract. It plays a crucial role in regulating hormone secretion, including the inhibition of insulin (B600854) and glucagon-like peptide-1 (GLP-1). Antagonism of SSTR5 has emerged as a promising therapeutic strategy for type 2 diabetes mellitus by promoting insulin and GLP-1 secretion, thereby improving glucose homeostasis.[1][2] this compound, also known as compound 10, is a novel, orally active antagonist with high potency and selectivity for SSTR5.[1][3][4] This guide compares its performance with other known SSTR5 antagonists based on available preclinical data.
In Vitro Performance Comparison
The following tables summarize the in vitro binding affinity and functional activity of this compound against other selected SSTR5 antagonists.
Table 1: In Vitro Binding Affinity of SSTR5 Antagonists
| Compound | Target | IC50 (nM) | Species | Reference |
| This compound (Compound 10) | hSSTR5 | 1.2 | Human | [1] |
| This compound (Compound 10) | mSSTR5 | - | Mouse | - |
| Compound 1 | hSSTR5 | <300 (for hSSTR1) | Human | [1] |
| SCO-240 | hSSTR5 | 2.0 | Human | [2] |
| SSTR5 antagonist 1 (Compound 25a) | hSSTR5 | 9.6 | Human | [5] |
| SSTR5 antagonist 1 (Compound 25a) | mSSTR5 | 57 | Mouse | [5] |
hSSTR5: human somatostatin receptor subtype 5; mSSTR5: mouse somatostatin receptor subtype 5; IC50: half maximal inhibitory concentration.
Table 2: In Vitro Functional Activity of SSTR5 Antagonists (cAMP Assay)
| Compound | Target | IC50 (nM) | Species | Reference |
| This compound (Compound 10) | hSSTR5 | 1.1 | Human | [1] |
| This compound (Compound 10) | mSSTR5 | - | Mouse | - |
| SCO-240 | hSSTR5 | 2.0 | Human | [2] |
cAMP: cyclic adenosine (B11128) monophosphate.
Table 3: Selectivity Profile of SSTR5 Antagonists
| Compound | SSTR1 IC50 (µM) | SSTR2 IC50 (µM) | SSTR3 IC50 (µM) | SSTR4 IC50 (µM) | Reference |
| This compound (Compound 10) | >10 | >10 | >10 | >10 | [1] |
| Compound 1 | <0.3 | - | - | - | [1] |
| SSTR5 antagonist 1 (Compound 25a) | >10 (11% inhib. at 10µM) | >10 (8% inhib. at 10µM) | >10 (14% inhib. at 10µM) | >10 (10% inhib. at 10µM) | [5] |
In Vivo Performance Comparison
The in vivo efficacy of SSTR5 antagonists is often evaluated using the oral glucose tolerance test (OGTT) in animal models.
Table 4: In Vivo Efficacy of SSTR5 Antagonists in Oral Glucose Tolerance Test (OGTT)
| Compound | Dose (mg/kg, oral) | Animal Model | Glucose Excursion Reduction | Reference |
| This compound (Compound 10) | 3 | Mice | 94% | [1] |
| SSTR5 antagonist 1 (Compound 25a) | 1, 3, 10, 30 | HFD fed C57BL/6J mice | Dose-dependent | [5] |
HFD: High-fat diet.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the SSTR5 signaling pathway and a typical workflow for characterizing SSTR5 antagonists.
Caption: SSTR5 Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for SSTR5 Antagonist Characterization.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a test compound to SSTR5.
Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the SSTR5 receptor.
Materials:
-
Cell membranes prepared from cells expressing human SSTR5 (e.g., CHO-K1 cells).
-
Radioligand: [125I]-labeled somatostatin-28 ([125I]SST-28).
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various dilutions, and 50 µL of [125I]SST-28 (final concentration typically at or below its Kd).
-
Add 100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a non-labeled SSTR5 ligand.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plates and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a method to assess the functional antagonist activity of a test compound on SSTR5 signaling.
Objective: To measure the ability of a test compound to inhibit the somatostatin-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing human SSTR5.
-
Somatostatin-28 (SST-28) as the agonist.
-
Forskolin (B1673556) (to stimulate cAMP production).
-
Test compounds (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the SSTR5-expressing CHO-K1 cells in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer and pre-incubate with the test compound at various concentrations for 15-30 minutes at 37°C.
-
Add a fixed concentration of SST-28 (typically EC80) to stimulate the SSTR5 receptor.
-
Simultaneously or shortly after, add forskolin to all wells to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP levels against the log concentration of the test compound to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the SST-28-induced response.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes a standard procedure to evaluate the in vivo efficacy of an SSTR5 antagonist in a mouse model.
Objective: To assess the effect of an orally administered SSTR5 antagonist on glucose tolerance in mice.
Materials:
-
Mice (e.g., C57BL/6J, fasted overnight for 12-16 hours with free access to water).
-
Test compound (e.g., this compound) formulated for oral gavage.
-
Vehicle control.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Blood glucose meter and test strips.
-
Oral gavage needles.
Procedure:
-
Fast the mice overnight but allow access to water.
-
Record the baseline blood glucose level (t= -30 min) from a tail snip.
-
Administer the test compound or vehicle control via oral gavage.
-
After a specific pre-treatment time (e.g., 30 minutes, t=0 min), administer the glucose solution via oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time to generate a glucose tolerance curve.
-
Calculate the area under the curve (AUC) for the glucose excursion for both the treated and vehicle groups.
-
The percentage reduction in glucose excursion in the treated group compared to the vehicle group indicates the efficacy of the test compound.[6][7]
Conclusion
This compound (Compound 10) demonstrates superior in vitro potency and selectivity for the human SSTR5 receptor compared to other reported antagonists. Its significant in vivo efficacy in reducing glucose excursion in mice at a low oral dose highlights its potential as a promising therapeutic agent for type 2 diabetes. This guide provides a framework for the comparative evaluation of SSTR5 antagonists and offers detailed protocols for key experiments to facilitate further research and development in this field.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scohia.com [scohia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. protocols.io [protocols.io]
- 7. meliordiscovery.com [meliordiscovery.com]
SSTR5 vs. SSTR2 Antagonism: A Comparative Guide to Glucose Control
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents to manage type 2 diabetes has led to a significant interest in the somatostatin (B550006) receptor (SSTR) family, particularly subtypes 2 and 5. Both SSTR2 and SSTR5 are implicated in the regulation of glucose homeostasis, but their antagonists offer distinct mechanisms of action. This guide provides an objective comparison of SSTR5 and SSTR2 antagonists in glucose control, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action and Physiological Effects
Somatostatin is a key inhibitory peptide that regulates the secretion of various hormones, including insulin (B600854), glucagon (B607659), and glucagon-like peptide-1 (GLP-1). By blocking the inhibitory effects of somatostatin, SSTR antagonists can enhance the secretion of these hormones, thereby improving glucose tolerance.[1] However, the specific effects are dependent on the receptor subtype being targeted.
SSTR5 Antagonists: The primary mechanism by which SSTR5 antagonists improve glucose control is by augmenting glucose-induced GLP-1 secretion from enteroendocrine L-cells in the gut.[2][3][4] This increase in GLP-1 then potentiates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[5] Studies in perfused mouse small intestines have shown that a selective SSTR5 antagonist stimulates glucose-induced GLP-1 secretion to a greater degree than an SSTR2 antagonist.[2][3][4] In mouse models, the glucose-lowering effects of SSTR5 antagonists are largely abolished in the presence of a GLP-1 receptor antagonist, highlighting the critical role of the GLP-1 system.[2][4] Interestingly, SSTR5 antagonists have shown little to no direct effect on insulin secretion from the perfused mouse pancreas.[2][3][4]
SSTR2 Antagonists: SSTR2 antagonists also improve glycemia, but through a dual mechanism. They contribute to enhanced GLP-1 secretion, although to a lesser extent than SSTR5 antagonists.[2][3][4] Crucially, SSTR2 antagonists have demonstrated a direct, GLP-1 receptor-independent stimulatory effect on insulin secretion from pancreatic β-cells.[2][3][4] Furthermore, SSTR2 antagonism has been shown to increase glucagon secretion during hypoglycemia, a potentially beneficial effect in preventing low blood sugar.[2][6] In human islets, SSTR2 is the functionally dominant somatostatin receptor in both β- and α-cells, suggesting its antagonists could have significant direct pancreatic effects in humans.[7][8]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies on SSTR5 and SSTR2 antagonists.
Table 1: Effects on GLP-1 and Insulin Secretion
| Parameter | SSTR5 Antagonist (SSTR5a) | SSTR2 Antagonist (SSTR2a) | Reference |
| Glucose-Induced GLP-1 Secretion (Perfused Mouse Intestine) | Stimulated to a larger degree than SSTR2a | Stimulated, but to a lesser degree than SSTR5a | [2][3][4] |
| Direct Insulin Secretion (Perfused Mouse Pancreas) | No direct effect | Increased insulin secretion (GLP-1R-independent) | [2][3][4] |
| In Vivo Glucose Tolerance (OGTT) | Improved glycemia (GLP-1R-dependent) | Improved glycemia (partially GLP-1R-dependent) | [2][4][6] |
| Glucagon Secretion (Hypoglycemia) | Not reported to have a significant effect | Increased glucagon secretion | [2][6] |
Table 2: In Vivo Efficacy in Mouse Models
| Study Parameter | SSTR5 Antagonist (SSTR5a) | SSTR2 Antagonist (SSTR2a) | Reference |
| Oral Glucose Tolerance Test (OGTT) - Blood Glucose Reduction | Significant improvement | Significant improvement | [2][9] |
| Effect of GLP-1R Antagonist (Exendin(9-39)) on OGTT | Glucose-lowering effect abolished | Glucose-lowering effect abolished | [2][4] |
| Intraperitoneal Glucose Tolerance Test (IPGTT) | Incapable of lowering blood glucose | Incapable of lowering blood glucose | [2][3][4] |
| Oral Administration in Diet-Induced Obese Mice | Lowered blood glucose | Did not lower blood glucose | [2][3][4] |
Signaling Pathways
SSTR2 and SSTR5 are G protein-coupled receptors that, upon activation by somatostatin, typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. They can also modulate ion channel activity. Antagonists of these receptors block these inhibitory signals.
Caption: SSTR5 and SSTR2 antagonist signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of SSTR antagonists. Below are representative protocols for key in vivo and in vitro experiments.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the ability of a compound to improve glucose disposal after an oral glucose challenge.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Protocol Details:
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.[10][12]
-
Compound Administration: The SSTR antagonist or vehicle is administered via oral gavage at a predetermined dose.[5][10]
-
Glucose Challenge: After a set time following compound administration (e.g., 30 minutes), a baseline blood sample is taken (t=0). Immediately after, a 2 g/kg body weight glucose solution is administered via oral gavage.[10][13]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[10]
-
Analysis: Blood glucose concentrations are measured using a glucometer. The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.[13]
Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This in vitro assay assesses the direct effect of a compound on insulin secretion from pancreatic islets in response to low and high glucose concentrations.
Caption: Workflow for a static GSIS assay.
Protocol Details:
-
Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion.[14][15]
-
Pre-incubation: Isolated islets are pre-incubated in Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.[14][15][16]
-
Basal Secretion: Islets are then incubated in fresh low glucose KRBH, with or without the SSTR antagonist, for a defined period (e.g., 1 hour) to measure basal insulin secretion. The supernatant is collected.[14][16]
-
Stimulated Secretion: The islets are subsequently incubated in KRBH containing a high glucose concentration (e.g., 16.7 mM), with or without the antagonist, for 1 hour to measure stimulated insulin secretion. The supernatant is collected.[14][16]
-
Analysis: The insulin concentration in the collected supernatants is quantified using an ELISA kit.[14][15]
Conclusion
Both SSTR5 and SSTR2 antagonists present viable strategies for improving glucose control, albeit through distinct primary mechanisms. SSTR5 antagonism offers a gut-centric approach, primarily enhancing the incretin (B1656795) effect through GLP-1 secretion. This mechanism is inherently glucose-dependent, potentially minimizing the risk of hypoglycemia.[5] In contrast, SSTR2 antagonism provides a dual action, influencing both GLP-1 secretion and directly stimulating insulin release from the pancreas. The additional effect of SSTR2 antagonists on glucagon secretion during hypoglycemia could be advantageous in certain patient populations. The choice between targeting SSTR5 or SSTR2, or potentially a combination, will depend on the desired therapeutic profile and the specific patient population. Further research, particularly in human subjects, is necessary to fully elucidate the therapeutic potential of these two approaches.
References
- 1. What are SSTR antagonists and how do they work? [synapse.patsnap.com]
- 2. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 4. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacologic inhibition of somatostatin receptor 2 to restore glucagon counterregulation in diabetes [frontiersin.org]
- 7. SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells. | Harris Manchester College [hmc.ox.ac.uk]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
A Comparative Guide to Validating S-ST-R-5 Antagonist Target Engagement In Vivo
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of Somatostatin (B550006) Receptor Type 5 (SSTR5) antagonists. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental approaches, presents comparative data from exemplar compounds, and offers detailed protocols to support the design and interpretation of in vivo studies.
Introduction to S-ST-R-5 Antagonism
The Somatostatin Receptor Type 5 (SSTR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of hormone secretion.[1][2][3] Antagonism of SSTR5 has emerged as a promising therapeutic strategy for several conditions, notably type 2 diabetes and growth hormone-related disorders.[4][5][6] In the context of diabetes, SSTR5 antagonists can enhance the secretion of glucagon-like peptide-1 (GLP-1) and insulin (B600854), leading to improved glucose homeostasis.[4][7][8][9] For growth hormone disorders, SSTR5 antagonism has been shown to stimulate growth hormone (GH) secretion.[5][6]
Validating that a candidate antagonist effectively engages SSTR5 in a living system is a critical step in preclinical and clinical development. This involves demonstrating not only that the drug binds to the receptor but also that this binding elicits the desired physiological response. This guide explores the primary methodologies for confirming in vivo target engagement, using data from representative S-ST-R-5 antagonists found in the literature.
Comparative Analysis of S-ST-R-5 Antagonists
The following tables summarize in vitro potency and in vivo efficacy data for several exemplar SSTR5 antagonists. These compounds serve as valuable benchmarks for evaluating new chemical entities.
Table 1: In Vitro Potency and Selectivity of Exemplar S-ST-R-5 Antagonists
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| Compound 10 | human SSTR5 | 0.4 | High selectivity over other SSTR subtypes | [4] |
| mouse SSTR5 | 0.9 | [4] | ||
| Compound 1 | human SSTR5 | 9.8 | Selective for SSTR5 | [10] |
| mouse SSTR5 | 31 | [10] | ||
| Compound 23 | human SSTR5 | single-digit nM | Low hERG inhibition | [11] |
| SCO-240 | human SSTR5 | N/A | Specific for SSTR5 | [5][6] |
Table 2: In Vivo Pharmacodynamic Effects of Exemplar S-ST-R-5 Antagonists
| Compound | Animal Model | Dose | Primary Efficacy Readout | Result | Reference |
| Compound 10 | High-Fat Diet Mice | 3 mg/kg (oral) | Oral Glucose Tolerance Test (OGTT) | 94% reduction in glucose excursion | [4] |
| 10 mg/kg (oral) | GLP-1 Levels | Increased total and active GLP-1 | [4] | ||
| Compound 1 | KK-Ay Mice | 1, 3, 10 mg/kg (oral, 2 weeks) | Glycosylated Hemoglobin (GHb) | Dose-dependent reduction in GHb increase | [10] |
| 10 mg/kg | HOMA-IR | Significant reduction | [10] | ||
| Compound 23 | Mouse Gallstone Model | 3 mg/kg | Gallstone Formation | Effectively reduced cholesterol gallstone formation | [11] |
| SCO-240 | Healthy Humans | 1-160 mg (single oral dose) | Growth Hormone (GH) Secretion | Robust, dose-dependent increase in GH | [5][6] |
Methodologies for Validating Target Engagement
Three primary approaches are utilized to confirm that an SSTR5 antagonist is engaging its target in vivo: pharmacodynamic biomarker analysis, receptor occupancy assays, and studies in knockout animal models.
Pharmacodynamic (PD) Biomarker Analysis
PD biomarker analysis involves measuring the physiological effects that are downstream of SSTR5 antagonism. This is a crucial method for establishing a link between target engagement and therapeutic effect.
Key PD Biomarkers for S-ST-R-5 Antagonism:
-
Glucose Homeostasis: For diabetes indications, the most common readouts are plasma glucose levels during an Oral Glucose Tolerance Test (OGTT), as well as plasma insulin and GLP-1 levels.[4][7][9]
-
Hormone Secretion: For other indications, direct measurement of hormones regulated by SSTR5, such as Growth Hormone (GH), is employed.[5][6]
This protocol is adapted from studies evaluating the in vivo efficacy of SSTR5 antagonists in rodent models of diabetes.[4]
-
Animal Model: Male C57BL/6 mice on a high-fat diet for several weeks to induce insulin resistance.
-
Acclimatization: Animals are acclimated to the facility for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.
-
Compound Administration: The SSTR5 antagonist or vehicle is administered orally (p.o.) at the desired dose.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein.
-
Glucose Challenge: 60 minutes after compound administration, a glucose solution (typically 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected at specified time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma can be separated for subsequent analysis of insulin or GLP-1 levels by ELISA.
-
Data Interpretation: The primary endpoint is the area under the curve (AUC) for blood glucose, which is compared between the vehicle and treated groups. A significant reduction in glucose AUC indicates effective target engagement.[4]
Receptor Occupancy (RO) Assays
RO assays provide direct evidence of target binding by quantifying the percentage of SSTR5 receptors that are bound by the antagonist at a given time and dose.[12][13] These assays are essential for correlating pharmacokinetic (PK) profiles with target engagement and pharmacodynamic (PD) effects.[14]
Common RO Assay Formats:
-
Ex Vivo Autoradiography: Animals are dosed with the test compound. Tissues of interest (e.g., pancreas, brain) are then collected, sectioned, and incubated with a radiolabeled ligand that binds to SSTR5. The displacement of the radioligand by the bound test compound is quantified to determine receptor occupancy.[12]
-
In Vivo Imaging (PET): Positron Emission Tomography (PET) with a specific SSTR5 radiotracer can be used to visualize and quantify receptor occupancy non-invasively in living subjects.[15][16]
-
Flow Cytometry: For targets on circulating or dissociated cells, flow cytometry can measure the binding of a fluorescently labeled competing antibody to determine the percentage of free versus occupied receptors.[14][17]
This is a generalized protocol for determining receptor occupancy in tissues.[12][18]
-
Compound Administration: Administer a range of doses of the SSTR5 antagonist to the animals. A vehicle group serves as the 0% occupancy control, and a group receiving a saturating dose of a known SSTR5 ligand can serve as the 100% occupancy control.
-
Tracer Administration: At the expected time of peak receptor engagement, a tracer (e.g., a radiolabeled SSTR5 ligand) is administered, typically intravenously.
-
Tissue Collection: After a defined interval to allow for tracer distribution, animals are euthanized, and the target tissues are rapidly excised and frozen.
-
Sample Processing: The tissue is sectioned using a cryostat.
-
Quantification: The amount of tracer in the tissue is quantified. For radiolabeled tracers, this can be done by liquid scintillation counting or autoradiography. For non-radioactive tracers, LC-MS/MS can be used.
-
Calculation of Occupancy: The percent occupancy is calculated by comparing the tracer signal in the drug-treated groups to the vehicle (0% occupancy) and saturating dose (100% occupancy) groups.[18]
Target Validation with Knockout (KO) Models
To definitively confirm that the observed in vivo effects of an antagonist are mediated through SSTR5, the compound should be tested in SSTR5 knockout (KO) mice. The absence of a pharmacodynamic effect in these animals provides strong evidence of on-target activity.[4][10] For instance, the glucose-lowering effect of an SSTR5 antagonist observed in wild-type mice should be ablated in SSTR5 KO mice.[4]
Visualizing Pathways and Workflows
S-ST-R-5 Signaling Pathway
SSTR5, like other somatostatin receptors, is a GPCR that primarily couples to inhibitory G proteins (Gαi/o).[3] Upon binding of the endogenous ligand somatostatin, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. An antagonist blocks this action, thereby disinhibiting the downstream pathways.
Caption: SSTR5 antagonist blocks inhibitory signaling.
Experimental Workflow for In Vivo Target Engagement Validation
The process of validating target engagement in vivo follows a logical progression from initial efficacy testing to direct confirmation of target binding.
Caption: Workflow for in vivo target engagement.
Conclusion
Validating the in vivo target engagement of an SSTR5 antagonist is a multifaceted process that requires a combination of pharmacodynamic, pharmacokinetic, and direct binding assessments. By employing robust methodologies such as pharmacodynamic biomarker analysis in relevant disease models, conducting rigorous receptor occupancy studies, and confirming on-target effects using knockout models, researchers can build a comprehensive data package to support the advancement of novel SSTR5-targeted therapeutics. The data and protocols presented in this guide offer a framework for designing and executing these critical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 3. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Publication of a clinical phase 1 study of SCO-240: SSTR5 antagonist is a novel strategy to treat growth hormone-related disorders | SCOHIA PHARMA, Inc. [scohia.com]
- 7. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 8. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and exploration of novel somatostatin receptor subtype 5 (SSTR5) antagonists for the treatment of cholesterol gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Comprehensive Guide to Receptor Occupancy Assays | KCAS Bio [kcasbio.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
- 16. In-Vivo Somatostatin-Receptor Expression in Small Cell Lung Cancer as a Prognostic Image Biomarker and Therapeutic Target | MDPI [mdpi.com]
- 17. Precision Medicine: The Function of Receptor Occupancy in Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 18. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Guide to SSTR5 Antagonist Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Somatostatin (B550006) Receptor Subtype 5 (SSTR5) antagonist selectivity against other SSTR subtypes, supported by experimental data and detailed methodologies.
The development of selective antagonists for SSTR5 is a promising avenue for therapeutic intervention in various diseases, including diabetes and endocrine disorders. Achieving high selectivity against other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR4) is critical to minimize off-target effects and enhance therapeutic efficacy. This guide offers a comprehensive analysis of the selectivity profiles of leading SSTR5 antagonists, presenting key binding affinity and functional activity data in a clear, comparative format. Detailed experimental protocols are provided to enable replication and further investigation.
SSTR5 Antagonist Selectivity Profiles
The following table summarizes the binding affinities (IC50 values) of representative SSTR5 antagonists against all five human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.
| Compound | hSSTR1 IC50 (nM) | hSSTR2 IC50 (nM) | hSSTR3 IC50 (nM) | hSSTR4 IC50 (nM) | hSSTR5 IC50 (nM) | Selectivity over hSSTR1 | Selectivity over hSSTR2 | Selectivity over hSSTR3 | Selectivity over hSSTR4 | Reference |
| Compound 10 | >10,000 | >10,000 | >10,000 | >10,000 | 1.2 | >8333-fold | >8333-fold | >8333-fold | >8333-fold | [1] |
| Compound-1 | >10,000 | >10,000 | >10,000 | >10,000 | 9.8 | >1020-fold | >1020-fold | >1020-fold | >1020-fold | [2] |
As the data illustrates, both "Compound 10" and "Compound-1" demonstrate exceptional selectivity for hSSTR5, with IC50 values in the low nanomolar range for the target receptor and greater than 10,000 nM for other SSTR subtypes. This high degree of selectivity is a crucial attribute for advancing these compounds in drug development pipelines.
Somatostatin Receptor Signaling Pathways
Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of somatostatin. Upon activation, they couple to pertussis toxin-sensitive Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. The following diagram illustrates the general signaling cascade.
Caption: General signaling pathway of somatostatin receptors (SSTRs).
Experimental Methodologies
The selectivity of SSTR5 antagonists is primarily determined through two key in vitro assays: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki or IC50).
Experimental Workflow:
References
A Comparative Guide to SSTR5 Antagonists and DPP-4 Inhibitors in Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two therapeutic approaches for managing type 2 diabetes: Somatostatin (B550006) Receptor 5 (SSTR5) antagonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While DPP-4 inhibitors are an established class of oral antidiabetic drugs, SSTR5 antagonists represent a novel therapeutic strategy with promising preclinical evidence. This document outlines their respective mechanisms of action, signaling pathways, and available efficacy data, supported by detailed experimental protocols.
Mechanism of Action and Signaling Pathways
SSTR5 Antagonists: A Novel Incretin-Based Approach
Somatostatin (SST) is a hormone that inhibits the secretion of various other hormones, including insulin (B600854) and glucagon-like peptide-1 (GLP-1). SSTR5 is a subtype of the somatostatin receptor found on pancreatic beta-cells and intestinal L-cells.
SSTR5 antagonists work by blocking the inhibitory effect of somatostatin on these cells. This leads to a dual mechanism for improving glucose control:
-
Enhanced GLP-1 Secretion: By antagonizing SSTR5 on intestinal L-cells, these agents promote the secretion of GLP-1, a key incretin (B1656795) hormone that stimulates glucose-dependent insulin release.
-
Direct Insulin Secretion: SSTR5 antagonists can also directly stimulate insulin secretion from pancreatic beta-cells by removing the inhibitory tone of somatostatin.
Recent preclinical studies have shown that SSTR5 antagonists can significantly lower glucose levels in animal models of type 2 diabetes.[1][2] Furthermore, a synergistic effect has been observed when an SSTR5 antagonist is co-administered with a DPP-4 inhibitor, leading to a more substantial increase in active GLP-1 levels and improved glucose tolerance.[1]
DPP-4 Inhibitors: Enhancing Endogenous Incretin Action
DPP-4 is an enzyme that rapidly degrades incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the circulating levels of active incretins.
The primary mechanism of action for DPP-4 inhibitors involves:
-
Prolonging Incretin Activity: By preventing the breakdown of GLP-1 and GIP, DPP-4 inhibitors enhance their glucose-lowering effects.
-
Glucose-Dependent Insulin Secretion: Increased GLP-1 levels stimulate the pancreas to release insulin in a glucose-dependent manner, meaning insulin is primarily released when blood sugar is high.
-
Glucagon Suppression: GLP-1 also suppresses the release of glucagon, a hormone that raises blood glucose levels.
DPP-4 inhibitors are an established class of oral medications for type 2 diabetes and have been shown to effectively lower HbA1c levels with a low risk of hypoglycemia.[3][4][5][6][7]
Experimental Protocols
In Vitro DPP-4 Enzyme Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the DPP-4 enzyme.
Principle: A fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), is cleaved by DPP-4 to release the fluorescent AMC molecule. The rate of fluorescence increase is proportional to the enzyme activity. An inhibitor will reduce the rate of this reaction.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (e.g., DPP-4 inhibitor) and solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and either the test compound or solvent (for control wells).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm for a set period (e.g., 30 minutes) at 37°C.[8][9]
-
The rate of the reaction is determined from the linear phase of the fluorescence curve.
-
The percentage of inhibition is calculated relative to the control wells.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo method to assess a compound's effect on glucose disposal.
Principle: After a period of fasting, a bolus of glucose is administered orally to the mice. Blood glucose levels are then measured at various time points to determine how quickly the glucose is cleared from the bloodstream. An effective antidiabetic agent will reduce the glucose excursion.
Materials:
-
Mice (e.g., C57BL/6J or a diabetic model like db/db mice)[10][11]
-
Glucose solution (e.g., 2 g/kg body weight)
-
Test compound (SSTR5 antagonist or DPP-4 inhibitor) and vehicle
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Fast the mice overnight (e.g., 6-16 hours) with free access to water.[10][12]
-
Record the baseline blood glucose level (t= -30 or -60 min) from a tail snip.
-
Administer the test compound or vehicle orally or via another appropriate route at a specified time before the glucose challenge (e.g., 30-60 minutes).
-
At t=0, administer the glucose solution via oral gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.[12][13][14]
-
Plot the blood glucose concentration over time to generate a glucose excursion curve.
-
The Area Under the Curve (AUC) for glucose is calculated to quantify the overall glucose exposure. A reduction in AUC indicates improved glucose tolerance.
Comparative Efficacy Data
Direct comparative clinical trials between SSTR5 antagonists and DPP-4 inhibitors are not yet available due to the early stage of development for SSTR5 antagonists. The following tables summarize the available preclinical data for an SSTR5 antagonist and representative clinical data for DPP-4 inhibitors.
Preclinical Efficacy of a Novel SSTR5 Antagonist
The data below is from a study on a novel azaspirodecanone SSTR5 antagonist (Compound 10) in mice.[1]
| Parameter | Vehicle | Compound 10 (3 mg/kg) | % Change vs. Vehicle |
| Oral Glucose Tolerance Test (OGTT) | |||
| Glucose Excursion (AUC) | Baseline | ↓ 94% | -94% |
| Hormone Levels (at 5 min post-glucose) | |||
| Total GLP-1 | Baseline | ↑ | Increased |
| Active GLP-1 | Baseline | ↑ | Increased |
| Plasma Insulin | Baseline | ↑ | Increased |
Data from a study in lean C57/B6N mice.[1]
A separate study with another SSTR5 antagonist (compound-1) in a diabetic mouse model (KK-Ay mice) showed a dose-dependent reduction in the increase of glycosylated hemoglobin (GHb) over a two-week period.[2]
Clinical Efficacy of DPP-4 Inhibitors
The following table summarizes the typical range of HbA1c reduction observed in clinical trials with various DPP-4 inhibitors as monotherapy.
| DPP-4 Inhibitor | Mean Baseline HbA1c (%) | Mean Reduction in HbA1c (%) | Study Duration (weeks) |
| Sitagliptin | ~8.0 | 0.6 - 0.85 | 18 - 24 |
| Vildagliptin | Not Specified | ~0.74 (meta-analysis) | ≥ 12 |
| Saxagliptin | Not Specified | ~0.5 (meta-analysis) | ≥ 12 |
| Linagliptin (B1675411) | ~7.0 | 0.28 - 0.37 | 4 |
| Alogliptin | Not Specified | ~0.6 (meta-analysis) | ≥ 12 |
Data compiled from multiple clinical trials.[3][4][6][7] As monotherapy, DPP-4 inhibitors typically reduce HbA1c by about 0.6-0.8%.[5] When added to other oral antidiabetic agents, the reduction in HbA1c can be greater.[7]
Conclusion
DPP-4 inhibitors are a well-established and effective class of oral antidiabetic drugs with a favorable safety profile, particularly regarding the low risk of hypoglycemia. They offer modest but consistent reductions in HbA1c.
SSTR5 antagonists represent a promising novel therapeutic strategy with a unique dual mechanism of action that includes both enhancing GLP-1 secretion and directly stimulating insulin release. Preclinical data demonstrates their potential for significant glucose-lowering effects. Of particular interest is the observed synergistic effect with DPP-4 inhibitors, suggesting a potential future combination therapy that could offer superior glycemic control.
Further clinical development and head-to-head comparative studies will be necessary to fully elucidate the therapeutic potential of SSTR5 antagonists relative to DPP-4 inhibitors and other existing diabetes therapies. Researchers and drug development professionals should closely monitor the progress of SSTR5 antagonists through clinical trials as they may offer a valuable new tool in the management of type 2 diabetes. The first-in-human phase 1 study of an oral SSTR5 antagonist, SCO-240, has been completed, demonstrating its safety and tolerability.[15][16]
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase-4 inhibitors and HbA1c target of <7% in type 2 diabetes: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. Safety and Efficacy of DPP4 Inhibitor and Basal Insulin in Type 2 Diabetes: An Updated Review and Challenging Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oral DPP-4 inhibitor linagliptin significantly lowers HbA1c after 4 weeks of treatment in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. 2.3. Oral Glucose Tolerance Test in db/db Mice [bio-protocol.org]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Publication of a clinical phase 1 study of SCO-240: SSTR5 antagonist is a novel strategy to treat growth hormone-related disorders | SCOHIA PHARMA, Inc. [scohia.com]
- 16. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SSTR5 Antagonists and GLP-1 Receptor Agonists in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Somatostatin (B550006) Receptor Type 5 (SSTR5) antagonists and Glucagon-Like Peptide-1 (GLP-1) receptor agonists, two classes of drugs with significant implications for metabolic disease research. While GLP-1 receptor agonists are an established therapeutic class for type 2 diabetes and obesity, SSTR5 antagonists represent a novel, preclinical approach to modulating the incretin (B1656795) system. This document outlines their respective mechanisms of action, presents available preclinical and clinical data, details relevant experimental protocols, and visualizes key pathways to inform further research and development.
Introduction and Current Landscape
GLP-1 Receptor Agonists: An Established Therapeutic Principle
Glucagon-like peptide-1 (GLP-1) is an incretin hormone released from the gut in response to nutrient intake. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) secretion, slowing gastric emptying, and promoting satiety.[1] GLP-1 receptor agonists are a well-established class of drugs that mimic the action of endogenous GLP-1, leading to significant improvements in glycemic control and body weight.[2] Numerous GLP-1 receptor agonists are clinically approved and widely used for the treatment of type 2 diabetes and obesity.[2]
SSTR5 Antagonists: A Novel Investigational Approach
Somatostatin is a hormone that inhibits the secretion of various other hormones, including insulin and GLP-1.[3] It exerts its effects through five different receptor subtypes (SSTR1-5). SSTR5 is prominently expressed on pancreatic beta-cells and intestinal L-cells, the primary source of GLP-1.[3] By blocking the inhibitory effect of somatostatin at the SSTR5 receptor, SSTR5 antagonists are hypothesized to increase the secretion of endogenous GLP-1 and insulin, thereby improving glucose metabolism.[1][3] This drug class is currently in the preclinical and early clinical stages of development.[4][5]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of SSTR5 antagonists and GLP-1 receptor agonists are centered on their interaction with G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.
SSTR5 Antagonist Signaling Pathway
SSTR5 is coupled to inhibitory G-proteins (Gαi/o). Antagonism of SSTR5 blocks the binding of endogenous somatostatin, thereby preventing the inhibition of adenylyl cyclase. This leads to an increase in intracellular cAMP levels in target cells, such as intestinal L-cells and pancreatic beta-cells, promoting hormone secretion.
GLP-1 Receptor Agonist Signaling Pathway
The GLP-1 receptor is coupled to a stimulatory G-protein (Gαs). Binding of a GLP-1 receptor agonist activates adenylyl cyclase, leading to a significant increase in intracellular cAMP. This rise in cAMP triggers a cascade of downstream events, including the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which ultimately enhances glucose-stimulated insulin secretion.
Comparative Efficacy and Safety Data
Direct comparative clinical trials between SSTR5 antagonists and GLP-1 receptor agonists are not available due to the early stage of SSTR5 antagonist development. The following tables summarize available data from preclinical studies for SSTR5 antagonists and from clinical trials for GLP-1 receptor agonists.
Table 1: Glycemic Control
| Parameter | SSTR5 Antagonists (Preclinical Data) | GLP-1 Receptor Agonists (Clinical Data) |
| Primary Effect | Lowers glucose excursion during an oral glucose tolerance test (OGTT) in mice.[3] | Reduces HbA1c by approximately 1.0-2.0% in patients with type 2 diabetes.[6] |
| Mechanism | Increases endogenous GLP-1 and insulin secretion.[3] | Direct activation of GLP-1 receptors. |
| Supporting Data | A novel SSTR5 antagonist lowered glucose excursion by 94% in an OGTT in mice at a 3 mg/kg oral dose.[3] | A meta-analysis of clinical trials showed significant reductions in HbA1c across all approved GLP-1 RAs.[6] |
| Hypoglycemia Risk | Expected to be low due to glucose-dependent action.[3] | Low risk of hypoglycemia when used as monotherapy.[2] |
Table 2: Body Weight
| Parameter | SSTR5 Antagonists (Preclinical Data) | GLP-1 Receptor Agonists (Clinical Data) |
| Primary Effect | Data on long-term body weight effects are limited. | Significant and sustained weight loss in patients with or without type 2 diabetes.[7] |
| Mechanism | Potential for indirect effects on satiety via increased GLP-1. | Central effects on appetite and slowing of gastric emptying. |
| Supporting Data | Preclinical studies have primarily focused on acute glycemic control.[1][3] | A meta-analysis showed weight reductions of 7.03 kg for mono-agonists and 11.07 kg for dual-agonists at 52 weeks.[7] |
Table 3: Safety and Tolerability
| Parameter | SSTR5 Antagonists (Preclinical & Early Clinical Data) | GLP-1 Receptor Agonists (Clinical Data) |
| Observed Side Effects | In a Phase 1 study, the SSTR5 antagonist SCO-240 was found to be safe and well-tolerated at all tested doses.[4] | Primarily gastrointestinal, including nausea, vomiting, and diarrhea, which are typically transient.[8] |
| Cardiovascular Effects | Unknown. | Many have demonstrated cardiovascular benefits, including a reduction in major adverse cardiovascular events.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for assessing the effects of SSTR5 antagonists and GLP-1 receptor agonists in preclinical models.
Experimental Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice to Evaluate SSTR5 Antagonist Efficacy
This protocol is based on methodologies described in preclinical studies of novel SSTR5 antagonists.[1][3]
-
Animal Model: Male C57BL/6 mice, 8-12 weeks of age.
-
Acclimation: House animals in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast mice overnight for 12-16 hours with free access to water.
-
Dosing: Administer the SSTR5 antagonist or vehicle control orally via gavage.
-
Waiting Period: Allow for drug absorption for a specified period, typically 60 minutes.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Glucose Challenge: Administer a 2-3 g/kg body weight glucose solution orally.
-
Blood Sampling: Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Analysis: Measure blood glucose concentrations at each time point. Plasma can be separated for subsequent analysis of GLP-1 and insulin levels using ELISA kits.
-
Data Interpretation: Calculate the area under the curve (AUC) for glucose to determine the effect of the SSTR5 antagonist on glucose tolerance.
Experimental Protocol 2: Assessment of Body Weight and Food Intake in a Diet-Induced Obesity (DIO) Mouse Model with GLP-1 Receptor Agonist Treatment
This protocol is representative of studies evaluating the effects of GLP-1 receptor agonists on weight management.[9]
-
Animal Model: Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Group Allocation: Randomize DIO mice into treatment (GLP-1 receptor agonist) and control (vehicle) groups.
-
Treatment Administration: Administer the GLP-1 receptor agonist or vehicle subcutaneously once daily for a period of 4-6 weeks.
-
Monitoring:
-
Body Weight: Measure body weight daily or every other day.
-
Food Intake: Measure daily food consumption.
-
Body Composition: At the end of the study, body composition (fat mass and lean mass) can be assessed using techniques like DEXA or NMR.
-
-
Data Analysis: Compare the changes in body weight, cumulative food intake, and body composition between the treatment and control groups.
Conclusion and Future Directions
GLP-1 receptor agonists are a cornerstone in the management of type 2 diabetes and obesity, with a well-documented profile of efficacy and safety from extensive clinical trials.[2] SSTR5 antagonists, while still in the early phases of research, present a compelling alternative mechanism for enhancing endogenous GLP-1 secretion.[3] Preclinical data suggest that SSTR5 antagonism can improve glycemic control, and this effect appears to be mediated, at least in part, by the gut and GLP-1.[1]
Future research should focus on:
-
Head-to-Head Preclinical Studies: Directly comparing the effects of SSTR5 antagonists and GLP-1 receptor agonists on glycemic control, body weight, and food intake in various animal models of metabolic disease.
-
Long-Term Efficacy and Safety of SSTR5 Antagonists: Investigating the chronic effects of SSTR5 antagonism on metabolic parameters and potential off-target effects.
-
Clinical Translation: Advancing promising SSTR5 antagonist candidates into clinical trials to evaluate their efficacy and safety in humans with type 2 diabetes and obesity.
The development of SSTR5 antagonists could offer a new therapeutic strategy for metabolic diseases, potentially as a monotherapy or in combination with existing treatments like DPP-4 inhibitors.[3] Continued investigation into this novel mechanism is warranted to determine its full therapeutic potential.
References
- 1. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Publication of a clinical phase 1 study of SCO-240: SSTR5 antagonist is a novel strategy to treat growth hormone-related disorders | SCOHIA PHARMA, Inc. [scohia.com]
- 6. news-medical.net [news-medical.net]
- 7. Comparative efficacy and safety of GLP-1 receptor agonists for weight reduction: A model-based meta-analysis of placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Safety of GLP-1/GIP Co-Agonists Versus GLP-1 Receptor Agonists for Weight Loss in Patients with Obesity or Overweight: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
SSTR5 Antagonists: A Comparative Analysis in SSTR5 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Somatostatin (B550006) Receptor 5 (SSTR5) antagonists, with a particular focus on studies utilizing SSTR5 knockout (KO) mouse models to validate the target and elucidate the mechanism of action. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective overview for researchers in metabolic diseases and drug discovery.
Introduction to SSTR5 Antagonism
Somatostatin is a key regulator of endocrine and exocrine secretion, acting through five distinct G-protein coupled receptor subtypes (SSTR1-5).[1][2][3] SSTR5 is prominently expressed in pancreatic β-cells and intestinal L-cells, where it plays an inhibitory role in the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1), respectively.[4][5][6] Consequently, antagonism of SSTR5 has emerged as a promising therapeutic strategy for type 2 diabetes. SSTR5 antagonists are expected to enhance glucose-dependent insulin secretion and increase GLP-1 release, thereby improving glycemic control.[4] Studies in SSTR5 knockout mice have been instrumental in validating these hypotheses, as these animals exhibit enhanced insulin sensitivity and increased glucose-dependent insulin secretion.[4][5][6][7]
Comparative Efficacy of SSTR5 Antagonists
Several small molecule SSTR5 antagonists have been evaluated in preclinical mouse models. The following tables summarize the quantitative data on the efficacy of these compounds. A key finding across multiple studies is that the glucose-lowering effects of these antagonists are completely abolished in SSTR5 KO mice, confirming their on-target activity.[4]
| Compound | Animal Model | Dose | Key Efficacy Endpoints | Outcome | Citation |
| Compound 10 | High-Fat Diet (HFD) Mice | 3 mg/kg (oral) | Glucose Excursion (OGTT) | 94% reduction | [4] |
| HFD Mice | 0.03 - 3 mg/kg (oral) | Glucose AUC (OGTT) | 23% to 84% dose-dependent reduction | [4] | |
| Lean C57/B6N Mice | 10 mg/kg (oral) | Total GLP-1 | Increased | [4] | |
| Lean C57/B6N Mice | 10 mg/kg (oral) | Active GLP-1 | Increased | [4] | |
| Lean C57/B6N Mice | 3 mg/kg & 30 mg/kg (oral) | Basal Glucose | No significant decrease (no hypoglycemia risk) | [4] | |
| Compound 1 | Lean C57/B6N Mice | 10 mg/kg (oral) | Plasma Glucose (OGTT) | 87% lowering | [4] |
| Compound 2 | Lean C57/B6N Mice | 30 mg/kg (oral) | Plasma Glucose Excursion (OGTT) | 56% lowering | [4] |
| Compound-1 | KK-A /Ta Jcl Mice (Type 2 Diabetes model) | Two-week oral administration | Glycosylated Hemoglobin (GHb), Plasma Glucose, Plasma Insulin, HOMA-IR | Dose-dependently and significantly reduced | [5][6] |
| KK-A /Ta Jcl Mice | - | Glucose Infusion Rate (Hyperinsulinemic-euglycemic clamp) | Significantly increased | [5][6] | |
| KK-A /Ta Jcl Mice | - | Hepatic Glucose Production | Decreased | [5][6] | |
| SSTR5 antagonist (generic) | Perfused Mouse Small Intestine | - | Glucose-induced GLP-1 secretion | Stimulated to a larger degree than an SSTR2 antagonist | [8][9][10] |
| Diet-induced Obese Mice | Oral administration | Blood Glucose | Lowered | [8][9][10] |
Validation in SSTR5 Knockout Models
The use of SSTR5 knockout mice has been pivotal in confirming that the observed effects of SSTR5 antagonists are indeed mediated through the intended target.
| Finding in SSTR5 KO Mice | Implication | Citation |
| The efficacy of the SSTR5 antagonist Compound 10 in an Oral Glucose Tolerance Test (OGTT) was entirely ablated. | Confirms that the glucose-lowering effect of the antagonist is dependent on the presence of SSTR5. | [4] |
| SSTR5 KO mice exhibited decreased blood glucose and plasma insulin levels, and increased leptin and glucagon (B607659) concentrations compared to wild-type mice. | Highlights the role of SSTR5 in glucose homeostasis. | [4] |
| SSTR5 KO mice displayed decreased susceptibility to high-fat diet-induced insulin resistance. | Suggests that blocking SSTR5 signaling can protect against insulin resistance. | [4] |
| Glucose-stimulated insulin secretion was significantly enhanced in 12-month-old SSTR5-/- mice compared with wild-type controls. | Demonstrates the inhibitory role of SSTR5 on insulin secretion. | [7] |
| The somatostatin analog octreotide (B344500) had no effect on insulin secretion in SSTR5-/- mice, while it suppressed insulin secretion in wild-type controls. | Further confirms that SSTR5 mediates the inhibitory effect of somatostatin on insulin secretion. | [7] |
| Mice lacking the SSTR5 receptor showed increased glucose-induced GLP-1 secretion. | Validates the role of SSTR5 in regulating GLP-1 secretion from the gut. | [8][9][10] |
| The glycemic improvements of SSTR5 antagonists were absent in mice with impaired GLP-1 receptor signaling. | Indicates that the beneficial effects on glucose tolerance are primarily mediated through the intestinal GLP-1 system. | [8][9] |
| High-fat diet-fed SSTR5 KO mice exhibited significantly lower homeostasis model assessment of insulin resistance (HOMA-IR) than HFD-fed wild-type mice. | Reinforces the link between SSTR5 signaling and insulin resistance. | [5][6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: SSTR5 Signaling Pathway leading to inhibition of hormone secretion.
Caption: Typical Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of SSTR5 antagonists.
Oral Glucose Tolerance Test (OGTT)
-
Animal Models: Male C57BL/6 mice, high-fat diet-induced obese mice, or SSTR5 knockout mice and their wild-type littermates are commonly used.
-
Acclimatization: Animals are acclimated for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein (t=0).
-
Compound Administration: The SSTR5 antagonist or vehicle (e.g., 1% HEC, 0.25% Tween 80, 0.05% Antifoam) is administered via oral gavage.
-
Glucose Challenge: After a set time post-dose (e.g., 60 minutes), an oral gavage of glucose solution (e.g., 2 g/kg body weight) is administered.
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma can be separated for subsequent analysis of insulin and GLP-1 levels by ELISA or other immunoassays.
-
Data Interpretation: The area under the curve (AUC) for glucose is calculated to assess the overall effect on glucose tolerance.
Isolated Perfused Pancreas
-
Animal Models: SSTR5 knockout mice and wild-type littermate controls are used.
-
Surgical Preparation: The pancreas is surgically isolated with its arterial supply and venous drainage intact.
-
Perfusion: The pancreas is placed in a perfusion chamber and perfused with a Krebs-Ringer bicarbonate buffer containing glucose at various concentrations (e.g., basal and stimulatory levels).
-
Compound Administration: SSTR5 antagonists, agonists (like octreotide), or vehicle are added to the perfusion buffer.
-
Effluent Collection: The venous effluent is collected at regular intervals.
-
Hormone Measurement: The concentration of insulin in the collected fractions is measured by radioimmunoassay or ELISA.
-
Data Analysis: The insulin secretion profile in response to glucose stimulation and pharmacological agents is analyzed to determine the role of SSTR5.
Conclusion
The collective evidence from studies utilizing SSTR5 knockout mouse models strongly supports the role of SSTR5 as a key negative regulator of insulin and GLP-1 secretion. Potent and selective SSTR5 antagonists have demonstrated significant efficacy in improving glucose homeostasis in various mouse models of metabolic disease. The ablation of these effects in SSTR5 knockout mice provides unequivocal evidence of their on-target mechanism of action. These findings underscore the therapeutic potential of SSTR5 antagonism for the treatment of type 2 diabetes and highlight the importance of knockout models in drug validation and development.
References
- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 2. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pancreatic somatostatin inhibits insulin secretion via SSTR-5 in the isolated perfused mouse pancreas model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 9. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Safety and Tolerability of SSTR5 Antagonists
For researchers and drug development professionals, understanding the long-term safety and tolerability of a novel therapeutic class is paramount. This guide provides a comprehensive comparison of Somatostatin (B550006) Receptor 5 (SSTR5) antagonists, an emerging class of drugs, with established alternatives, primarily Somatostatin Analogs (SSAs). Due to the early stage of clinical development for SSTR5 antagonists, long-term human safety data is not yet available. Therefore, this guide synthesizes findings from early-phase clinical trials and preclinical studies for SSTR5 antagonists and contrasts them with the extensive long-term safety data available for SSAs.
Overview of SSTR5 Antagonists: A Novel Mechanism of Action
SSTR5 antagonists represent a new therapeutic strategy by selectively blocking the inhibitory effects of somatostatin at the SSTR5 receptor subtype. This mechanism is being explored for various indications, including growth hormone-related disorders.[1][2] The most clinically advanced SSTR5 antagonist is SCO-240, an orally available, once-daily medication currently in Phase 1 clinical trials.[2]
Early-Phase Clinical Safety and Tolerability of SCO-240
A Phase 1 single-ascending-dose study of SCO-240 in healthy individuals found it to be safe and well-tolerated at all tested doses, ranging from 1 to 160 mg per day.[3] A subsequent multiple-dose Phase 1 trial has been initiated to further evaluate its safety, tolerability, pharmacokinetics, and pharmacological effects.[2]
Key findings from the single-dose study include:
-
No Serious Adverse Events: All treatment-emergent adverse events were mild in intensity.[4]
-
Robust Growth Hormone Stimulation: A significant and dose-dependent increase in growth hormone (GH) secretion was observed without altering the levels of other pituitary hormones.[3]
-
No Significant Effects on Insulin (B600854) or GLP-1: The study did not detect any increase in the levels of insulin or glucagon-like peptide-1 (GLP-1).[5]
-
No Effect on Gallbladder Contraction: No changes in gallbladder contraction were observed.[5]
Preclinical Safety Considerations
Preclinical studies on various SSTR5 antagonists have been conducted, primarily in the context of developing treatments for type 2 diabetes. These studies have highlighted potential areas for long-term safety monitoring:
-
hERG Inhibition: Some preclinical SSTR5 antagonist candidates have shown inhibition of the human Ether-a-go-go-related gene (hERG) potassium channel, which can be associated with cardiac arrhythmias.[6] However, optimization studies have aimed to mitigate this off-target activity.[6]
-
Metabolic Effects: Preclinical studies in animal models of diabetes have shown that SSTR5 antagonists can improve glucose tolerance and enhance insulin sensitivity.[7] While these effects are therapeutically desirable for diabetes, their long-term consequences in other patient populations would require careful monitoring.
Established Alternatives: Somatostatin Analogs (SSAs)
The primary alternatives to SSTR5 antagonists in relevant therapeutic areas are SSAs, such as octreotide (B344500), lanreotide (B11836), and pasireotide (B1678482). These drugs are SSTR agonists, meaning they mimic the action of somatostatin. They have been in clinical use for many years, and their long-term safety and tolerability profiles are well-established.[8]
Common long-term adverse events associated with SSAs include:
-
Gastrointestinal Disturbances: Diarrhea, abdominal pain, nausea, and vomiting are common, particularly at the beginning of treatment.[8]
-
Biliary Abnormalities: Long-term use of SSAs can lead to the formation of biliary sludge and gallstones (cholelithiasis).[8]
-
Hyperglycemia: SSAs can affect glucose metabolism, with pasireotide, in particular, being associated with a higher incidence of hyperglycemia.[9]
Comparative Safety and Tolerability Data
The following table summarizes the available quantitative data on the adverse events associated with the SSTR5 antagonist SCO-240 (from a short-term study) and the long-acting SSAs octreotide and lanreotide (from long-term use). It is important to note that this is not a direct head-to-head comparison due to the differences in study duration and patient populations.
| Adverse Event Category | SSTR5 Antagonist (SCO-240) (Short-Term, Healthy Volunteers) | Somatostatin Analogs (Octreotide/Lanreotide) (Long-Term, Patients) |
| Gastrointestinal | Mild and infrequent | Diarrhea, abdominal pain, nausea (common, especially initially)[8] |
| Biliary | No effect on gallbladder contraction observed[5] | Cholelithiasis (gallstones) and biliary sludge are known risks[8] |
| Metabolic | No significant change in insulin or GLP-1 levels[5] | Hyperglycemia can occur; pasireotide has a higher risk[9] |
| Cardiac | Preclinical candidates screened for hERG inhibition[6] | Generally well-tolerated from a cardiac perspective |
| Endocrine | Robust stimulation of Growth Hormone[3] | Inhibition of various hormones, including GH and insulin[10] |
Experimental Methodologies
The assessment of long-term safety and tolerability for new drugs like SSTR5 antagonists follows a rigorous, multi-stage process guided by regulatory agencies such as the FDA.
Nonclinical Toxicology Studies
Before human trials, extensive nonclinical safety studies are conducted in animal models. A typical chronic toxicity study involves:
-
Duration: Repeated dosing for a prolonged period, often 6 to 9 months in rodents and non-rodents.[11]
-
Dose Levels: Multiple dose levels are tested, including a no-observed-adverse-effect level (NOAEL) and doses that produce overt toxicity.[11]
-
Parameters Monitored: Comprehensive monitoring includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs and tissues.[12]
Clinical Trial Safety Assessment
Phase 1 Studies: The initial evaluation in humans focuses on safety and tolerability. As exemplified by the SCO-240 trial, these studies involve:
-
Design: Randomized, double-blind, placebo-controlled, with single ascending and multiple ascending dose cohorts.[2]
-
Population: Typically conducted in healthy volunteers.[4]
-
Safety Monitoring: Intensive monitoring of adverse events, vital signs, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry, urinalysis).[5]
Long-Term Extension Studies and Post-Marketing Surveillance: For drugs that proceed to later-stage trials and marketing approval, long-term safety is continuously monitored through:
-
Open-Label Extension Studies: Patients who complete pivotal trials may be enrolled in long-term extension studies to gather safety data over several years.
-
Post-Marketing Surveillance: Spontaneous reporting of adverse events from healthcare professionals and patients once the drug is on the market.
Visualizing the Mechanisms and Processes
To better understand the underlying biology and the drug development workflow, the following diagrams are provided.
Conclusion
SSTR5 antagonists are a promising new class of drugs with a distinct mechanism of action compared to existing somatostatin analogs. Early clinical data for the SSTR5 antagonist SCO-240 suggests a favorable short-term safety and tolerability profile, with the primary pharmacodynamic effect being a robust stimulation of growth hormone. This profile is notably different from that of SSAs, which are associated with well-characterized long-term risks such as gastrointestinal disturbances, cholelithiasis, and hyperglycemia.
However, it is crucial to emphasize that long-term safety data for SSTR5 antagonists in humans are not yet available. The potential for off-target effects and the consequences of sustained SSTR5 blockade over long periods remain to be elucidated through ongoing and future clinical trials. As more data becomes available from longer-term studies, a more direct and comprehensive comparison with SSAs will be possible, further clarifying the therapeutic potential and safety of this novel drug class.
References
- 1. SCO-240 by Scohia Pharma for Growth Hormone Deficiency: Likelihood of Approval [pharmaceutical-technology.com]
- 2. SCOHIA initites a Phase 1 Multiple-Dose Clinical Trial for SCO-240 | SCOHIA PHARMA, Inc. [scohia.com]
- 3. Publication of a clinical phase 1 study of SCO-240: SSTR5 antagonist is a novel strategy to treat growth hormone-related disorders | SCOHIA PHARMA, Inc. [scohia.com]
- 4. scohia.com [scohia.com]
- 5. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and tolerability of pasireotide long-acting release in acromegaly—results from the acromegaly, open-label, multicenter, safety monitoring program for treating patients who have a need to receive medical therapy (ACCESS) study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Toxicology | MuriGenics [murigenics.com]
Navigating Receptor Selectivity: A Comparative Analysis of SSTR5 Antagonist 2 TFA
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a selective antagonist is paramount. This guide provides a detailed comparison of the binding affinity of SSTR5 antagonist 2 TFA with other somatostatin (B550006) receptor (SSTR) subtypes and alternative SSTR5 antagonists, supported by experimental data and protocols.
This compound, a potent and orally active selective antagonist of the somatostatin receptor subtype 5 (SSTR5), has emerged as a promising therapeutic candidate, particularly in the context of type 2 diabetes.[1] Its mechanism of action involves blocking the inhibitory effects of somatostatin on insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[2] However, a comprehensive evaluation of its selectivity is crucial to predict potential off-target effects and ensure a favorable therapeutic window. This guide delves into the cross-reactivity of this compound, comparing it with other SSTR5 antagonists.
Comparative Binding Affinity Profile
The selectivity of this compound, also referred to as compound 10 in seminal studies, has been rigorously evaluated against other human somatostatin receptor subtypes. The data, summarized in the table below, clearly demonstrates its high selectivity for SSTR5.
| Compound | SSTR1 (IC50) | SSTR2 (IC50) | SSTR3 (IC50) | SSTR4 (IC50) | SSTR5 (IC50) |
| This compound (Compound 10) | >10 µM | >10 µM | >10 µM | >10 µM | 1.2 nM |
| Compound 25a | Low Affinity¹ | Low Affinity¹ | Low Affinity¹ | Low Affinity¹ | 9.6 nM (human) |
| L-362,855 | - | - | - | - | High Affinity² |
¹At a concentration of 10 µM, Compound 25a showed low inhibition rates of 11%, 8%, 14%, and 10% for SSTR1, SSTR2, SSTR3, and SSTR4, respectively.[3] ²L-362,855 is described as having high affinity for the cloned SSTR5, acting as an antagonist/partial agonist.[1]
As the data illustrates, this compound exhibits a remarkable selectivity of over 8,000-fold for SSTR5 compared to the other somatostatin receptor subtypes. This high degree of selectivity is a critical attribute, minimizing the potential for off-target effects that could arise from interactions with SSTR1, SSTR2, SSTR3, or SSTR4, which are involved in a variety of other physiological processes.
In comparison, Compound 25a also demonstrates good selectivity for SSTR5, though quantitative IC50 values for other subtypes are not as extensively reported.[3] L-362,855 is another SSTR5-selective antagonist, although its cross-reactivity profile is less clearly defined in the available literature.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of evaluating receptor cross-reactivity, the following diagrams are provided.
Caption: SSTR5 Signaling Pathway and Antagonist Action.
The diagram above illustrates the canonical signaling pathway of the SSTR5 receptor. Upon binding of its endogenous ligand, somatostatin, SSTR5 activates an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, ultimately suppressing the secretion of insulin and GLP-1. This compound competitively blocks the binding of somatostatin to SSTR5, thereby preventing this inhibitory cascade and promoting insulin and GLP-1 release.
Caption: Experimental Workflow for Receptor Cross-Reactivity Assessment.
The workflow for assessing receptor cross-reactivity typically involves a radioligand binding assay. This process begins with the preparation of cell membranes from cell lines engineered to express individual somatostatin receptor subtypes. These membranes are then incubated with a radiolabeled ligand that binds to the receptors. The test compound, in this case, this compound, is added at varying concentrations to compete with the radioligand for binding. By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of the antagonist for each receptor subtype can be determined, thus revealing its selectivity profile.
Experimental Protocols
The determination of the binding affinity and functional activity of this compound and its comparators relies on standardized in vitro assays.
Radioligand Binding Assay for SSTR Subtypes
This assay is performed to determine the binding affinity (IC50) of the antagonist for each SSTR subtype.
-
Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5) are used. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Radioligand: [125I]-labeled somatostatin-28 ([125I]-SST-28) is commonly used as the radioligand.
-
Assay Procedure:
-
Cell membranes are incubated in a buffer solution containing the radioligand at a fixed concentration.
-
Increasing concentrations of the test compound (this compound or alternatives) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to generate competition binding curves and calculate the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand.
Functional cAMP Antagonist Assay
This assay measures the functional ability of the antagonist to block the SSTR5-mediated inhibition of cAMP production.
-
Cell Line: CHO-K1 cells stably expressing the human SSTR5 receptor are used.
-
Assay Procedure:
-
Cells are pre-incubated with the test antagonist at various concentrations.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
Somatostatin-28 is then added to activate the SSTR5 receptors and inhibit forskolin-stimulated cAMP production.
-
The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF-based assay).
-
-
Data Analysis: The ability of the antagonist to reverse the somatostatin-28-induced inhibition of cAMP production is quantified, and the IC50 value for antagonist activity is determined. For this compound, the reported functional IC50 is 1.1 nM.
Conclusion
The experimental data unequivocally demonstrates that this compound is a highly selective inhibitor of the SSTR5 receptor. Its minimal cross-reactivity with other somatostatin receptor subtypes is a significant advantage, suggesting a lower likelihood of off-target effects compared to less selective compounds. This high selectivity, combined with its potent antagonist activity, underscores its potential as a valuable research tool and a promising therapeutic agent. For researchers in drug development, the detailed protocols provided herein offer a framework for the rigorous evaluation of the selectivity of novel SSTR5 antagonists.
References
- 1. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A New Frontier in Diabetes Treatment: Comparing SSTR5 Antagonists and SGLT2 Inhibitors
A definitive head-to-head comparison between Somatostatin (B550006) Receptor 5 (SSTR5) antagonists and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors in clinical trials remains to be conducted. However, an analysis of their distinct mechanisms of action and data from separate clinical studies provides valuable insights for researchers and drug development professionals. This guide synthesizes the current understanding of these two promising classes of drugs for the management of type 2 diabetes.
At a Glance: SSTR5 Antagonists vs. SGLT2 Inhibitors
| Feature | SSTR5 Antagonists | SGLT2 Inhibitors |
| Primary Mechanism | Enhances glucose-dependent insulin (B600854) and GLP-1 secretion.[1][2][3] | Blocks glucose reabsorption in the kidneys, leading to urinary glucose excretion.[4][5][6][7] |
| Key Signaling Pathway | Blocks the inhibitory effect of somatostatin on pancreatic β-cells and intestinal L-cells.[1][2][3] | Inhibition of the SGLT2 protein in the proximal convoluted tubules of the kidneys.[4][6][8] |
| Insulin Dependence | Insulin-dependent mechanism (enhances insulin secretion).[1] | Insulin-independent mechanism.[5][7] |
| Reported Efficacy | Preclinical studies show significant lowering of glucose excursions in rodent models.[1] A Phase 1 clinical trial of SCO-240 was safe and well-tolerated.[9][10] | Established efficacy in lowering HbA1c, body weight, and blood pressure in numerous clinical trials.[11][12][13] |
| Cardiovascular & Renal Benefits | Not yet established in clinical trials. | Proven cardiovascular and renal protective benefits in large-scale clinical trials.[11][14][15] |
| Known Side Effects | Phase 1 data for SCO-240 showed it was safe and well-tolerated.[9][10] | Genital and urinary tract infections, diabetic ketoacidosis (rare).[13][16] |
Delving into the Mechanisms: Two Distinct Approaches to Glucose Control
The fundamental difference between SSTR5 antagonists and SGLT2 inhibitors lies in their mode of action.
SSTR5 Antagonists: Unleashing the Body's Own Insulin and Incretins
Somatostatin, a peptide hormone, acts as a natural brake on the secretion of various other hormones, including insulin and glucagon-like peptide-1 (GLP-1).[3] It exerts this inhibitory effect by binding to somatostatin receptors (SSTRs), of which there are five subtypes (SSTR1-5).[17][18] SSTR5 is prominently found on pancreatic beta-cells and intestinal L-cells.[1][19]
By blocking SSTR5, these antagonists prevent somatostatin from inhibiting insulin and GLP-1 secretion.[1][2] This leads to a glucose-dependent increase in both insulin and GLP-1, which in turn helps to lower blood glucose levels.[1] Preclinical studies have shown that this mechanism is glucose-responsive, suggesting a lower risk of hypoglycemia.[1]
Caption: Signaling pathway of SSTR5 antagonists.
SGLT2 Inhibitors: A Renal Route to Glucose Excretion
In contrast, SGLT2 inhibitors work directly on the kidneys.[4][6] The SGLT2 protein is responsible for reabsorbing the majority of glucose that is filtered by the kidneys back into the bloodstream.[4] By inhibiting this cotransporter, SGLT2 inhibitors prevent this reabsorption, causing excess glucose to be excreted in the urine.[5][16] This mechanism is independent of insulin secretion or sensitivity.[5][7]
This mode of action not only lowers blood glucose levels but also contributes to a reduction in body weight and blood pressure.[12][20] Furthermore, large-scale cardiovascular outcome trials have demonstrated significant benefits of SGLT2 inhibitors in reducing the risk of major adverse cardiovascular events and slowing the progression of renal disease.[11][14][15]
Caption: Mechanism of action of SGLT2 inhibitors.
Experimental Protocols: A Look at the Preclinical and Clinical Evidence
SSTR5 Antagonists: Early Stage Investigations
The available data for SSTR5 antagonists is primarily from preclinical studies and an early-phase clinical trial.
-
Oral Glucose Tolerance Test (OGTT) in Mice: A key preclinical experiment involves administering an oral glucose challenge to rodent models of diabetes.[1] The SSTR5 antagonist or a vehicle is given prior to the glucose load. Blood glucose levels are then measured at various time points to determine the extent of glucose excursion. In one study, the SSTR5 antagonist, compound 10, demonstrated a dose-dependent reduction in glucose excursions in a diabetic mouse model.[1]
-
Phase 1 Single Ascending Dose Study: The first-in-human study of the SSTR5 antagonist SCO-240 was a randomized, double-blind, placebo-controlled trial in healthy individuals.[9][10] The primary objectives were to assess the safety, tolerability, and pharmacokinetics of single ascending oral doses of SCO-240. Pharmacodynamic effects on various hormones were also evaluated. The study found SCO-240 to be safe and well-tolerated at all tested doses.[9][10]
Caption: Experimental workflow for SSTR5 antagonists.
SGLT2 Inhibitors: Extensive Clinical Trial Programs
SGLT2 inhibitors have undergone extensive clinical development, with numerous Phase 3 trials and large cardiovascular outcome trials.[11][21][22]
-
Phase 3 Glycemic Control Studies: These are typically randomized, double-blind, placebo-controlled or active-comparator trials in patients with type 2 diabetes. The primary endpoint is usually the change in HbA1c from baseline after a specified period (e.g., 24 or 52 weeks). Secondary endpoints often include changes in body weight, blood pressure, and fasting plasma glucose.
-
Cardiovascular Outcome Trials (CVOTs): These are large, long-term studies designed to assess the cardiovascular safety and efficacy of SGLT2 inhibitors in patients with type 2 diabetes and established cardiovascular disease or at high risk for it.[11] The primary endpoint is typically a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. These trials have been instrumental in demonstrating the cardiorenal benefits of this drug class.[11][14]
Future Directions: The Need for Direct Comparison
While the distinct mechanisms of SSTR5 antagonists and SGLT2 inhibitors offer different therapeutic approaches, the lack of head-to-head clinical trials makes a direct comparison of their efficacy and safety profiles speculative. Future research, including comparative effectiveness studies, will be crucial to delineate the relative strengths and weaknesses of these two innovative drug classes and to determine their optimal place in the evolving landscape of type 2 diabetes management. The development of SSTR5 antagonists is still in its early stages, and further clinical trials are needed to establish their efficacy and safety in a broader patient population.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease [frontiersin.org]
- 9. Publication of a clinical phase 1 study of SCO-240: SSTR5 antagonist is a novel strategy to treat growth hormone-related disorders | SCOHIA PHARMA, Inc. [scohia.com]
- 10. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of sodium glucose cotransporter-2 inhibitors in the management of type 2 diabetes mellitus: A real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chapter 3: Clinical Trials of Sodium-Glucose Co-Transporter-2 Inhibitors for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative efficacy and safety of SGLT2 inhibitor class members in patients with heart failure and type 2 diabetes: A systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SGLT2 Inhibitors | Diabetes UK [diabetes.org.uk]
- 17. mdpi.com [mdpi.com]
- 18. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 19. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Randomized, “head‐to‐head” studies comparing different SGLT2 inhibitors are definitely needed - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Trials for Type 2 Diabetes - SGLT2 Inhibitors | DFDA [dfda.earth]
Safety Operating Guide
Essential Safety and Disposal Procedures for SSTR5 Antagonist 2 TFA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for SSTR5 antagonist 2 trifluoroacetate (B77799) (TFA), a compound used in scientific research. Due to the presence of the trifluoroacetate salt, this compound requires handling as hazardous chemical waste.
Summary of Key Information
Below is a table summarizing the essential quantitative data for SSTR5 antagonist 2 TFA. This information is critical for safe handling and storage prior to disposal.
| Parameter | Value | Source |
| CAS Number | 1254733-98-6 | [1][2] |
| Storage Conditions | ||
| Powder | -20°C for up to 3 years | [2][3] |
| In Solvent | -80°C for up to 1 year | [3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the drain.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation:
-
Collect all waste materials containing this compound in a designated, clearly labeled hazardous waste container. This includes:
-
Unused or expired compound
-
Contaminated consumables (e.g., pipette tips, vials, absorbent materials)
-
Contaminated solutions
-
3. Containerization:
-
Use a waste container that is compatible with the chemical. Sturdy glass or plastic containers with tight-fitting lids are recommended.
-
Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.
4. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (trifluoroacetate)"
-
The CAS number: 1254733-98-6
-
An indication of the hazards (e.g., "Corrosive," "Harmful")
-
5. Storage of Waste:
-
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area.
-
The storage area should be away from incompatible materials such as bases, hydrides, and strong oxidizing agents.
-
Follow your institution's guidelines for the storage of hazardous waste, which may include designated satellite accumulation areas.
6. Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not attempt to neutralize the waste unless you are trained to do so and it is part of an approved institutional protocol.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal as hazardous waste.
-
Prevent the spilled material from entering drains or waterways.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide is intended to provide essential safety and logistical information. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most complete and accurate information. By adhering to these procedures, you contribute to a safer laboratory environment and responsible chemical waste management.
References
Personal protective equipment for handling SSTR5 antagonist 2 TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SSTR5 antagonist 2 TFA. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a trifluoroacetic acid (TFA) salt, precautions for handling corrosive and harmful substances are mandatory. The following PPE is required to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile rubber, Butyl rubber. Minimum thickness: 0.11 mm. Breakthrough time: > 480 minutes. |
| Eye/Face Protection | Safety glasses with side-shields or Goggles | Must comply with EN166 or equivalent. |
| Skin and Body Protection | Laboratory coat | Full-length, long-sleeved lab coat. |
| Additional protective clothing | For larger quantities or risk of splashing, consider chemical-resistant apron and boots. | |
| Respiratory Protection | Fume hood or ventilated enclosure | Use only in a well-ventilated area, preferably a certified chemical fume hood. |
| Respirator (if fume hood is not available or for emergencies) | Type ABEK (EN 14387) respirator cartridges are recommended for vapors and organic compounds. |
Operational Handling and Experimental Protocols
Strict adherence to the following procedures is essential when working with this compound.
1. Preparation and Weighing:
-
Always handle the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
Tightly close the container immediately after use.
2. Dissolution and Solution Handling:
-
When preparing solutions, add the solid to the solvent slowly.
-
Handle all solutions containing this compound within a chemical fume hood.
-
Avoid direct contact with the solution. Use a pipette or other appropriate liquid handling tools.
3. Spills and Accidental Exposure:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste (e.g., contaminated weighing paper, gloves) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste (e.g., unused solutions, solvent from cleaning) in a designated, labeled, and sealed hazardous waste container. The container should be compatible with corrosive materials.
-
Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Workflow and Safety Logic
The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
